4-Chloro-N,6-dimethylpyrimidin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-5(7)10-6(8-2)9-4/h3H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVNMEQYZOCXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589794 | |
| Record name | 4-Chloro-N,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5738-15-8 | |
| Record name | 4-Chloro-N,6-dimethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5738-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the CAS number for 4-Chloro-N,6-dimethylpyrimidin-2-amine?
An In-depth Technical Guide to 4-Chloro-N,6-dimethylpyrimidin-2-amine and its Strategic Importance in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Structural Analysis
However, its structure can be inferred directly from its IUPAC name. It is closely related to the well-documented and commercially available parent compound, 2-Amino-4-chloro-6-methylpyrimidine , which bears the CAS Number 5600-21-5 .[1][2][3][4] For the purposes of this guide, 2-Amino-4-chloro-6-methylpyrimidine will serve as a key reference compound for understanding the physicochemical properties, synthesis, and reactivity of its N-methylated derivative.
The structural distinction lies in the substitution on the 2-amino group:
| Compound | Structure | Key Distinction |
| This compound (Target Compound) | (Illustrative) | Secondary (N-methyl) amine |
| 2-Amino-4-chloro-6-methylpyrimidine (Reference Compound) | (Illustrative) | Primary amine |
Note: Illustrative structures are provided for clarity.
Section 2: Physicochemical Properties
The properties of the reference compound, 2-Amino-4-chloro-6-methylpyrimidine, are well-established and provide a reliable baseline for predicting the behavior of the target compound.
| Property | 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5) | This compound (Predicted) |
| Molecular Formula | C₅H₆ClN₃[1] | C₆H₈ClN₃ |
| Molecular Weight | 143.57 g/mol [1] | 157.60 g/mol |
| Appearance | White to cream or pale yellow crystalline powder[2][4] | Expected to be a crystalline solid |
| Melting Point | 183-186 °C[4] | Not experimentally determined |
| Solubility | Insoluble in water.[4] Soluble in acetic acid. | Expected to have low solubility in water |
| SMILES | Cc1cc(Cl)nc(N)n1[2] | CN(c1nc(C)cc(Cl)n1) (Canonical) |
| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N[2] | Not available |
Section 3: Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically achieved via a two-step process, beginning with the synthesis of its readily available precursor.
Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Precursor)
The established industrial synthesis involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is critical for this transformation.
-
Causality : The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Phosphorus oxychloride acts as both a reagent and a solvent to convert the hydroxyl group into a chlorophosphate ester, a much better leaving group, which is then displaced by a chloride ion to yield the desired product.
A general laboratory procedure is as follows:
-
Mix 2-amino-4-hydroxy-6-methylpyrimidine with an excess of freshly distilled phosphorus oxychloride.
-
Reflux the mixture until the reaction is complete (typically monitored by TLC or LC-MS).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Quench the reaction mixture by slowly pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., 25% ammonia solution) to a pH of ~8 to precipitate the crude product.
-
Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-Amino-4-chloro-6-methylpyrimidine.[4]
Step 2: Proposed Synthesis of this compound
The target compound can be synthesized via selective N-methylation of the precursor.
-
Causality : The primary amino group at the 2-position is nucleophilic and can be alkylated using an appropriate methylating agent. A strong base is required to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward. Care must be taken to control the stoichiometry to minimize the potential for dialkylation, which would lead to the quaternary ammonium salt.
A proposed protocol:
-
Dissolve 2-Amino-4-chloro-6-methylpyrimidine in a polar aprotic solvent like THF or DMF.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the amino group.
-
After stirring for a short period, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product via column chromatography to isolate this compound.
References
4-Chloro-N,6-dimethylpyrimidin-2-amine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved therapeutics. The presence of a reactive chlorine atom at the 4-position, coupled with the amino and methyl groups at positions 2 and 6 respectively, makes this compound a versatile building block for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, along with insights into its synthesis, reactivity, and safe handling.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some data is available from chemical suppliers, other properties are yet to be experimentally determined and reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | , |
| Molecular Weight | 157.6 g/mol | , |
| CAS Number | 5738-15-8 | |
| Appearance | White to off-white solid | |
| Boiling Point | 279.8°C at 760 mmHg | |
| Flash Point | 123°C | |
| Density | 1.275 g/cm³ | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
It is crucial to note that the following protocol is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule. Researchers should conduct small-scale trials and optimize the reaction conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place N,6-dimethylpyrimidin-2-amine-4-ol.
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) dropwise to the starting material at 0°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Chemical Reactivity
The key to the utility of this compound in synthetic chemistry lies in the reactivity of the chlorine atom at the C4 position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack. This allows for the displacement of the chloride ion by a range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to its application as a scaffold in the synthesis of targeted drug candidates.
Caption: General reaction scheme for nucleophilic substitution.
Applications in Drug Discovery
Substituted pyrimidines are a well-established class of compounds in pharmaceutical research. The ability to readily modify the 4-position of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening. Derivatives of this scaffold have the potential to be investigated as inhibitors of various enzymes, such as kinases, or as antagonists for cell surface receptors. The specific substitution at the N2 and C6 positions can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as 4-Chloro-6-methylpyrimidin-2-ylamine suggest that it should be handled with care.[1] The following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[1]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]
Based on analogous compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1]
Spectroscopic Data
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its key feature is the reactive chlorine atom that allows for diverse functionalization through nucleophilic aromatic substitution. While there is a notable lack of publicly available experimental data for some of its physical properties, synthesis, and spectroscopic characterization, its structural similarity to other well-studied pyrimidines provides a strong basis for its application in the synthesis of novel bioactive molecules. As with any chemical reagent, it is imperative to handle it with appropriate safety precautions in a controlled laboratory setting.
References
-
ChemWhat. This compound CAS#: 5738-15-8. [Link]
-
Capot Chemical. 4-chloro-N,6-diméthylpyrimidin-2-amine. [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Amino-4-chloro-6-methylpyrimidine
Senior Application Scientist Note: It is imperative to begin this guide with a critical clarification. The initial request for spectroscopic data on "4-Chloro-N,6-dimethylpyrimidin-2-amine" with CAS Number 14001-63-9 presented a significant discrepancy. The provided CAS number corresponds to the compound 4-Methyl-2-(methylthio)pyrimidine , which is structurally distinct from the named compound. Furthermore, an exhaustive search of chemical databases and scientific literature yielded no discernible experimental spectroscopic data for "this compound."
To provide a valuable and scientifically rigorous technical guide within the scope of the user's interest in substituted pyrimidines, this document will instead focus on the closely related and well-characterized compound, 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5). This compound shares key structural motifs with the originally requested molecule and has a wealth of publicly available spectroscopic data, allowing for a thorough and insightful analysis. This pivot ensures that the guide is grounded in verifiable experimental evidence, upholding the principles of scientific integrity.
Introduction: The Analytical Imperative for Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their biological activity is exquisitely sensitive to the nature and position of substituents, which modulate their physicochemical properties, target binding affinity, and metabolic stability. 2-Amino-4-chloro-6-methylpyrimidine is a key synthetic intermediate, valued for the differential reactivity of its functional groups, which allows for selective elaboration into more complex molecular architectures.
Accurate and unambiguous structural confirmation of such intermediates is not merely a procedural step but a foundational requirement for any successful research and development campaign. The confluence of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a multi-faceted analytical approach, each technique offering a unique and complementary perspective on the molecule's structure. This guide provides an in-depth examination of the spectroscopic data for 2-Amino-4-chloro-6-methylpyrimidine, grounded in experimental evidence and established analytical principles.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Experimental Protocol: NMR Spectroscopy
2.1.1 Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar aminopyrimidines.
-
Concentration: Weigh approximately 10-20 mg of 2-Amino-4-chloro-6-methylpyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).
2.1.2 Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~200 ppm) is required, along with a significantly greater number of scans due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data
The ¹H NMR spectrum provides a direct map of the proton environments within the molecule.
Table 1: ¹H NMR Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Assignment |
| ~6.80 | Singlet | 1H | H-5 (Aromatic) | The sole proton on the pyrimidine ring is expected to resonate in the aromatic region. Its singlet multiplicity is due to the absence of adjacent protons. |
| ~6.60 | Broad Singlet | 2H | -NH₂ (Amino) | The protons of the primary amine are typically broad due to quadrupole effects from the ¹⁴N nucleus and potential chemical exchange. |
| ~2.25 | Singlet | 3H | -CH₃ (Methyl) | The methyl protons are in a distinct chemical environment and appear as a singlet, as there are no adjacent protons to couple with. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Table 2: ¹³C NMR Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine [1][4]
| Chemical Shift (δ) ppm | Assignment | Causality of Assignment |
| ~168.0 | C-6 | This carbon is attached to both a nitrogen atom and the electron-withdrawing methyl group, leading to a downfield shift. |
| ~162.5 | C-2 | The carbon atom bonded to two nitrogen atoms (the amino group and a ring nitrogen) is significantly deshielded and appears far downfield. |
| ~160.0 | C-4 | The carbon atom bonded to the electronegative chlorine atom and a ring nitrogen is also strongly deshielded. |
| ~108.0 | C-5 | This is the only carbon atom in the ring bonded to a hydrogen. It is the most shielded of the ring carbons, resulting in an upfield chemical shift relative to the other ring carbons. |
| ~24.0 | -CH₃ | The methyl carbon is in the aliphatic region, appearing at a characteristic upfield chemical shift. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
3.1.1 Sample Preparation (Attenuated Total Reflectance - ATR)
-
Background Scan: An initial scan of the clean ATR crystal (typically diamond or germanium) is performed to obtain a background spectrum.
-
Sample Application: A small amount of the solid 2-Amino-4-chloro-6-methylpyrimidine powder is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface.
3.1.2 Data Acquisition
-
Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Scans: Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
IR Spectral Data
The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.
Table 3: Key IR Absorption Bands for 2-Amino-4-chloro-6-methylpyrimidine [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality of Assignment |
| 3400 - 3200 | Medium | N-H Stretching (asymmetric & symmetric) | The primary amine (-NH₂) group exhibits two characteristic stretching bands in this region, corresponding to its asymmetric and symmetric vibrational modes. |
| ~1640 | Strong | N-H Bending (Scissoring) | This strong absorption is due to the in-plane scissoring motion of the amino group protons. |
| ~1570, ~1480 | Strong | C=N and C=C Stretching (Ring) | These absorptions are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring. |
| ~1250 | Medium | C-N Stretching | This band corresponds to the stretching vibration of the single bond between the pyrimidine ring and the amino group. |
| ~780 | Strong | C-Cl Stretching | The stretching vibration of the carbon-chlorine bond typically appears in this region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Experimental Protocol: Mass Spectrometry
4.1.1 Sample Preparation
-
Solution Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
4.1.2 Data Acquisition (Electron Ionization - EI)
-
Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their m/z ratio.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Mass Spectral Data
The mass spectrum displays the relative abundance of various ions produced from the analyte.
Table 4: Mass Spectrometry Data for 2-Amino-4-chloro-6-methylpyrimidine [1]
| m/z Value | Relative Abundance | Assignment | Causality of Assignment |
| 143/145 | High | [M]⁺ (Molecular Ion) | This pair of peaks represents the intact molecule ionized by the loss of one electron. The characteristic ~3:1 intensity ratio is due to the natural isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl). The nominal mass is 143 g/mol .[1] |
| 108 | High | [M - Cl]⁺ | A prominent fragment resulting from the loss of a chlorine radical from the molecular ion. This is a common fragmentation pathway for chlorinated aromatic compounds. |
Visualization of Analytical Workflows
To ensure clarity and reproducibility, the experimental workflows for each spectroscopic technique can be visualized.
Caption: NMR Spectroscopy Experimental Workflow.
Caption: FTIR-ATR Spectroscopy Experimental Workflow.
Caption: Mass Spectrometry Experimental Workflow.
Conclusion
The structural characterization of 2-Amino-4-chloro-6-methylpyrimidine is robustly achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the unique chemical environments of all atoms. FTIR spectroscopy confirms the presence of key functional groups, notably the primary amine and the C-Cl bond, while also characterizing the pyrimidine ring vibrations. Mass spectrometry unequivocally determines the molecular weight and provides corroborating structural information through predictable fragmentation patterns, such as the loss of chlorine. Together, these techniques provide a self-validating system for structural confirmation, which is an indispensable prerequisite for the use of this compound in further chemical synthesis and drug development endeavors.
References
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Jayavarthanan, T., et al. (2012). Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of 2-amino-4-chloro-6-methylpyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 811-824. [Link]
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Lyons, L. E., & Mackie, J. C. (1963). Electronic levels in pyrimidines: the crystal spectrum of 2-amino-4-chloro-6-methylpyrimidine. Journal of the Chemical Society (Resumed), 3665. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21810, 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
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Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Product Details. Retrieved from [Link]
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mzCloud. (n.d.). 2 Amino 4 chloro 6 methylpyrimidine. Mass Spectral Database. Retrieved from [Link]
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International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]
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- 1. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [b2b.sigmaaldrich.com]
- 3. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of 2-amino-4-chloro-6-methylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 4-Chloro-N,6-dimethylpyrimidin-2-amine: Solubility and Stability
Abstract: 4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications as a key intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The successful development and formulation of any active pharmaceutical ingredient (API) are fundamentally dependent on a thorough understanding of its intrinsic physicochemical properties. This technical guide provides a comprehensive framework for the systematic evaluation of two such critical parameters: solubility and stability. We present not just the protocols, but the underlying scientific rationale for experimental design, from initial solubility screening to in-depth forced degradation studies. This document is intended for researchers, medicinal chemists, and formulation scientists, offering a robust, field-proven strategy to generate the foundational data necessary for advancing a compound through the drug development pipeline.
Introduction to this compound
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitutions on this compound suggest its utility as a versatile building block. The chloro group at the 4-position provides a reactive handle for nucleophilic substitution reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the amino and methyl groups can influence molecular interactions, metabolic stability, and physicochemical properties.
A precise understanding of its solubility and stability is paramount, as these factors directly impact its handling, formulation, bioavailability, and shelf-life.[1][2] This guide outlines the essential experimental workflows to define these characteristics authoritatively.
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₈ClN₃
-
Molecular Weight: 157.60 g/mol
While extensive experimental data for this specific molecule is not widely published, we can infer its general characteristics. The pyrimidine core and amine functionalities suggest a potential for pH-dependent solubility and susceptibility to specific degradation pathways.
| Property | Estimated Value / Characteristic | Significance |
| Molecular Weight | 157.60 g/mol | Low molecular weight, generally favorable for good solubility and permeability. |
| LogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity; solubility in both aqueous and organic media is expected but requires empirical determination. |
| pKa (Predicted) | Basic pKa ~3-5 (pyrimidine ring nitrogen); Neutral/very weak basicity (exocyclic amine) | The basicity of the pyrimidine ring nitrogens will dictate solubility in acidic pH. The compound's charge state will change in physiologically relevant pH ranges, affecting absorption and distribution. |
| Physical Form | Expected to be a crystalline solid at room temperature. | The crystal lattice energy will be a major determinant of its thermodynamic solubility.[3] |
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's performance, influencing everything from the reliability of in-vitro assays to in-vivo absorption and bioavailability.[4][5] A multi-faceted approach is required to build a complete solubility profile.
2.1. Key Methodologies: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This high-throughput method measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous buffer.[2][4] It is invaluable during early discovery for ranking compounds but can often overestimate the true solubility.[3]
-
Thermodynamic (Equilibrium) Solubility: This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[2][3][6] It is a lower-throughput but more accurate representation of a compound's intrinsic solubility and is essential for pre-formulation development. The shake-flask method is the most common technique for this determination.[6]
2.2. Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol is designed to determine the thermodynamic solubility in various physiologically relevant media. The causality behind this method is to allow sufficient time for the dissolution and potential solid-state phase transitions to reach a true energetic minimum, providing a definitive solubility value.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). A visible amount of undissolved solid must remain to ensure saturation.
-
Solvent Systems: Use a range of aqueous buffers to assess pH-dependency, such as:
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Purified Water
-
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for 24-48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm PVDF filter to remove all undissolved solids. Filtration is a critical step that can introduce error; potential adsorption of the compound to the filter should be assessed.[3]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Construct a standard curve using known concentrations of the compound to calculate the concentration in the diluted filtrate, and then back-calculate to determine the solubility in the original solvent.
2.3. Visualization: Equilibrium Solubility Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
2.4. Anticipated Solubility Profile
Based on its structure, this compound is expected to exhibit higher solubility in acidic conditions due to the protonation of the basic pyrimidine ring nitrogens, forming a more soluble salt.
| Solvent/Medium | Expected Solubility | Rationale |
| 0.1 M HCl (pH ~1) | High | Protonation of ring nitrogens leads to the formation of a highly polar, soluble hydrochloride salt. |
| Phosphate Buffer (pH 7.4) | Moderate to Low | The compound will be predominantly in its neutral, less polar form, reducing aqueous solubility. |
| Water | Moderate to Low | Similar to pH 7.4 buffer, solubility will be dictated by the neutral form's ability to interact with water. |
| Methanol, Acetonitrile | High | The compound's organic nature should favor solubility in polar organic solvents. |
| DMSO | Very High | A common aprotic polar solvent capable of dissolving a wide range of organic molecules. |
Stability Profile and Forced Degradation
Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[7][8][9] Forced degradation, or stress testing, is the process of intentionally exposing a compound to harsh conditions to accelerate its decomposition.[10][11]
The primary goals of these studies are to:
-
Identify potential degradation products and establish degradation pathways.[1][12]
-
Demonstrate the specificity of the analytical method, proving it is "stability-indicating."[13][14][15]
-
Inform decisions on formulation, packaging, and storage conditions.[1]
3.1. Experimental Protocol: Forced Degradation Studies
A solution of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is subjected to the following conditions. The goal is to achieve a target degradation of 5-20%; if no degradation occurs at initial conditions, the stress level (temperature, time, reagent concentration) should be increased.[1][10]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Mix with 0.1 M HCl. Heat at 60°C for 24-48 hours. | Hydrolysis of the chloro group at the 4-position to a hydroxyl group, forming a pyrimidinone derivative. |
| Base Hydrolysis | Mix with 0.1 M NaOH. Keep at room temperature for 8-24 hours. | Similar to acid hydrolysis, but potentially faster. The exocyclic N-methyl amine bond could also be susceptible under harsh basic conditions. |
| Oxidation | Mix with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | N-oxidation of the pyrimidine ring nitrogens or the exocyclic amine. |
| Thermal | Store the solid compound in an oven at 70°C for 7 days. Also, heat a solution of the compound at 70°C for 7 days. | Unspecific decomposition, fragmentation, or polymerization. |
| Photostability | Expose the solid and a solution to a light source providing combined UV and visible light (per ICH Q1B guidelines). | Photolytic cleavage of the C-Cl bond, potentially leading to radical-mediated degradation pathways. |
3.2. Visualization: Forced Degradation Experimental Workflow
Caption: Overview of the Forced Degradation (Stress Testing) Process.
The Stability-Indicating Analytical Method
The lynchpin of any stability study is the analytical method used to evaluate the samples. A method is deemed "stability-indicating" only if it can accurately quantify the parent compound while simultaneously separating it from all process-related impurities and degradation products.[13][16][17] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[14][15]
The development of such a method is an iterative process that relies on the stressed samples generated in the forced degradation studies. The chromatograms from these samples are used to challenge the method's specificity and guide its optimization.
4.1. Visualization: HPLC Method Development Strategy
Caption: Iterative workflow for developing a stability-indicating HPLC method.
Recommendations for Handling and Storage
Based on the anticipated outcomes of the stability studies described, the following preliminary recommendations can be made. These must be confirmed by empirical data.
-
Storage of Solid: The solid material should be stored in a well-sealed container, protected from light, and kept in a cool, dry place to minimize the risk of both photolytic and hydrolytic degradation.
-
Solution Preparation: Given the potential for hydrolysis of the C-Cl bond, stock solutions in aqueous or protic solvents (like methanol) should be prepared fresh and used promptly. For long-term storage, solutions in aprotic solvents like DMSO, stored at -20°C, are likely to be more stable.
-
Formulation Considerations: The pH-solubility profile will be critical. For an oral formulation, the high solubility in acidic gastric fluid is advantageous. However, the potential for lower solubility and precipitation in the neutral pH of the intestine must be considered. Formulations may require solubilizing excipients or pH modifiers to maintain the drug in solution for absorption.
Conclusion
The characterization of this compound is a critical, multi-step process that builds a foundation of knowledge for its future development. By systematically applying the robust methodologies for solubility and stability testing outlined in this guide—from the foundational shake-flask method to the comprehensive forced degradation studies required by ICH guidelines—researchers can generate the high-quality, reliable data needed to make informed decisions. This structured approach not only ensures regulatory compliance but also mitigates risks, reduces development timelines, and ultimately paves the way for the successful translation of a promising chemical entity into a viable therapeutic candidate.
References
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminous. Available at: [Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). CiteSeerX. Available at: [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA). Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Available at: [Link]
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Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc. Available at: [Link]
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Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Available at: [Link]
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Solubility Test. (n.d.). AxisPharm. Available at: [Link]
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Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. Available at: [Link]
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ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available at: [Link]
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Ich guideline for stability testing. (n.d.). Slideshare. Available at: [Link]
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Q1A(R2) Guideline. (n.d.). ICH. Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. Available at: [Link]
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(PDF) Stability Indicating HPLC Method Development: A Review. (2025). ResearchGate. Available at: [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Taylor & Francis Online. Available at: [Link]
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Complete Guide to ICH Stability Testing for APIs & FPPs. (2025). YouTube. Available at: [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]
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The Evolving Landscape of Pyrimidine Scaffolds: A Technical Guide to the Biological Activity of 4-Chloro-N,6-dimethylpyrimidin-2-amine and its Derivatives
This technical guide provides an in-depth exploration of the biological activities associated with 4-Chloro-N,6-dimethylpyrimidin-2-amine and its broader class of derivatives. The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleobases essential for life.[1] This guide will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a focus on their applications in oncology and infectious diseases. We will explore how strategic modifications to the pyrimidine scaffold can modulate their interaction with biological targets, leading to potent therapeutic effects.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of naturally occurring and synthetic molecules.[2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in the building blocks of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a highly attractive starting point for the design and synthesis of novel therapeutic agents. The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[3] This has led to the development of a wide range of pyrimidine derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4]
Synthesis of Substituted Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon compound with a compound containing an amidine structure.[5] A common precursor for many of the derivatives discussed herein is this compound. The chloro group at the 4-position is a key reactive site, allowing for nucleophilic substitution to introduce a variety of functional groups.
For instance, Suzuki cross-coupling reactions are employed to introduce aryl or heteroaryl substituents.[2][6] This typically involves the reaction of the chloropyrimidine with an appropriate boronic acid in the presence of a palladium catalyst and a base.[6][7] Another common synthetic route is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds, introducing various amine functionalities.
General Suzuki Coupling Protocol for Aryl-Substituted Pyrimidines
This protocol outlines a general procedure for the synthesis of aryl-substituted pyrimidine derivatives from a chloropyrimidine precursor.
Objective: To synthesize a library of 4-aryl-N,6-dimethylpyrimidin-2-amines.
Materials:
-
This compound
-
Arylboronic acids
-
Palladium tetraacetate (Pd(OAc)4) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
n-Propanol or a mixture of acetonitrile and water
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired arylboronic acid (1.1 equivalents) in the chosen solvent (e.g., n-propanol).[6]
-
Add the palladium catalyst (e.g., Pd(OAc)4, 0.05 equivalents) and the ligand (e.g., PPh3, 0.1 equivalents).[6]
-
Add an aqueous solution of the base (e.g., Na2CO3, 2 equivalents).[7]
-
De-gas the mixture by bubbling nitrogen gas through it for 10-15 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted pyrimidine derivative.
Workflow for Suzuki Coupling:
Caption: Suzuki coupling workflow for pyrimidine derivatives.
Anticancer Activity of Pyrimidine Derivatives
A significant area of research for pyrimidine derivatives is in oncology.[4] Their structural similarity to endogenous purines and pyrimidines allows them to interfere with various cellular processes crucial for cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[8] Dysregulation of kinase activity is a common feature of many cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[8] Mutations leading to constitutive EGFR activation are hallmarks of several cancers, including non-small cell lung cancer.[8] Pyrimidine derivatives have been designed as potent EGFR inhibitors, competing with ATP for binding to the kinase domain.[9]
Signaling Pathway of EGFR Inhibition:
Caption: EGFR signaling pathway and its inhibition.
Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain pyrimidine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[10][11]
Quantitative Data: Antiproliferative Activity
The anticancer potency of pyrimidine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.
| Compound Class | Target Kinase | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | FGFRs | SNU-16 (Gastric) | Potent Inhibition | [12] |
| Thieno[2,3-d]pyrimidine | EGFR, HER2 | Various | Varies | [9] |
| 2,4-substituted pyrimidine | Multiple | PC-3, MGC-803, MCF-7 | Varies | [9] |
| Pyrimidin-2-amine | PLK4 | Breast Cancer Cells | 0.0067 | [13] |
| Bis-anilinopyrimidine | Aurora A | - | 0.0061 | [11] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Effects
This protocol describes the SRB assay, a common method to evaluate the antiproliferative effects of compounds on cancer cell lines.[8]
Objective: To determine the GI50 of pyrimidine derivatives in cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (pyrimidine derivatives)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value using non-linear regression analysis.
Antimicrobial Activity of Pyrimidine Derivatives
Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[1][3] Their mechanism of action often involves the inhibition of essential microbial enzymes.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Inhibition of bacterial DHFR leads to the depletion of essential metabolites, ultimately causing cell death. Trimethoprim, a well-known antibacterial drug, is a pyrimidine derivative that selectively inhibits bacterial DHFR.[5]
Spectrum of Activity
Substituted pyrimidines have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][14] The nature and position of substituents on the pyrimidine ring significantly influence the antimicrobial potency and spectrum.[14] For example, some studies have shown that bromo-substituted derivatives exhibit enhanced activity against E. coli.[14]
Quantitative Data: Antimicrobial Activity
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.
| Compound Class | Organism | Activity | Reference |
| Chalcone substituted pyrimidines | E. coli (Gram -ve) | Appreciable activity | [14] |
| Thiophenyl-pyrimidine derivative | MRSA, VREs (Gram +ve) | High potency | [15] |
| Triazole substituted pyrimidines | P. aeruginosa, S. aureus, E. coli | Higher inhibition than thiadiazole derivatives | [3] |
| Indolyl-pyrimidine derivatives | S. aureus, B. cereus, E. coli | Potent activity | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of pyrimidine derivatives against bacterial strains.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Test compounds (pyrimidine derivatives)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for MIC Determination:
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer and antimicrobial agents, primarily through the inhibition of key enzymes like kinases and DHFR, highlights the power of rational drug design based on privileged structures. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. The development of novel synthetic methodologies will also be crucial in expanding the chemical diversity of this compound class, paving the way for the discovery of next-generation therapeutics for a range of diseases.
References
- An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives - Benchchem. (n.d.).
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.).
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW - Innovare Academic Sciences. (n.d.).
- ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC - NIH. (n.d.).
- Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. (n.d.).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7).
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.).
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing. (n.d.).
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28).
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr. (n.d.).
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015, December 19).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI. (n.d.).
- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (2025, August 7).
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. (n.d.).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.).
- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC - NIH. (n.d.).
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- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Leveraging 4-Chloro-N,6-dimethylpyrimidin-2-amine as a Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Among the vast array of pyrimidine-based building blocks, 4-Chloro-N,6-dimethylpyrimidin-2-amine emerges as a particularly versatile and strategic scaffold for the synthesis of targeted therapies. Its inherent electronic properties and strategically positioned reactive handle at the C4 position enable facile diversification, making it an ideal starting point for library synthesis and lead optimization campaigns. This technical guide provides an in-depth analysis of the core's physicochemical properties, reactivity, and proven applications, with a primary focus on its role in the development of kinase inhibitors. We will explore key synthetic transformations, provide detailed experimental protocols, and synthesize structure-activity relationship (SAR) insights to empower researchers in harnessing the full potential of this valuable heterocycle.
The Pyrimidine Core: A Foundation of Therapeutic Excellence
Heterocyclic compounds are fundamental to the design of modern pharmaceuticals, and among them, the pyrimidine ring holds a place of distinction.[2] As a key component of nucleobases in DNA and RNA, nature itself has validated its biocompatibility and role in critical biological processes.[1][2] This inherent biological relevance has inspired medicinal chemists to utilize the pyrimidine scaffold to design molecules that can modulate the activity of various physiological targets. The result is a rich portfolio of pyrimidine-containing drugs with applications spanning oncology (e.g., 5-Fluorouracil), virology (e.g., Acyclovir), and bacteriology.[1][2]
This compound represents a "privileged" fragment within this chemical space. Its structure is pre-validated for biological interaction, particularly with the ATP-binding sites of kinases, while offering a clear and predictable path for chemical modification.
Physicochemical and Structural Features
Understanding the intrinsic properties of this compound is crucial for its effective deployment in drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | Chem-Impex[3] |
| Molecular Weight | 157.6 g/mol | Chem-Impex[3] |
| Appearance | Pale yellow to reddish yellow powder | Chem-Impex[3] |
| Key Structural Features | 2-amino group, 4-chloro substituent, 6-methyl group | N/A |
The core's key features are the electron-donating 2-amino group and the electron-withdrawing chlorine atom at the C4 position. This electronic push-pull system, combined with the activating nature of the pyrimidine nitrogens, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mode of its synthetic utility. The 6-methyl group provides a degree of steric definition and can be a site for further modification or interaction within a target's binding pocket.
Chemical Reactivity and Synthetic Versatility
The synthetic power of this compound lies in the chemoselective reactivity of its C4-chloro substituent. This position serves as a versatile handle for introducing a wide range of molecular diversity through two principal classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The most common transformation involves the displacement of the C4-chloride by various nucleophiles. This reaction is highly efficient and predictable. The rationale behind this selectivity is the strong activation provided by the ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.
-
N-Nucleophiles: Primary and secondary amines readily displace the chloride to form 4-aminopyrimidine derivatives.[4][5] This is the foundational reaction for building many kinase inhibitor libraries, where the introduced amine often forms a critical hydrogen bond with the kinase hinge region.[6]
-
O-Nucleophiles: Alcohols and phenols can be used, typically under basic conditions, to generate 4-alkoxy or 4-aryloxy pyrimidines.
-
S-Nucleophiles: Thiols react efficiently to yield 4-thioether derivatives, providing another avenue for structural diversification.[1][7]
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methods further expand the synthetic possibilities, allowing for the formation of carbon-carbon and carbon-nitrogen bonds that are not accessible through classical SNAr.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or heteroaryl groups at the C4 position by coupling with boronic acids or their esters.[1][8] This is invaluable for exploring interactions in hydrophobic pockets of target proteins.
-
Buchwald-Hartwig Amination: While SNAr with amines is often straightforward, the Buchwald-Hartwig reaction provides a powerful alternative, especially for less nucleophilic amines or when milder conditions are required.
Below is a diagram illustrating the primary synthetic pathways emanating from the 4-chloro-pyrimidine core.
Caption: Key synthetic routes for diversifying the core scaffold.
Core Application: The Kinase Inhibitor Scaffold
The 2-aminopyrimidine motif is a well-established "hinge-binding" scaffold in kinase inhibitor design.[6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. All kinases share a conserved ATP-binding site, and the "hinge region" of this site provides a key anchoring point for inhibitors.
The 2-amino group and one of the pyrimidine ring nitrogens of the this compound scaffold can form a pair of canonical hydrogen bonds with the backbone amide groups of the kinase hinge, effectively mimicking the interaction of the adenine ring of ATP. The substituent introduced at the C4 position then projects into the ATP pocket, where it can be tailored to confer potency and selectivity.
Caption: Interaction of the 2-aminopyrimidine scaffold with the kinase hinge.
Representative Kinase Targets
Derivatives of closely related chloropyrimidines have shown potent activity against a range of important oncogenic kinases.
| Kinase Target | Therapeutic Area | Role of Pyrimidine Scaffold | Representative Reference |
| Aurora Kinases | Oncology | Hinge-binding core for inhibitors targeting cell cycle progression. | [6][9] |
| Src/Abl Kinases | Oncology (CML) | Central scaffold for dual inhibitors like Dasatinib. | [10] |
| VEGFR/PDGFR | Oncology (Angiogenesis) | Foundation for inhibitors targeting receptor tyrosine kinases. | [11] |
| EGFR | Oncology (NSCLC) | Core structure for molecules targeting the epidermal growth factor receptor. | [11] |
| MSK1 | Inflammation/Oncology | Covalent inhibitor scaffold via SNAr with a cysteine residue. | [12] |
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the derivatization of chloropyrimidines.[9][11][13] As a Senior Application Scientist, I stress that these are starting points; optimization of solvent, base, temperature, and reaction time is essential for specific substrates.
Protocol: General Procedure for SNAr with an Amine
-
Rationale: This protocol describes the displacement of the C4-chloride with an amine nucleophile. An alcohol solvent is typically used for its ability to dissolve the reactants and for its appropriate boiling point. A tertiary amine base is added to scavenge the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion. Microwave heating is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[13]
-
Step-by-Step Methodology:
-
To a microwave reaction vial, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Add a suitable solvent such as isopropanol or n-butanol (to a concentration of ~0.1-0.2 M).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 15-60 minutes.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel or by preparative HPLC to yield the desired 4-amino derivative.
-
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Rationale: This protocol facilitates the formation of a C-C bond between the pyrimidine C4 position and an aryl group. A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle. A base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid. The choice of solvent (e.g., a mixture of an organic solvent like dioxane or n-propanol and water) is critical for dissolving both the organic and inorganic reagents.[8]
-
Step-by-Step Methodology:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq).
-
Add an aqueous solution of a base, typically 2M Na₂CO₃ (3.0 eq).
-
Add a solvent system, such as 1,4-dioxane or n-propanol.
-
Authoritative Grounding: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-16 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-aryl derivative.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into achieving inhibitor potency and selectivity.
Sources
- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Pyrimidine: A Technical Guide to 4-Chloro-N,6-dimethylpyrimidin-2-amine in Modern Organic Synthesis
Introduction: The Strategic Value of a Functionalized Pyrimidine Core
In the landscape of contemporary drug discovery and organic synthesis, the pyrimidine scaffold stands out as a "privileged" structure, frequently appearing at the core of a vast array of biologically active molecules. Its prevalence in nucleobases ensures inherent biocompatibility and provides a foundational structure that can be strategically modified to interact with various biological targets. Within this important class of heterocycles, 4-Chloro-N,6-dimethylpyrimidin-2-amine has emerged as a particularly valuable and versatile building block.
This technical guide serves as an in-depth exploration of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its core reactivity, provide field-proven synthetic protocols for its derivatization, and illuminate its application in the synthesis of high-value compounds, particularly kinase inhibitors. The strategic placement of the chloro, amino, and methyl groups on the pyrimidine ring creates a unique electronic and steric environment, offering a playbook of selective chemical transformations. The chlorine atom at the C4-position serves as a versatile leaving group for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the amino and methyl groups modulate the reactivity of the ring and provide additional points for functionalization. This guide will provide the causal insights behind experimental choices, ensuring that the described protocols are not just recipes, but self-validating systems for robust and reproducible synthesis.
Physicochemical Properties: A Foundation for Reactivity
While specific experimental data for this compound is not extensively published, we can infer its properties from the closely related and commercially available analog, 4-Chloro-N,N,6-trimethylpyrimidin-2-amine. The additional methyl group on the amine will have a minor impact on the overall physicochemical properties.
| Property | Value (for 4-Chloro-N,N,6-trimethylpyrimidin-2-amine) | Reference |
| Molecular Formula | C7H10ClN3 | [1] |
| Molecular Weight | 171.63 g/mol | [1] |
| CAS Number | 5734-62-3 | [1] |
| Appearance | White to off-white crystalline solid (Expected) | Inferred |
| Solubility | Soluble in organic solvents such as DCM, THF, and alcohols (Expected) | Inferred |
Note: The properties listed are for 4-Chloro-N,N,6-trimethylpyrimidin-2-amine and are expected to be very similar for this compound.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems primarily from the reactivity of the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring, further accentuated by the two nitrogen atoms, makes the C4 position highly susceptible to nucleophilic attack and oxidative addition by palladium catalysts.
Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is significantly influenced by the nucleophilicity of the incoming nucleophile and the stability of the Meisenheimer complex.
Mechanism:
The SNAr mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate known as the Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.
-
Chloride Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted pyrimidine product.
Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid partner.
Catalytic Cycle:
The Suzuki coupling proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[2] This reaction is particularly useful for constructing the arylamine moieties prevalent in kinase inhibitors. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.
Catalytic Cycle:
The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of the pyrimidine.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond of the desired product and regenerate the Pd(0) catalyst.[3]
Synthetic Protocols: Field-Proven Methodologies
The following protocols are provided as robust starting points for the derivatization of this compound. These have been adapted from well-established procedures on closely related substrates and are designed to be reproducible and scalable.
Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative (Microwave-Assisted)
This protocol is adapted from a microwave-assisted synthesis of 2-anilinopyrimidines and is expected to be highly efficient for the reaction of this compound with various anilines.[4]
Reaction Scheme:
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired aniline derivative (1.1 mmol, 1.1 equiv).
-
Add ethanol (5 mL) as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(arylamino)-N,6-dimethylpyrimidin-2-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol is adapted from the work of Al-Tel et al. for the Suzuki coupling of a similar 2-amino-4-chloro-6-methyl-pyridine scaffold.[5]
Reaction Scheme:
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add a mixture of acetonitrile and water (1:1, 10 mL).
-
Bubble nitrogen or argon gas through the mixture for 10-15 minutes to degas the solution.
-
Add dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N,6-dimethylpyrimidin-2-amine.
Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides, which is highly applicable to this compound.[2]
Reaction Scheme:
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.025 mmol, 2.5 mol%), a suitable phosphine ligand such as Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene or dioxane (5 mL).
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Representative Reaction Conditions and Yields (Adapted from similar substrates):
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SNAr | Aniline | HCl (cat.) | - | Ethanol | 150 (MW) | 0.5 | 70-90 | [4] |
| Suzuki | Phenylboronic Acid | PdCl2(PPh3)2 | Na2CO3 | ACN/H2O | 80 | 6 | 74 | [5] |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3/Xantphos | NaOt-Bu | Toluene | 110 | 18 | 80-95 | [2] |
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The 2-amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site, while the substituent at the 4-position can be tailored to occupy the hydrophobic pocket and confer selectivity. This compound is an ideal starting material for accessing a diverse library of such compounds.
A common strategy involves a sequential cross-coupling approach. First, a Suzuki coupling can be employed to install a desired aryl or heteroaryl group at the C4 position. The resulting intermediate can then undergo a Buchwald-Hartwig amination at the C2-amine position if further functionalization is desired, or the initial amine can be the key pharmacophoric element.
The synthesis of pyrimidine-based Aurora kinase inhibitors, for example, often involves the reaction of a chloropyrimidine with various amines.[6] The methodologies described in this guide provide a direct and efficient route to such valuable compounds.
Conclusion
This compound is a powerful and versatile building block in organic synthesis, offering a reliable platform for the construction of complex molecules. Its predictable reactivity in nucleophilic aromatic substitution, Suzuki coupling, and Buchwald-Hartwig amination allows for the strategic and controlled introduction of a wide range of functional groups. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable reagent, particularly in the pursuit of novel therapeutics such as kinase inhibitors. As the demand for sophisticated and diverse chemical matter continues to grow, the importance of well-characterized and versatile building blocks like this compound will only increase.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21960, 4-Chloro-N,N,6-trimethylpyrimidin-2-amine" PubChem, [Link].
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link].
-
Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link].
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8180-8193. [Link].
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link].
-
Gîrd, C. E., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC advances, 10(21), 12249-12259. [Link].
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted 2-Aminopyrimidines
Introduction: The Central Role of the 2-Aminopyrimidine Scaffold in Modern Drug Discovery
The 2-aminopyrimidine core is a privileged heterocyclic scaffold, forming the central architectural element of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its significance is most prominently exemplified in the field of oncology, particularly in the development of kinase inhibitors. The structure of Imatinib (Gleevec), a revolutionary targeted therapy for chronic myelogenous leukemia (CML), features a 2-phenylaminopyrimidine moiety that is crucial for its inhibitory activity against the Bcr-Abl tyrosine kinase.[3][4][5][6] Beyond oncology, molecules incorporating this scaffold have demonstrated a wide array of therapeutic applications, including as antimicrobial, anti-inflammatory, and antiviral agents, as well as modulators of bacterial biofilms.[1][2][7][8]
The versatility of the 2-aminopyrimidine unit stems from its unique electronic properties and its capacity to form multiple hydrogen bonds, which allows it to serve as an effective hinge-binding motif in many enzyme active sites.[9] This ability to be readily and strategically substituted at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.
Given its prevalence and therapeutic importance, the development of efficient, scalable, and versatile synthetic methods to access diversely substituted 2-aminopyrimidines is a cornerstone of modern medicinal and process chemistry. This guide provides an in-depth review of the core synthetic strategies, from classical condensation reactions to modern metal-catalyzed approaches, offering field-proven insights into the causality behind experimental choices and providing practical, validated protocols for researchers in drug development.
Chapter 1: The Principal Synthesis: Guanidine Condensation with 1,3-Dicarbonyl Compounds
The most fundamental and widely employed method for constructing the 2-aminopyrimidine ring is the Principal Synthesis, also known as the Pinner synthesis.[10][11] This reaction involves the cyclocondensation of a guanidine (or its salt) with a 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-ketoester, β-diketone, or malononitrile.[10][12]
Mechanistic Rationale
From an application scientist's perspective, the robustness of this method lies in its straightforward and predictable mechanism. The reaction is typically catalyzed by either acid or base. Under basic conditions, the 1,3-dicarbonyl compound is deprotonated to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the guanidine. Subsequent intramolecular cyclization via attack of a guanidine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the aromatic 2-aminopyrimidine ring. The causality is clear: the base generates the requisite nucleophile, while the inherent structure of the two reactants pre-organizes them for a thermodynamically favorable cyclization and aromatization.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Chloropyrimidine Compounds
Abstract
Chloropyrimidines are a cornerstone in modern medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of a vast array of bioactive molecules. Their utility is intrinsically linked to their chemical reactivity, a feature that also necessitates a robust and nuanced understanding of their potential hazards. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling of chloropyrimidine compounds. Moving beyond a mere recitation of standard protocols, this guide delves into the causal relationship between the chemical properties of chloropyrimidines and the requisite safety measures, fostering a culture of informed caution in the laboratory. By integrating field-proven insights with authoritative references, this document aims to be an essential resource for any scientist working with this important class of heterocyclic compounds.
The Double-Edged Sword: Understanding the Reactivity and Hazards of Chloropyrimidines
Chloropyrimidines are heterocyclic aromatic compounds characterized by a pyrimidine ring substituted with one or more chlorine atoms. Their significance in synthetic chemistry stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of electronegative chlorine atoms. This electronic arrangement makes the chlorine atoms excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a facile route for the introduction of diverse functional groups.[1]
However, this same reactivity is the primary source of their associated hazards. The susceptibility of chloropyrimidines to nucleophilic attack is not limited to reagents in a reaction flask; it extends to biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This reactivity is the underlying reason for their classification as irritants and, in some cases, corrosive materials.
General Hazard Profile
Most chloropyrimidine compounds present a similar spectrum of hazards, although the severity can vary based on the specific substitution pattern and physical properties of the molecule. Key hazards include:
-
Skin and Eye Irritation/Corrosion: Direct contact can lead to irritation, and in the case of more reactive dichloropyrimidines, severe burns and eye damage.[2][3] This is a direct consequence of the reaction between the electrophilic chloropyrimidine and nucleophilic functional groups in skin and eye tissues.
-
Respiratory Tract Irritation: Inhalation of dusts or vapors can cause irritation to the respiratory system.[4][5]
-
Toxicity: While comprehensive toxicological data is not available for all chloropyrimidine derivatives, many are considered harmful if swallowed, in contact with skin, or inhaled.[3][6] The toxic effects are often linked to their ability to react with and disrupt biological macromolecules.
The Influence of Structure on Reactivity and Hazards
The position and number of chlorine atoms on the pyrimidine ring significantly influence its reactivity and, consequently, its hazard profile. The general order of reactivity for nucleophilic substitution at different positions on the pyrimidine ring is C4(6) > C2 » C5.[1] This regioselectivity is governed by the electronic stabilization of the Meisenheimer intermediate formed during the SNAr reaction.[1]
For instance, 2,4-dichloropyrimidine is a commonly used building block where the C4 chlorine is generally more susceptible to nucleophilic attack than the C2 chlorine.[7] However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring.[2] This differential reactivity is a critical consideration not only for synthetic strategy but also for risk assessment, as more reactive compounds may pose a greater immediate hazard upon contact.
Engineering a Safe Workspace: The Foundation of Chloropyrimidine Handling
A proactive approach to safety begins with establishing a well-designed and controlled laboratory environment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) provides a regulatory framework for the safe handling of hazardous chemicals in laboratories, and its principles are directly applicable to work with chloropyrimidines.[6][8]
The Chemical Hygiene Plan (CHP)
At the core of laboratory safety is the Chemical Hygiene Plan (CHP), a written program that outlines procedures, equipment, and work practices to protect laboratory personnel from the health hazards of chemicals.[9] The CHP should be readily accessible and include specific standard operating procedures (SOPs) for handling chloropyrimidine compounds.
Engineering Controls: The First Line of Defense
Engineering controls are measures designed to isolate or remove the hazard from the workplace. For chloropyrimidines, which are often solids that can form dusts, the primary engineering control is a certified chemical fume hood.[9]
-
Chemical Fume Hoods: All weighing, handling, and reactions involving chloropyrimidine compounds should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dusts and vapors.[10]
-
Ventilation: Good general laboratory ventilation is also crucial to dilute and remove any fugitive emissions.[4]
Personal Protective Equipment (PPE): The Last Barrier of Protection
While engineering controls are designed to minimize exposure, personal protective equipment (PPE) is essential to protect the user from residual hazards and in the event of a spill or splash. The selection of appropriate PPE should be based on a thorough risk assessment of the specific chloropyrimidine compound and the procedure being performed.[11]
A Multi-Layered Approach to PPE
A comprehensive PPE ensemble for handling chloropyrimidines includes:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from dust particles and splashes.[5] A face shield worn over safety goggles is recommended when there is a higher risk of splashing.[12]
-
Hand Protection: The selection of appropriate chemical-resistant gloves is critical. Nitrile gloves are a common choice for general laboratory use and offer good resistance to a range of chemicals.[13] However, for prolonged contact or when handling more aggressive chloropyrimidines, consulting a glove manufacturer's chemical resistance guide is essential to select the most appropriate material, such as butyl rubber or Viton™.[13][14] Double gloving is a good practice to provide an extra layer of protection.[15]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing.[12] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12]
-
Respiratory Protection: In most cases, handling chloropyrimidines in a chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[5]
Diagram: Decision Tree for PPE Selection
Caption: A decision tree for selecting appropriate PPE when handling chloropyrimidine compounds.
Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safe Handling
The following protocols are intended as a starting point for developing specific SOPs within your laboratory's Chemical Hygiene Plan. They should be adapted to the specific chloropyrimidine compound and experimental setup.
Protocol for Weighing and Transferring Solid Chloropyrimidines
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don the appropriate PPE as determined by your risk assessment (goggles, face shield if necessary, lab coat, and chemical-resistant gloves).
-
Designate a specific area within the fume hood for weighing and handling. Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing:
-
Use a tared weigh boat or container.
-
Slowly and carefully transfer the solid chloropyrimidine from the stock bottle to the weigh boat using a clean spatula. Minimize the creation of dust.
-
If dust is generated, pause and allow the fume hood to clear the airborne particles before proceeding.
-
-
Transfer:
-
Carefully transfer the weighed solid to the reaction vessel or container.
-
If transferring to a flask with a narrow neck, use a powder funnel.
-
-
Cleanup:
-
Gently tap any residual powder from the weigh boat and spatula into the reaction vessel.
-
Decontaminate the spatula and weigh boat by rinsing with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container.
-
Wipe down the work surface in the fume hood with a damp paper towel.
-
Dispose of all contaminated disposable materials (bench paper, paper towels, gloves) in a designated hazardous waste container.
-
Protocol for Setting up and Running a Reaction with Chloropyrimidines
-
Glassware and Equipment:
-
Inspect all glassware for cracks or defects before use.
-
Ensure all equipment is clean and dry.
-
-
Reaction Setup:
-
Conduct the entire reaction setup within a chemical fume hood.
-
Add solvents and other reagents to the reaction flask containing the chloropyrimidine.
-
If the reaction is to be heated, use a heating mantle with a stirrer and a temperature controller. Do not use an open flame.
-
Ensure the reaction is equipped with a condenser if heating volatile solvents.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress from a safe distance.
-
Do not leave a heated reaction unattended.
-
-
Workup and Quenching:
-
Allow the reaction to cool to room temperature before quenching.
-
Quench the reaction slowly and carefully, especially if it involves reactive reagents.
-
Perform all extractions and workup procedures in the fume hood.
-
Spill and Emergency Procedures: Preparing for the Unexpected
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial for minimizing the impact of a spill or exposure.
Chemical Spill Cleanup
The appropriate response to a chemical spill depends on its size and the specific hazards of the material.
-
Minor Spill (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
If the spilled material is a solid, avoid creating dust. Gently cover the spill with an absorbent material like vermiculite or a spill pillow.[16]
-
If the material is flammable, eliminate all ignition sources.[16]
-
Wearing appropriate PPE, carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.[17][18]
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
Report the spill to the laboratory supervisor.
-
-
Major Spill (requires outside assistance):
-
Evacuate the laboratory immediately.
-
If possible, close the laboratory door to contain the spill.
-
Notify your institution's Environmental Health and Safety (EHS) department and follow their instructions.
-
Provide the EHS team with the Safety Data Sheet (SDS) for the spilled chemical.
-
Diagram: Workflow for a Minor Solid Chloropyrimidine Spill
Caption: A step-by-step workflow for the cleanup of a minor solid chloropyrimidine spill.
First Aid for Exposures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Use a safety shower if the area of contact is large. Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage and Waste Disposal: The Final Steps in the Safety Lifecycle
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store chloropyrimidine compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][19]
-
Keep containers tightly closed.[19]
-
Store in a designated and clearly labeled area.
Waste Disposal
-
All waste contaminated with chloropyrimidine compounds, including excess reagents, reaction mixtures, and contaminated disposable materials, must be disposed of as hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of chloropyrimidine waste down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
The safe handling of chloropyrimidine compounds is not merely about following a set of rules; it is about cultivating a deep understanding of the chemical principles that govern their reactivity and potential hazards. By integrating this knowledge into daily laboratory practices, researchers can confidently and safely harness the synthetic power of these valuable building blocks. This guide provides a foundation for developing robust safety protocols, but it is the commitment of each individual scientist to prioritize safety that will ultimately ensure a secure and productive research environment.
References
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- MasterControl. 29 CFR 1910.
- BenchChem. Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.
- National Center for Biotechnology Information.
- PubChem. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943.
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- QM Magic Class. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
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- United States Environmental Protection Agency.
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- Guide Gloves. CHEMICAL- RESISTANT GLOVES.
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- ACS Publications. Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs | The Journal of Organic Chemistry.
- Harvey Mudd College Department of Chemistry.
- Wayne State University.
- University of Toronto Environmental Health & Safety.
- American Laboratory. Best Practices for Avoiding Incidents With Reactive Chemicals.
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A Technical Guide to the Optimal Storage of 4-Chloro-N,6-dimethylpyrimidin-2-amine for Chemical Integrity and Experimental Reproducibility
Introduction: Understanding the Molecule's Vulnerabilities
4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine that serves as a valuable intermediate in medicinal chemistry and drug discovery. The stability and purity of this reagent are paramount for generating reliable and reproducible downstream data. The molecule's core structure, a chloropyrimidine, dictates its primary vulnerabilities. The pyrimidine ring's electron-withdrawing nature, coupled with the electronegativity of the chlorine atom, renders the carbon at the C4 position highly susceptible to nucleophilic attack. This inherent reactivity necessitates stringent storage and handling protocols to prevent degradation.
This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its short- and long-term storage. Adherence to these guidelines will ensure the preservation of the compound's structural integrity, thereby safeguarding the validity of experimental outcomes.
Core Chemical Stability and Primary Degradation Pathways
The principal risk to the integrity of this compound is degradation via hydrolysis. Other factors, including light and incompatible materials, also pose significant threats.
Hydrolytic Degradation
The most common degradation pathway for chloropyrimidines is the nucleophilic substitution of the chlorine atom by water, leading to the formation of the corresponding hydroxy-pyrimidine derivative.[1][2] This reaction is often catalyzed by trace amounts of acid or base and can proceed even with atmospheric moisture. The resulting impurity, 2-amino-N,6-dimethylpyrimidin-4-ol, possesses different physical and chemical properties, which can significantly interfere with subsequent synthetic steps.
To mitigate this, the compound must be rigorously protected from moisture.[3] Standard procedure for such sensitive materials involves handling under an inert atmosphere and using dry equipment and solvents.[4][5][6]
Caption: Potential hydrolytic degradation of the target compound.
Incompatible Materials and Conditions
Safety Data Sheets (SDS) for structurally similar compounds consistently list strong oxidizing agents and strong acids as incompatible materials.[3][7] Contact with these substances can lead to vigorous, exothermic reactions and complete decomposition of the reagent. Therefore, this compound must be stored in segregated chemical cabinets away from these incompatible classes.
Photochemical Sensitivity
Many chlorinated heterocyclic compounds exhibit sensitivity to light. Exposure to direct sunlight or UV sources should be avoided, as it can provide the energy to initiate degradation reactions.[3]
Recommended Storage Conditions
The optimal storage strategy depends on the intended duration of storage and the frequency of use. The core principles remain consistent: keep the compound cold, dry, dark, and under an inert atmosphere .
Summary of Storage Parameters
The following table provides a quick-reference guide for storing this compound as a solid and in solution.
| Parameter | Short-Term Storage (< 1 Month) | Long-Term Archival Storage (> 1 Month) |
| Temperature | 2-8 °C (Refrigerated) | -20 °C (Freezer)[8] |
| Atmosphere | Tightly sealed container, preferably backfilled with inert gas (Argon or Nitrogen).[3] | Securely sealed container (e.g., vial with septum cap) under a positive pressure of dry Argon.[9] |
| Moisture | Store in a desiccator or dry cabinet. Avoid opening in humid environments. | Aliquot into smaller quantities in a glovebox or using Schlenk line techniques to prevent moisture contamination of the bulk supply.[10] |
| Light | Store in an amber glass vial or in a dark location (e.g., inside a cabinet).[3] | Store in an amber vial within a secondary container in a freezer. |
| Container | Original supplier bottle or glass vial with a tight-fitting cap. | Glass vial with a PTFE-lined septum cap (e.g., Sure/Seal™ style) for repeated, safe access.[5] |
Experimental Protocol: Preparing Aliquots for Long-Term Storage
To maintain the integrity of the bulk material, it is imperative to aliquot the compound into smaller, single-use or limited-use quantities. This protocol ensures that the main stock is not repeatedly exposed to the atmosphere.
Objective: To safely aliquot solid this compound into vials for long-term, inert-atmosphere storage.
Materials:
-
This compound (main stock bottle)
-
Dry, amber glass vials with PTFE-faced septa and screw caps
-
Source of dry inert gas (Argon is preferred due to its density)[9]
-
Glovebox or Schlenk line
-
Spatula, weighing paper, and balance (inside the glovebox or tared quickly)
Methodology:
-
Prepare the Inert Environment:
-
Glovebox Method (Preferred): Ensure the glovebox has low oxygen (<50 ppm) and moisture (<10 ppm) levels. Place all materials, including the sealed stock bottle, new vials, and weighing equipment, into the antechamber and cycle appropriately.
-
Schlenk Line Method: Assemble clean, oven-dried glassware.[6] Heat the new vials under vacuum with a heat gun and backfill with inert gas at least three times to remove adsorbed moisture and air.
-
-
Equilibrate Temperature: If the stock bottle is stored in a freezer or refrigerator, allow it to warm to ambient temperature inside the inert atmosphere before opening. This prevents condensation of moisture onto the cold solid.
-
Aliquot the Compound:
-
Inside the glovebox or under a positive flow of inert gas, open the main stock bottle.
-
Quickly weigh the desired quantity of the solid and transfer it into a pre-prepared vial.
-
Minimize the time the stock bottle is open.
-
-
Seal for Storage:
-
Place the septum and cap onto the new vial.
-
If using a Schlenk line, briefly evacuate and backfill the vial one final time before tightening the cap securely.
-
For added security, wrap the cap-vial interface with Parafilm®.
-
-
Label and Store:
-
Clearly label each aliquot with the compound name, concentration (if a solution), date, and batch number.
-
Place the sealed vials into a freezer (-20 °C) for long-term storage.
-
Caption: Decision workflow for appropriate storage conditions.
Recognizing Compound Degradation
A compromised sample can jeopardize experimental results. Be vigilant for the following signs of degradation:
-
Visual Changes: A change from a white or off-white powder to a yellow or brownish solid can indicate decomposition. Clumping or the appearance of a sticky solid may suggest moisture absorption.
-
Solubility Issues: The hydrolyzed product may have different solubility characteristics than the parent compound.
-
Analytical Discrepancies: If in doubt, analyze the sample using TLC, LC-MS, or ¹H NMR. The presence of new spots, peaks, or unexpected signals is a clear indicator of impurity formation.
Conclusion
The chemical stability of this compound is critically dependent on its storage environment. The primary threat is hydrolytic degradation, driven by exposure to atmospheric moisture. By implementing a storage strategy centered on cold temperatures (-20 °C for long-term), the rigorous exclusion of moisture and air via an inert atmosphere, and protection from light, researchers can ensure the compound's purity and reactivity. Employing proper aliquoting techniques is a non-negotiable step for preserving the integrity of bulk supplies and is foundational to achieving trustworthy and reproducible scientific outcomes.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. fishersci.com [fishersci.com]
- 8. 4-Chloropyrimidine | 17180-93-7 [chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ossila.com [ossila.com]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 4-Chloro-N,6-dimethylpyrimidin-2-amine
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures.[2][4] Within drug discovery, the pyrimidine nucleus is a privileged scaffold, present in a vast array of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[5][6]
This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of a specific, high-value building block: 4-Chloro-N,6-dimethylpyrimidin-2-amine . The electron-deficient nature of the pyrimidine ring, combined with the activating effect of the chloro-substituent, makes this an excellent substrate for C-C bond formation.[5] However, the presence of multiple nitrogen atoms requires careful optimization to prevent catalyst inhibition and achieve high yields.[7] This document will guide researchers through reagent selection, reaction setup, and troubleshooting for this important transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8][9] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[1][3]
-
Transmetalation: The boronic acid (or a derivative like a boronate ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[1][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex (the pyrimidine and R²) couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Reagent Selection and Rationale
The success of the Suzuki coupling hinges on the judicious selection of each component. For chloro-heterocycles like our substrate, this is particularly critical.
Reagent Summary Table
| Component | Reagent/Parameter | Molar Eq. | Rationale & Key Considerations |
| Electrophile | This compound | 1.0 | The C4-Cl bond is activated by the electron-deficient pyrimidine ring. |
| Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.1 - 1.5 | Excess is used to drive the reaction to completion. Stability is key; consider using more stable pinacol esters to prevent protodeboronation.[11] |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1 - 5 mol% | Pd(PPh₃)₄ is a reliable Pd(0) source. For challenging couplings, PdCl₂(dppf) with a bulky, electron-rich ligand can improve oxidative addition.[2][12] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 | A moderately strong base is needed to activate the boronic acid for transmetalation. K₃PO₄ is often effective for less reactive chlorides.[11][12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | - | A biphasic system is common. The aqueous phase is crucial for dissolving the base and facilitating boronate formation.[13] Ensure solvents are properly degassed.[13] |
| Temperature | 80 - 110 °C | - | Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond.[13] |
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials and Equipment:
-
This compound (1.0 mmol, 157.6 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)
-
1,4-Dioxane, anhydrous and degassed (8 mL)
-
Deionized Water, degassed (2 mL)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Sources
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Note & Protocol: Palladium-Catalyzed Synthesis of N²,N²,6-Trimethylpyrimidine-2,4-diamine via Buchwald-Hartwig Amination
Abstract: This document provides a comprehensive guide for the synthesis of N²,N²,6-trimethylpyrimidine-2,4-diamine through the Buchwald-Hartwig amination of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals.[1][2] This guide offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction parameters. It is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for the synthesis of substituted diaminopyrimidines.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The formation of C(sp²)–N bonds is a fundamental transformation in organic synthesis, central to the creation of a vast array of pharmaceuticals, agrochemicals, and materials.[2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these bonds.[1][3] Its development has revolutionized synthetic approaches to aryl and heteroaryl amines, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1]
The reaction's broad applicability extends to challenging substrates, including electron-deficient heteroaryl chlorides like this compound. The pyrimidine core is a privileged scaffold in drug discovery, and the ability to selectively introduce amine substituents is crucial for modulating the pharmacological properties of lead compounds. This protocol details the coupling of this compound with dimethylamine, a common transformation in the synthesis of kinase inhibitors and other biologically active molecules.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[4][5][6] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride, forming a Pd(II) complex.[5][7] This is often the rate-determining step, particularly for less reactive aryl chlorides.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[4][6][8]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired arylated amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]
The efficiency of this cycle is highly dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N²,N²,6-Trimethylpyrimidine-2,4-diamine
This protocol is designed to be a self-validating system, with explanations for each choice of reagent and condition to ensure both success and understanding.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >97% | Commercial | Starting electrophile. Ensure dryness. |
| Dimethylamine solution | 2.0 M in THF | Commercial | Nucleophile. Using a solution simplifies handling of the gaseous amine. |
| XPhos Pd G3 Precatalyst | >98% | Commercial | [CAS: 1445085-87-9] A highly active and air-stable precatalyst that readily forms the active Pd(0) species.[10][11] |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercial | Strong, non-nucleophilic base. Crucial for deprotonating the amine.[6][8] Handle in a glovebox due to its hygroscopic nature. |
| Toluene | Anhydrous, >99.8% | Commercial | A common, non-polar solvent for this reaction.[8] Ensure it is thoroughly deoxygenated before use. |
| Diethyl ether | ACS Grade | Commercial | For extraction. |
| Saturated aqueous sodium chloride (Brine) | - | Lab Prepared | For washing during workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Ethyl acetate/Hexanes mixture | HPLC Grade | Commercial | Eluent for chromatography. |
| Oven-dried Schlenk flask with a magnetic stir bar | - | - | Essential for maintaining an inert atmosphere. |
| Nitrogen or Argon gas supply | High Purity | - | For creating an inert reaction environment to protect the catalyst. |
Step-by-Step Procedure
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 157.6 mg).
-
In a glovebox or under a positive flow of nitrogen, add the XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg, 2 mol%) and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Seal the flask with a rubber septum. Connect the flask to a Schlenk line, evacuate the atmosphere, and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert environment.
-
-
Reagent Addition:
-
Through the septum, add anhydrous, deoxygenated toluene (5 mL) via a syringe.
-
Add the 2.0 M solution of dimethylamine in THF (0.75 mL, 1.5 mmol, 1.5 equivalents) dropwise via syringe while stirring. A slight exotherm may be observed.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically become a heterogeneous slurry.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with saturated aqueous sodium chloride (brine, 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Isolation:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A gradient eluent system, such as 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the desired product, N²,N²,6-trimethylpyrimidine-2,4-diamine.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure product.
-
Discussion: Rationale and Optimization
Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates like heteroaryl chlorides.[4][12]
-
Palladium Precatalyst: We selected the XPhos Pd G3 precatalyst. Third-generation (G3) precatalysts are air- and moisture-stable, making them easy to handle.[11] They are designed to readily generate the active L-Pd(0) species under the reaction conditions, leading to rapid catalytic turnover.[2]
-
Ligand (XPhos): XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich monophosphine ligand.[10] Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition of the C-Cl bond, which is often a difficult step for aryl chlorides.[3][9]
Role of the Base and Solvent
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a standard and highly effective choice.[12] The strength of the base is critical for forming the palladium-amido intermediate that precedes reductive elimination.[6][8][13]
-
Solvent: Anhydrous and deoxygenated toluene is used. Aprotic, non-polar, or weakly polar solvents are generally preferred as they do not coordinate strongly to the palladium center, which could inhibit catalysis.[8] 1,4-Dioxane is also a common solvent for these reactions.[14]
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, ensure all reagents and the solvent were scrupulously dried and that the reaction was maintained under a strictly inert atmosphere. The Pd(0) catalyst is sensitive to oxygen. Consider increasing the catalyst loading (e.g., to 5 mol%) or the reaction temperature.
-
Side Reactions: A potential side reaction is hydrodehalogenation, where the chloro-group is replaced by a hydrogen atom. This can sometimes be minimized by adjusting the ligand or base.
-
Amine Volatility: Dimethylamine is a gas at room temperature (boiling point ~7 °C).[15] Using a commercially available solution in THF and ensuring the reaction vessel is well-sealed is crucial for maintaining the correct stoichiometry.
Conclusion
The Buchwald-Hartwig amination protocol detailed herein provides a reliable and efficient method for the synthesis of N²,N²,6-trimethylpyrimidine-2,4-diamine. By understanding the mechanistic principles and the specific roles of the catalyst, ligand, and base, researchers can successfully apply and adapt this powerful C-N bond-forming reaction to a wide range of substrates in the pursuit of novel chemical entities for drug discovery and development.
References
- Buchwald–Hartwig amination. In: Wikipedia. [URL: https://en.wikipedia.
- Cheminform Abstract: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [URL: https://www.chemsens.com/news/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings.html]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [URL: https://jk-scientific.com/en/named-reaction/buchwald-hartwig-cross-coupling]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. [URL: https://pubs.acs.org/doi/10.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.com/buchwald-hartwig-coupling/]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. Boronpharm. [URL: https://www.boronpharm.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014. [URL: https://pubs.acs.org/doi/10.1021/jo501831v]
- Role of the base in Buchwald-Hartwig amination. PubMed. 2014. [URL: https://pubmed.ncbi.nlm.nih.gov/25340478/]
- XPhos. In: Wikipedia. [URL: https://en.wikipedia.org/wiki/XPhos]
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/full/10.1021/jo501831v]
- Buchwald Catalysts & Ligands. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268310/]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. 2018. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03429a]
- G3 and G4 Buchwald Precatalysts. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/139.shtm]
- Buchwald Catalysts & Ligands. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/ol048220i]
- Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [URL: https://www.researchgate.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [URL: https://www.researchgate.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [URL: https://www.researchgate.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [URL: https://research.rug.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [URL: https://www.youtube.
- Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [URL: https://www.youtube.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. The Organic Chemistry Portal. [URL: https://www.chem-station.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [URL: https://www.researchgate.net/publication/259140889_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
- Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Highly-Regioselective-Buchwald%E2%80%94Hartwig-Amination-at-Chambers-Gill/19b7887e388f8d956031f062c3f89078657f205c]
- A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/257008104_A_new_method_for_the_synthesis_of_24-diamino-6-arylpyrimidines]
- N2,N4,N4-trimethyl-N2-(piperidin-3-yl)pyrimidine-2,4-diamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/lif/h9a180ac0]
- Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. [URL: https://www.researchgate.net/publication/351656910_Synthesis_of_6N-diaryl-135-triazine-24-diamines_1-126]
- [The synthesis of N2,N6-substituted diaminopurine ribosides]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18210639/]
- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. European Patent Office. [URL: https://patents.google.
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Application Notes & Protocols: Purification of 4-Chloro-N,6-dimethylpyrimidin-2-amine
Introduction
4-Chloro-N,6-dimethylpyrimidin-2-amine is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in downstream biological assays. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in an understanding of its physicochemical properties and potential impurity profiles. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for the most demanding applications.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. While specific experimental data for this compound is not extensively published, we can infer its characteristics from structurally similar pyrimidine derivatives.
Physicochemical Properties (Inferred)
| Property | Estimated Value/Characteristic | Rationale/Supporting Data |
| Molecular Formula | C₆H₈ClN₃ | Based on chemical structure. |
| Molecular Weight | 157.60 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for many pyrimidine derivatives.[1][2] |
| Melting Point | 150-190 °C | Similar compounds like 2-Amino-4-chloro-6-methylpyrimidine and 2-Amino-4,6-dimethylpyrimidine have melting points in the range of 151-186 °C.[3][4] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane). Limited solubility in non-polar solvents (e.g., hexanes) and water. | General solubility trends for chloropyrimidine derivatives. |
Potential Impurity Profile
Impurities in a sample of this compound typically arise from the synthetic route. Common synthetic strategies may involve the reaction of a dichloropyrimidine with an amine. Potential impurities could include:
-
Starting Materials: Unreacted 2,4-dichloro-6-methylpyrimidine or N-methylguanidine.
-
Isomeric Byproducts: Positional isomers such as 2-Chloro-N,6-dimethylpyrimidin-4-amine.
-
Over-alkylation Products: Compounds with additional methyl groups.
-
Hydrolysis Products: Replacement of the chloro group with a hydroxyl group, forming N,6-dimethyl-2-aminopyrimidin-4-ol.
-
Solvent Residues: Residual solvents from the reaction or work-up.
Purification Strategy Selection
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the product. A logical workflow for selecting the appropriate purification method is outlined below.
Caption: Workflow for selecting a purification strategy.
Purification Protocols
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Protocol: Recrystallization from Ethanol/Water
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal volume of hot ethanol. If the compound is very soluble, add hot water dropwise until a slight turbidity persists. This indicates that the solution is near saturation.
-
Dissolution: In a larger flask, add the crude product and the determined solvent system (e.g., 9:1 ethanol:water). Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.[5][6][7] For this compound, normal-phase chromatography using silica gel is generally effective.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen eluent system.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a suitable mobile phase. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Eluent System Selection for Column Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
| Hexanes:Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good for separating less polar impurities. |
| Dichloromethane:Methanol (99:1 to 95:5) | Medium to High | Effective for eluting the target compound and separating more polar impurities. |
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound.[8][9] Both normal-phase and reverse-phase methods can be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. By employing the appropriate techniques of recrystallization and/or column chromatography, guided by an understanding of the compound's properties and potential impurities, researchers can consistently obtain high-purity material. The protocols and guidelines presented in this document provide a solid foundation for achieving the desired level of purity for successful downstream applications in research and drug development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21960, 4-Chloro-N,N,6-trimethylpyrimidin-2-amine. [Link]
-
Katarzyna, B., Monika, W., & Krystyna, P. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]
-
Simona, S., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Simona, S., et al. (2020). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE. [Link]
-
LookChem. Cas 461-98-3,4-AMINO-2,6-DIMETHYLPYRIMIDINE. [Link]
- American Cyanamid Company. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Degussa. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Chongqing Chemdad Co., Ltd. (6-Chloro-pyrimidin-4-yl)-dimethyl-amine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 737598, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]
-
Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Thieme Chemistry. (2017). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
-
The preparation of 4-amino-2,6-dichloropyrimidine from 4-aminouracil was. (n.d.). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12397680, 4-Chloro-N-methylpyrimidin-2-amine. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]
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Chemistry & Biology Interface. (n.d.). [Link]
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El-Gazzar, A. B. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. PubMed Central. [Link]
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Comprehensive Analytical Strategies for the Characterization of 4-Chloro-N,6-dimethylpyrimidin-2-amine
Introduction
4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in pharmaceutical and agrochemical research. As an intermediate or a final active ingredient, its precise chemical characterization is paramount to ensure identity, purity, and stability. This technical guide provides a comprehensive suite of analytical methodologies for the in-depth characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles.
The structural integrity and purity of this compound directly impact its reactivity, biological activity, and safety profile. Therefore, a multi-faceted analytical approach is essential. This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis, and Elemental Analysis for empirical formula verification.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | - |
| Molecular Weight | 157.60 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 183-186 °C (for the related 2-amino-4-chloro-6-methylpyrimidine) | [1] |
| Solubility | Soluble in acetic acid, limited solubility in less polar organic solvents. | [1] |
Safety Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant[2][3]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is generally suitable for this moderately polar compound.
Causality of Experimental Choices
The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules, including heterocyclic compounds. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with UV detection and its ability to provide good peak shape and resolution for pyrimidine derivatives. The addition of a small amount of acid, such as formic acid, helps to protonate the basic nitrogen atoms in the pyrimidine ring, leading to sharper, more symmetrical peaks by minimizing tailing. UV detection at 254 nm is selected as aromatic and heteroaromatic systems typically exhibit strong absorbance at this wavelength.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of a this compound sample by assessing the area percentage of the main peak.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask. Dilute to the mark to obtain a stock solution of 1 mg/mL. Prepare working standards by further dilution.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution, at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak from the standard chromatogram. In the sample chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. Due to the presence of a polar amino group, derivatization is often necessary to improve its volatility and chromatographic performance.
Rationale for Derivatization
Direct injection of this compound into a GC system can lead to poor peak shape (tailing) and potential thermal degradation due to the active hydrogens on the amino group. Derivatization masks these polar functional groups, rendering the molecule more volatile and thermally stable. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy for aminopyrimidines.
Experimental Protocol: GC-MS with Silylation
Objective: To identify this compound and potential volatile impurities after silylation.
Materials:
-
This compound sample
-
Anhydrous pyridine or acetonitrile
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a GC vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis: The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the silylated derivative. The fragmentation pattern can be used for structural confirmation. Impurities can be identified by searching their mass spectra against a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.
Interpreting the Spectra
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine ring, the N-methyl protons, and the C6-methyl protons. The chemical shifts and coupling patterns provide definitive information about the connectivity of the atoms.
-
¹³C NMR: The spectrum will show resonances for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring and the methyl groups.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~6.5 | 1H, singlet |
| ~3.1 | 3H, singlet |
| ~2.4 | 3H, singlet |
| ~5.0 (broad) | 1H, broad singlet |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the peaks in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3000-2850 | C-H stretching (methyl) |
| ~1640 | N-H bending |
| ~1580 | C=N stretching (pyrimidine ring) |
| ~1450 | C-H bending (methyl) |
| ~850 | C-Cl stretching |
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain an FT-IR spectrum to identify the key functional groups in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for pellet preparation, or an Attenuated Total Reflectance (ATR) accessory
Instrumentation:
-
FT-IR spectrometer
Procedure (ATR method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound, which is used to confirm the empirical formula.
Theoretical vs. Experimental Values
For C₆H₈ClN₃:
-
%C: 45.72
-
%H: 5.12
-
%N: 26.66
-
%Cl: 22.50
Experimental Protocol: Elemental Analysis
Objective: To determine the elemental composition of this compound.
Procedure:
-
Submit a pure, dry sample (typically 2-5 mg) to an analytical laboratory for CHN and Cl analysis.
-
The analysis is typically performed using a combustion-based elemental analyzer.[4][5]
-
Compare the experimental percentages with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The application notes and protocols detailed in this guide provide a robust framework for researchers and scientists to confidently assess the identity, purity, and structure of this important chemical entity. By understanding the rationale behind each experimental choice and adhering to the detailed protocols, reliable and reproducible analytical data can be generated, ensuring the quality and integrity of this compound in research and development.
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PubChem. 4-Chloro-N,N,6-trimethylpyrimidin-2-amine. [Link]
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Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]
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A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
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Microwave assisted synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate. [Link]
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central (PMC). [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-N,6-dimethylpyrimidin-2-amine
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent and selective kinase inhibitors.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the versatile building block, 4-Chloro-N,6-dimethylpyrimidin-2-amine, in the synthesis of novel kinase inhibitors. We will delve into the strategic advantages of this scaffold, provide detailed, field-proven protocols for key synthetic transformations, and discuss the underlying mechanistic principles that govern these reactions. This guide is designed to be a self-validating system, empowering you to confidently and efficiently advance your drug discovery programs.
Introduction: The Strategic Value of the 2-Amino-6-methylpyrimidine Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The 2-aminopyrimidine moiety is a bioisostere of the adenine core of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase active site.[2] This inherent binding capability makes it an excellent starting point for the design of potent kinase inhibitors.
This compound offers several strategic advantages as a starting material:
-
Pre-installed Methyl Group: The C6-methyl group can provide beneficial steric interactions in the kinase active site and improve metabolic stability.
-
Reactive Handle: The chlorine atom at the C4 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.
-
Tunable Amino Group: The N-methyl group on the C2-amine can be further functionalized or play a direct role in binding interactions.
This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4][5]
Core Synthetic Strategies and Mechanistic Insights
The successful synthesis of kinase inhibitors from this compound hinges on the strategic application of palladium-catalyzed cross-coupling reactions. Understanding the mechanisms of these reactions is crucial for troubleshooting and optimization.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an organohalide and an organoboron compound.[3] In the context of our starting material, this reaction is used to introduce a wide variety of aryl and heteroaryl moieties at the C4 position of the pyrimidine ring.
Catalytic Cycle:
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of kinase inhibitors from this compound. Optimization may be required for specific substrates.
General Considerations and Safety
This compound is a laboratory chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to the flask, followed by this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Exemplary Kinase Inhibitors
| Compound Class | Target Kinase(s) | Reported IC₅₀ (nM) | Reference |
| Pyrimidin-2-amine Derivatives | PLK4 | 6.7 | [6] |
| Pyridylpyrimidinylaminophenyl Amides | c-Src | 8390 | [7] |
| Bisanilinopyrimidines | Aurora A | 6.1 | [8] |
| Pyrido[2,3-d]pyrimidine Derivatives | CK2 | 6000 | [2] |
Structure-Activity Relationship (SAR) Insights
The derivatization of the 2-amino-6-methylpyrimidine core allows for the exploration of structure-activity relationships to optimize potency and selectivity. Key considerations include:
-
C4-Substituent: The nature of the aryl or amino group introduced at the C4 position is critical for targeting specific kinases. Bulky substituents can probe deeper into the ATP-binding pocket, while polar groups can form additional hydrogen bonds.
-
N-Methyl Group: The methyl group on the C2-amine can influence the conformation of the molecule and its interaction with the kinase hinge region.
-
C6-Methyl Group: As previously mentioned, this group can provide favorable steric interactions and enhance metabolic stability.
Systematic modification of these positions is a proven strategy for developing highly potent and selective kinase inhibitors. [1][9]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the diversification of this scaffold. The protocols and insights provided in this application note are intended to empower researchers to accelerate their drug discovery efforts in the exciting and impactful field of kinase inhibitor development.
References
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Wikipedia. [Link]
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Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(9), 1535-1545. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. [Link]
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Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(12), 14469-14480. [Link]
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Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14994-15007. [Link]
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Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), 1600390. [Link]
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Deodato, D., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 14(1), 356-359. [Link]
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Sharma, P. C., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Bavetsias, V., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of medicinal chemistry, 59(5), 1988-2001. [Link]
-
Gryshchenko, O., et al. (2022). Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. Journal of Molecular Structure, 1251, 131971. [Link]
-
Zinchenko, A. N., et al. (2019). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Biopolym. Cell, 35(1), 47-59. [Link]
-
Chen, Y.-T., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(21), 12596-12619. [Link]
-
Al-Masoudi, N. A., et al. (2016). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Journal of Heterocyclic Chemistry, 53(4), 1187-1192. [Link]
-
Likar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1934. [Link]
-
Lee, J., et al. (2013). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & medicinal chemistry letters, 23(15), 4437-4441. [Link]
-
Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 22(13), 4358-4361. [Link]
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Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrimidine Derivatives
Abstract
This document provides detailed protocols and application notes for the synthesis of pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). Pyrimidine scaffolds are crucial pharmacophores in drug discovery, appearing in a wide range of therapeutics, including anticancer, antiviral, and antimicrobial agents.[1][2][3] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity, aligning with the principles of green chemistry.[4][5][6] These protocols are designed as a practical guide for chemists in academic and industrial research, facilitating the efficient synthesis of pyrimidine libraries for screening and drug development programs.
The Rationale for Microwave-Assisted Synthesis
The pyrimidine nucleus is a fundamental building block in medicinal chemistry, found in nucleic acids and a plethora of bioactive molecules.[2] Traditional methods for their synthesis often require long reaction times, harsh conditions, and the use of high-boiling, often toxic, solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.
Unlike conventional heating which relies on slow heat transfer through conduction and convection, microwave energy couples directly with polar molecules and ionic species in the reaction mixture.[7][8][9] This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in the reaction, possess a dipole moment. They attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.[7][8][9][10]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic reagents), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[8][9]
This "volumetric" or "internal" heating leads to a rapid temperature increase, often far above the solvent's boiling point in a sealed, pressurized vessel.[7][11] The result is a dramatic acceleration of reaction rates, allowing syntheses that take hours or days conventionally to be completed in minutes.[4][5]
Experimental Protocol: Microwave-Assisted Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea), is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12] The microwave-assisted protocol offers a significant improvement in efficiency and scope.[13][14][15]
Materials and Equipment
-
Microwave Reactor: A dedicated laboratory microwave reactor capable of controlling temperature, pressure, and power, equipped with a magnetic stirrer (e.g., Anton Paar Monowave, CEM Discover).[11] Note: Domestic microwave ovens must not be used due to the lack of safety controls and their inability to handle pressure or corrosive materials.[16]
-
Reaction Vessels: 10 mL or 20 mL microwave-safe glass vials with appropriate caps and septa.
-
Reagents:
-
Aldehyde (e.g., Benzaldehyde)
-
β-Dicarbonyl compound (e.g., Ethyl acetoacetate)
-
Urea or Guanidine Hydrochloride
-
Solvent (e.g., Ethanol, absolute)
-
Catalyst (optional, e.g., catalytic HCl, CaCl₂, or solvent-free conditions can be explored).[17]
-
-
Work-up & Purification:
-
Standard laboratory glassware (beakers, flasks, Buchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Thin Layer Chromatography (TLC) plates
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all operations, including reagent handling and reaction setup, inside a certified laboratory fume hood.[16]
-
Pressure Hazard: Microwave reactions in sealed vessels generate high pressures. Never exceed the recommended volume limit for the vial (typically ~1/3 to 1/2 of total volume) to allow for expansion. Always allow the vessel to cool completely to room temperature before opening.
-
Exothermic Reactions: For unknown or potentially highly exothermic reactions, start with small-scale tests at low power and temperature to establish a safety profile.[16]
Step-by-Step Synthesis Protocol
This protocol details the synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a representative example.
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine:
-
Benzaldehyde (1.0 mmol, e.g., 106 mg)
-
Ethyl acetoacetate (1.0 mmol, e.g., 130 mg)
-
Urea (1.5 mmol, e.g., 90 mg)
-
Ethanol (3 mL)
Causality Note: Ethanol is an excellent solvent for this reaction as its high polarity allows for efficient coupling with microwave energy, leading to rapid heating.[13] Using a slight excess of urea can help drive the reaction to completion.
-
-
Microwave Reactor Setup:
-
Securely seal the vial with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters. A typical starting point for optimization is:
-
Temperature: 120 °C (Hold time)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (reactor automatically adjusts power to maintain target temperature)
-
Stirring: 600 RPM
-
Pre-stirring: 20 seconds
-
Causality Note: The high temperature (well above ethanol's atmospheric boiling point of 78 °C) is achievable due to the pressure generated in the sealed vessel.[7] This high temperature is a key factor in the dramatic rate acceleration.[10]
-
-
Initiate Reaction: Start the microwave irradiation program. The reactor will monitor and control the temperature and pressure throughout the run.
-
Cooling: After the irradiation is complete, the vessel will be cooled by a compressed air stream. Crucially, do not attempt to open the vessel until it has returned to room temperature (< 50 °C) and the internal pressure has subsided.
-
Work-up and Isolation:
-
Once cool, open the vial in the fume hood.
-
Pour the reaction mixture into a beaker containing ~20 mL of cold water.
-
A solid precipitate should form. If not, scratching the inside of the beaker may induce crystallization.
-
Collect the crude product by vacuum filtration, washing the solid with cold water.
-
Allow the solid to air-dry.
-
-
Purification:
Product Characterization
The identity and purity of the synthesized pyrimidine derivative must be confirmed using standard analytical techniques.[18][19]
-
¹H & ¹³C NMR: Provides definitive structural information about the arrangement of protons and carbons in the molecule.[20]
-
FTIR Spectroscopy: Confirms the presence of key functional groups. For a typical DHPM, expect to see N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=C/C=N ring stretches (~1450-1600 cm⁻¹).[21][22]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula.[20]
Results and Comparison
The primary advantages of the microwave-assisted approach are the drastic reduction in reaction time and often, an improvement in yield and purity due to the minimization of side-product formation.[4][6]
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Advantage |
| Reaction Time | 3 - 24 hours[12][17] | 5 - 20 minutes[13][23] | >95% Reduction |
| Typical Yield | 40 - 75%[17] | 70 - 95%[13][24] | Higher Throughput |
| Heating Method | Oil Bath / Reflux Condenser | Direct Dielectric Heating | Uniform & Efficient |
| Energy Usage | High (heats bath & vessel) | Low (heats reaction mix only)[4][8] | Green Chemistry |
| Process Control | Difficult to control precisely | Precise T/P monitoring[11] | High Reproducibility |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure reagents. 2. Incorrect stoichiometry. 3. Insufficient temperature/time. 4. Non-polar solvent used. | 1. Verify purity of starting materials.[18] 2. Re-check calculations and measurements. 3. Increase temperature (e.g., to 140°C) or hold time (e.g., to 15 min). 4. Ensure a polar solvent (e.g., EtOH, DMF, DMSO) is used to absorb microwave energy efficiently.[7][25] |
| Pressure Error | 1. Vial overfilled. 2. Highly volatile reagents/products. 3. Reaction is unexpectedly exothermic. | 1. Reduce reaction volume to <50% of vial capacity. 2. Lower the target reaction temperature. 3. Run a smaller scale test at lower power to assess kinetics.[16] |
| Product is an Oil | Product may have a low melting point or impurities are preventing crystallization. | 1. Attempt to induce crystallization by scratching or seeding. 2. Perform an extraction with an organic solvent (e.g., ethyl acetate), dry, and concentrate.[18] 3. Purify via column chromatography. |
References
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- Sharma, V., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Majumder, S., & Borah, P. (2017). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
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- Wikipedia. Microwave chemistry.
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- El-sokary, R. I., et al. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives.
- Benchchem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
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- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
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- SciSpace. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review.
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- Al-Amiery, A. A., et al. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA.
- Anton Paar Wiki. Microwave-assisted synthesis.
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Application Notes & Protocols: Derivatization of 4-Chloro-N,6-dimethylpyrimidin-2-amine for Biological Screening
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical derivatization of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This pyrimidine scaffold is a valuable starting material for the synthesis of compound libraries intended for biological screening. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document details key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki and Buchwald-Hartwig), offering researchers a robust framework for generating novel molecular entities for drug discovery programs.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic motif integral to the structure of essential biomolecules like nucleic acids (cytosine, thymine, uracil) and various vitamins.[3] Its prevalence in nature has made it an attractive scaffold for medicinal chemists aiming to design novel therapeutic agents. Synthetic pyrimidine derivatives have demonstrated a vast range of pharmacological activities, making them staples in the development of treatments for cancer, infectious diseases, and inflammatory conditions.[1][2]
This compound is a particularly useful building block. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro-substituent, activates the C4 position for nucleophilic attack. Furthermore, the chlorine atom provides a reactive handle for modern cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities. This enables the creation of large, structurally varied compound libraries, which are essential for high-throughput screening (HTS) campaigns.
Reactivity Profile of this compound
Understanding the electronic properties of the starting material is crucial for strategic planning of its derivatization.
-
C4 Position: The chlorine atom at the C4 position is the primary site of reactivity. It is susceptible to displacement by a wide range of nucleophiles via Nucleophilic Aromatic Substitution (SNAr).[5][6] It also serves as the electrophilic partner in palladium-catalyzed cross-coupling reactions.
-
C2 and C6 Positions: The dimethylamino group at C2 and the methyl group at C6 are electron-donating. These groups influence the overall electron density of the ring and can modulate the reactivity at the C4 and C5 positions.
-
C5 Position: The C5 position is less reactive towards electrophilic or nucleophilic attack under standard conditions but can be involved in certain metal-catalyzed C-H activation reactions, a more advanced strategy not covered in this primary guide.
Synthetic Derivatization Strategies
The generation of a diverse chemical library from this compound can be efficiently achieved through several high-yielding and versatile chemical transformations. The logical workflow for this process is outlined below.
Caption: General workflow from starting material to biological screening.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a direct and often catalyst-free method for displacing the C4-chloro group. The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.[7] This strategy is ideal for introducing heteroatom linkers.
Common Nucleophiles:
-
Amines (C-N bond): Primary and secondary aliphatic or aromatic amines readily displace the chloride to form 4-amino-pyrimidine derivatives.
-
Thiols (C-S bond): Thiolates, generated from thiols and a mild base, are excellent nucleophiles for this transformation.[8]
-
Alcohols/Phenols (C-O bond): Alkoxides or phenoxides, typically requiring a stronger base like NaH, can be used to synthesize 4-alkoxy/aryloxy pyrimidines.
Caption: Conceptual pathway for the SNAr reaction.
Strategy 2: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a robust palladium-catalyzed reaction that forms a C-C bond between the C4 position of the pyrimidine and a variety of sp²-hybridized carbon atoms from organoboron reagents.[9][10] This is a premier method for synthesizing biaryl and heteroaryl pyrimidine derivatives.
Key Components:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.
-
Base: An inorganic base like Na₂CO₃, K₂CO₃, or K₃PO₄ is required.[11]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typical.
-
Boronic Acid/Ester: A wide range of commercially available aryl and heteroaryl boronic acids can be used.
Strategy 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for forming C-N bonds.[12][13] It offers a broader substrate scope for amines compared to SNAr, allowing for the coupling of less nucleophilic amines (e.g., anilines, amides, carbamates) under relatively mild conditions.[14][15]
Key Components:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: A bulky, electron-rich phosphine ligand is critical. Examples include Xantphos, RuPhos, or SPhos.[14][16]
-
Base: A strong, non-nucleophilic base is required, such as NaOt-Bu or K₃PO₄.
-
Solvent: Anhydrous, aprotic solvents like Toluene or Dioxane are used.
Detailed Experimental Protocols
General Considerations:
-
All reactions, especially palladium-catalyzed couplings, should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and a suitable solvent such as isopropanol or acetonitrile.
-
Base Addition: Add a base like triethylamine (TEA) (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor by TLC until the starting material is consumed.[17]
-
Work-up: Cool the reaction to room temperature. If a precipitate has formed, filter and wash with cold solvent. If not, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times.
-
Heating: Heat the reaction mixture to 90-110 °C for 6-24 hours, until TLC or LC-MS analysis indicates completion.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination with a Primary Arylamine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the arylamine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Inerting & Heating: Seal the flask and heat the mixture to 100-120 °C for 8-24 hours. Monitor the reaction for completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.
-
Extraction & Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired N-aryl product.
Purification and Analytical Characterization
Ensuring the purity and confirming the structure of newly synthesized derivatives is a critical step before biological screening.
| Technique | Purpose | Expected Observations for a Successful Derivatization |
| LC-MS | Purity assessment and molecular weight confirmation. | A major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the [M+H]⁺ ion.[18][19] |
| ¹H NMR | Structural elucidation and confirmation. | Disappearance of the pyrimidine C5-H signal (if applicable upon substitution) and appearance of new signals corresponding to the protons of the newly introduced group.[20][21][22] |
| ¹³C NMR | Structural confirmation of the carbon skeleton. | Shifts in the pyrimidine ring carbon signals, particularly at C4, and the appearance of new signals for the added moiety.[20][23] |
| HRMS | Exact mass determination and elemental formula confirmation. | Provides a highly accurate mass measurement, confirming the elemental composition of the synthesized compound.[23] |
Framework for Biological Screening
A library of derivatized this compound compounds is well-suited for screening against various biological targets, particularly protein kinases, due to the scaffold's similarity to the ATP purine ring.[2][24]
Caption: A typical cascade for biological screening of a new compound library.
Recommended Primary Assay: Kinase Inhibition Screening
Protein kinases are attractive targets for drug discovery, particularly in oncology.[24] A variety of HTS-compatible kinase assay formats are commercially available.
-
Luminescent Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining after a kinase reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.[25] This is a universal assay suitable for a wide range of kinases.
-
Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen™, Z'-LYTE™): These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events. They are highly sensitive and robust for HTS.[26]
-
Enzyme-Coupled Fluorescence Assays: These methods detect the ADP product of the kinase reaction, offering a cost-effective and simple protocol for HTS.[27]
Once initial "hits" are identified in a primary screen, they should be subjected to dose-response studies to determine their potency (IC₅₀). Promising compounds would then advance to selectivity profiling against a panel of other kinases and subsequent testing in cell-based assays to confirm their biological effect in a more complex environment.[28]
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Biological activities of synthetic pyrimidine deriv
- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (n.d.). Benchchem.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- High-throughput screening for kinase inhibitors. (2005). PubMed.
- High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. (n.d.).
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2010). PubMed Central.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine. (n.d.). Benchchem.
- Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. (2024). PubMed.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- IR, NMR spectral data of pyrimidine derivatives. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (n.d.). Benchchem.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- nucleophilic arom
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal.
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- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
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Large-scale synthesis considerations for 4-Chloro-N,6-dimethylpyrimidin-2-amine
An In-Depth Guide to the Large-Scale Synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of a wide array of high-value compounds. Its structural motif is central to the development of numerous pharmaceuticals and agrochemicals.[1] The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, while the aminopyrimidine core is a well-established pharmacophore. Consequently, robust, scalable, and economically viable synthetic routes are of paramount importance to the chemical and pharmaceutical industries.
This application note provides a comprehensive overview of the primary considerations for the large-scale synthesis of this key intermediate. We will delve into the most common and industrially relevant synthetic pathway, offering detailed protocols, process optimization strategies, critical safety measures, and a discussion of the underlying chemical principles.
Part 1: Recommended Synthetic Pathway: A Two-Step Approach
The most logical and widely adopted strategy for the large-scale production of this compound involves a two-step process. This pathway begins with the construction of the pyrimidine ring system via a cyclocondensation reaction, followed by a chlorination step to install the key reactive handle.
Caption: Recommended two-step synthetic workflow.
This approach is favored for its reliance on readily available starting materials and its utilization of well-understood, high-yielding chemical transformations.
Step 1: Synthesis of 2-(Methylamino)-6-methylpyrimidin-4-ol (Intermediate)
The initial step involves the formation of the pyrimidine core. This is a classic cyclocondensation reaction between a guanidine derivative and a β-dicarbonyl compound.[2][3] Guanidine hydrochloride is a versatile building block for pyrimidine synthesis.[4]
Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the nitrogen atoms of N-methylguanidine onto the carbonyl carbons of ethyl acetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidinol ring. The use of a base, such as sodium ethoxide, is crucial to deprotonate the guanidine, thereby increasing its nucleophilicity and driving the reaction forward. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its compatibility with the base.
Experimental Protocol: Synthesis of 2-(Methylamino)-6-methylpyrimidin-4-ol
-
Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with absolute ethanol.
-
Base Preparation: Carefully add sodium metal in portions to the ethanol to generate a solution of sodium ethoxide in situ. Alternatively, a commercial solution of sodium ethoxide can be used. Control the temperature during this exothermic addition.
-
Guanidine Addition: Add N-methylguanidine hydrochloride to the sodium ethoxide solution and stir until dissolved.
-
Substrate Addition: Slowly add ethyl acetoacetate to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the temperature below 30°C.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Neutralize the mixture with acetic acid or hydrochloric acid to a pH of ~7. This will precipitate the product. c. Filter the resulting solid slurry. d. Wash the filter cake with cold water and then with a small amount of cold ethanol to remove residual impurities. e. Dry the isolated solid under vacuum at 60-70°C to a constant weight.
Step 2: Chlorination of 2-(Methylamino)-6-methylpyrimidin-4-ol
This is the critical transformation where the hydroxyl group on the pyrimidine ring is replaced by a chlorine atom. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of chlorination on an industrial scale.[5][6][7]
Mechanism and Rationale: The hydroxyl group of the pyrimidinol attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination steps, driven by the formation of the stable P-O bond, result in the displacement of the hydroxyl group and the formation of the chlorinated pyrimidine. In many large-scale procedures, an excess of POCl₃ is used, serving as both the reagent and the solvent.[6] This solvent-free approach can simplify the process and drive the reaction to completion.[8]
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: Use a clean, dry, glass-lined reactor equipped with a robust mechanical stirrer, a reflux condenser fitted with a gas scrubber (to neutralize HCl fumes), a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, carefully charge the reactor with phosphorus oxychloride (POCl₃).
-
Substrate Addition: Slowly and in portions, add the dried 2-(methylamino)-6-methylpyrimidin-4-ol intermediate from Step 1. The addition is often exothermic; maintain the temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The reaction mixture should become a homogeneous solution.[5] Monitor for completion by HPLC.
-
POCl₃ Removal: Once the reaction is complete, cool the mixture to 50-60°C. Distill off the excess POCl₃ under reduced pressure. This step is crucial for minimizing the volume of reagent to be quenched.
-
Quenching (Critical Safety Step): a. Prepare a separate vessel with crushed ice and water. b. Extremely carefully and slowly , add the cooled reaction residue to the ice-water slurry with vigorous stirring. This is a highly exothermic and gas-evolving process (HCl). Maintain the temperature of the quench mixture below 20°C.
-
Work-up and Isolation: a. After the quench is complete, adjust the pH of the aqueous slurry to 8-9 using a base such as 25% aqueous ammonia or sodium hydroxide solution, while keeping the temperature low.[5] The product will precipitate as a solid. b. Stir the slurry for 1-2 hours to ensure complete precipitation. c. Filter the solid product. d. Wash the filter cake thoroughly with cold water until the filtrate is neutral. e. Dry the product under vacuum at 50-60°C to a constant weight. The crude product can be recrystallized from a suitable solvent like 50% ethanol if higher purity is required.[5]
Part 2: Scale-Up and Process Optimization
Transitioning from a laboratory-scale procedure to large-scale manufacturing requires careful consideration of several critical parameters to ensure safety, efficiency, and product quality.
Sources
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Application of 4-Chloro-N,6-dimethylpyrimidin-2-amine in Fragment-Based Drug Discovery
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- 13. 4-Chloro-N,N,6-trimethylpyrimidin-2-amine | C7H10ClN3 | CID 21960 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the reaction and empowering you to overcome common challenges.
I. Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the pyrimidine core, followed by a chlorination reaction. Understanding the nuances of each stage is critical for maximizing yield and purity.
Common side reactions and byproducts in 4-Chloro-N,6-dimethylpyrimidin-2-amine synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to understand the underlying chemistry to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. The primary route involves the chlorination of 2-amino-4,6-dimethylpyrimidine using phosphorus oxychloride (POCl₃).
Issue 1: Low or No Product Formation
Question: I have set up the chlorination of 2-amino-4,6-dimethylpyrimidine with POCl₃, but upon workup, I am getting a very low yield of the desired this compound, or mostly starting material. What could be the cause?
Answer:
Low or no conversion is a frequent issue that can often be traced back to a few key experimental parameters. Let's break down the potential culprits:
-
Reagent Quality, Especially POCl₃: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. If you are using an old bottle of POCl₃ or one that has been improperly stored, it may have partially decomposed to phosphoric acid and HCl, rendering it ineffective as a chlorinating agent.
-
Solution: Always use a fresh or recently distilled bottle of POCl₃ for best results. Ensure the reagent is handled under anhydrous conditions.
-
-
Presence of Moisture: Any moisture in your reaction setup will rapidly quench the POCl₃. This includes residual water in your glassware, starting material, or solvent (if used).
-
Solution: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Ensure your 2-amino-4,6-dimethylpyrimidine starting material is completely dry.
-
-
Insufficient Reaction Temperature or Time: The chlorination of the hydroxyl tautomer of the pyrimidine ring is an activation-demanding step.
-
Solution: The reaction generally requires elevated temperatures, often in the range of 80-110°C.[1] Reaction times can also be crucial and may range from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Inadequate Amount of POCl₃: While a large excess is often used, an insufficient amount will lead to incomplete conversion.
-
Solution: A common protocol involves using POCl₃ as both the reagent and the solvent. If you are using a co-solvent, ensure you are using a sufficient molar excess of POCl₃.
-
Issue 2: Formation of a Dark, Tarry, or Polymeric Residue
Question: My reaction mixture has turned dark brown or black, and upon workup, I am left with an intractable tar-like substance instead of a clean product. What is causing this, and how can I prevent it?
Answer:
The formation of tar is a strong indication of decomposition or polymerization, which can be triggered by several factors:
-
Excessive Heat: While heat is necessary, overheating the reaction can lead to the degradation of the pyrimidine ring and subsequent polymerization.
-
Role of Tertiary Amine Base: Often, a tertiary amine base like N,N-dimethylaniline or pyridine is used to scavenge the HCl generated during the reaction. While beneficial, at high temperatures, these bases can sometimes promote side reactions.
-
Solution: If using a tertiary amine, add it slowly to the reaction mixture to control the exotherm. Ensure the temperature does not exceed the recommended range. In some cases, running the reaction without a tertiary amine base, using an excess of POCl₃, can be a cleaner alternative, although the reaction may be slower.[2]
-
-
Highly Concentrated Reaction: Running the reaction neat (without solvent) can sometimes lead to localized overheating and decomposition.
-
Solution: While solvent-free reactions can be efficient, if you are consistently getting tar, consider using a high-boiling inert solvent like toluene or dichlorobenzene to allow for better temperature control.
-
Issue 3: Presence of Significant Byproducts
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely byproducts in this reaction, and how can I minimize their formation?
Answer:
Several side reactions can occur during the chlorination of 2-amino-4,6-dimethylpyrimidine. Understanding these pathways is key to minimizing byproduct formation.
-
Hydrolysis Product (2-amino-4-hydroxy-6-methylpyrimidine): If there is any moisture present during the reaction or, more commonly, during the aqueous workup, the desired 4-chloro product can be hydrolyzed back to the corresponding 4-hydroxy pyrimidine. The 4-chloro position is activated towards nucleophilic substitution.
-
Minimization: Ensure anhydrous reaction conditions. During workup, perform the quenching into ice/water rapidly and at a low temperature to minimize the contact time of the product with water at elevated temperatures.
-
-
Phosphorylated Byproducts: The amino group of the starting material can react with POCl₃ to form phosphoramidic dichloride intermediates.[3] These are often unstable and can lead to a complex mixture of byproducts.
-
Minimization: Careful control of the reaction temperature and the stoichiometry of the reagents can help to minimize the formation of these intermediates. Often, these phosphorylated species are hydrolyzed during the aqueous workup, which can sometimes regenerate the starting material or lead to other impurities.
-
-
Over-chlorination: While less common for the pyrimidine ring itself in this specific substrate, there is a possibility of chlorination on the methyl groups under harsh conditions, although this is more prevalent in Vilsmeier-Haack type reactions.
-
Minimization: Use the mildest effective reaction conditions (temperature and time) to achieve full conversion of the starting material.
-
-
Vilsmeier-Haack Type Byproducts: If N,N-dimethylformamide (DMF) is used as a solvent or additive, it can react with POCl₃ to form the Vilsmeier reagent. This can lead to formylation of the pyrimidine ring or other undesired side reactions.[4][5]
-
Minimization: Avoid using DMF as a solvent if formylation is not desired. If a polar aprotic solvent is needed, consider alternatives like acetonitrile or sulfolane.
-
-
Dimerization: Although more commonly associated with photochemical reactions, pyrimidine derivatives can sometimes undergo dimerization under certain chemical conditions, leading to complex, higher molecular weight byproducts.[6]
-
Minimization: Maintaining a more dilute reaction mixture and avoiding excessively high temperatures can help to reduce the likelihood of bimolecular side reactions.
-
Table 1: Summary of Potential Byproducts and their Identification
| Byproduct Name | Potential Cause | Identification Signature (Expected) |
| 2-amino-4-hydroxy-6-methylpyrimidine | Incomplete reaction or hydrolysis of the product | Presence of a peak corresponding to the starting material in LC-MS. 1H NMR will show a characteristic pyrimidine proton signal and methyl signals of the starting material.[2][7][8][9] |
| Phosphorylated Intermediates | Reaction of the amino group with POCl₃ | Can be detected by ³¹P NMR if stable enough to be isolated. Often observed as complex mixtures in the crude product. Mass spectrometry may show peaks corresponding to the addition of a PO₂Cl₂ or related fragment.[10][11][12] |
| Over-chlorinated Products | Harsh reaction conditions (high temperature, long reaction time) | Mass spectrometry would show an increase in mass corresponding to additional chlorine atoms. The 1H NMR would show a shift in the methyl proton signals or a decrease in their integration. |
| Vilsmeier-Haack Adducts | Use of DMF as a solvent | Mass spectrometry would indicate the addition of a formyl group or related species. |
| Dimeric Species | High concentration, high temperature | Mass spectrometry would show peaks at approximately double the mass of the product or starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the tertiary amine base (e.g., N,N-dimethylaniline or pyridine) in this reaction?
A1: The chlorination of the tautomeric hydroxyl group of the pyrimidine with POCl₃ generates hydrochloric acid (HCl) as a byproduct. A tertiary amine base acts as an acid scavenger, neutralizing the HCl as it is formed. This can be important for preventing potential acid-catalyzed side reactions and for driving the reaction to completion, especially when using near-stoichiometric amounts of POCl₃.[2]
Q2: Can I run this reaction without a solvent?
A2: Yes, solvent-free chlorinations using an excess of POCl₃ as both the reagent and the reaction medium are common.[2] This approach can lead to shorter reaction times and simpler workups. However, as mentioned in the troubleshooting guide, it can make temperature control more challenging, potentially leading to the formation of tars if not managed carefully.
Q3: My product is an oil, but it should be a solid. What should I do?
A3: If your product is an oil, it is likely impure. The presence of residual solvent, starting material, or byproducts can lower the melting point and prevent crystallization. Ensure that all volatile components have been thoroughly removed under reduced pressure. If the product is still an oil, purification by column chromatography on silica gel is recommended.
Q4: What is the best way to purify the crude this compound?
A4: The purification method will depend on the nature and amount of impurities.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) can be effective.
-
Column Chromatography: For more complex mixtures, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method for obtaining a pure product.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4,6-dimethylpyrimidine (Precursor)
This protocol is adapted from established procedures for the condensation of guanidine with a β-diketone.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride (1.0 eq) and acetylacetone (1.0 eq) to water.
-
Addition of Base: Slowly add a solution of sodium carbonate (1.0 eq) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethylpyrimidine as a white to off-white solid.
Protocol 2: Synthesis of this compound
This protocol describes a general procedure for the chlorination of the precursor using POCl₃.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a thermometer, and a magnetic stirrer, add 2-amino-4,6-dimethylpyrimidine (1.0 eq).
-
Addition of POCl₃: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (5-10 eq) to the flask. The POCl₃ will act as both the reagent and the solvent.
-
Reaction: Heat the reaction mixture to 90-100°C and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup - POCl₃ Removal: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Workup - Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, add the viscous reaction residue to the ice/water mixture with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. Maintain a low temperature with an ice bath during neutralization.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as described in the FAQ section.
Visualizing the Chemistry
Reaction Mechanism and Side Reactions
The following diagrams illustrate the main synthetic pathway and potential side reactions.
Caption: Overview of the synthesis and potential side reactions.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues in the synthesis.
Caption: A troubleshooting workflow for the synthesis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 8. lab.rockefeller.edu [lab.rockefeller.edu]
- 9. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 10. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5424-21-5|2,4-Dichloro-6-methylpyrimidine|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Chloropyrimidines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with chloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic strategies. Chloropyrimidines are valuable, cost-effective building blocks in medicinal chemistry, but their lower reactivity compared to bromo or iodo analogs necessitates carefully optimized conditions for successful coupling.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a chloropyrimidine substrate is not working at all. What are the most common reasons for complete reaction failure?
Complete reaction failure often points to a fundamental issue with one of the core components or the reaction environment. Let's break down the most critical factors.
-
Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. Its failure to form or its rapid decomposition is a primary suspect.
-
The Problem of the Pre-catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are not the active catalysts themselves. They must be reduced in situ to Pd(0). This reduction, often facilitated by a phosphine ligand, can be inefficient if the ligand is not appropriate for the challenging substrate.
-
Ligand Choice is Critical: For less reactive aryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be insufficient. You need more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands to facilitate the rate-limiting oxidative addition step.
-
Catalyst Quality: Ensure your palladium source and ligand are of high quality and have been stored correctly to prevent degradation.
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive palladium oxides and halt the reaction.[1][2]
-
Rigorous Degassing is Non-Negotiable: Your solvents must be thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or, for more sensitive reactions, by using several freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: The reaction vessel must be purged of air. Assembling the reaction under a positive pressure of argon or nitrogen is crucial.[1][3]
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.
-
Base Strength and Solubility: A base that is too weak or not sufficiently soluble in the reaction medium will be ineffective. For chloropyrimidines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient in some cases, particularly with microwave heating.[4][5]
-
-
Insufficient Temperature: Aryl chlorides are the least reactive among aryl halides in Suzuki couplings. They require more thermal energy to undergo oxidative addition. Reactions are typically heated, often in the range of 80-110 °C. If you are running the reaction at a lower temperature, this is a likely cause of failure.
Q2: I'm getting a very low yield. What are the likely side reactions, and how can I mitigate them?
Low yields suggest that while the reaction is proceeding, it's either inefficient or competing with undesired pathways.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and certain bases.
-
Mitigation Strategy: Use fresh, high-purity boronic acid. You can also consider using boronic esters (e.g., pinacol esters) which can be more stable. While some water can be beneficial for the Suzuki reaction, especially when using phosphate bases, excess water can promote this side reaction.
-
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen.
-
Mitigation Strategy: Rigorous exclusion of oxygen is the best defense.[2] Ensuring efficient oxidative addition and transmetalation by optimizing the catalyst and ligand can also help. Sometimes, using a slight excess of the chloropyrimidine can disfavor boronic acid homocoupling.
-
-
Hydrolysis of the Chloro-substituent: In some cases, particularly with highly activated pyrimidines or under harsh basic conditions at high temperatures, the chloro group can be hydrolyzed to a hydroxyl group.
-
Mitigation Strategy: Screen for a milder base or lower the reaction temperature.[1]
-
Troubleshooting Workflow
If your reaction is failing or giving low yields, a systematic approach to optimization is essential. The following workflow can help you diagnose the issue.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions of chloropyrimidines.
Optimized Reaction Conditions & Protocols
The choice of catalyst, base, and solvent is highly interdependent and substrate-specific. Below is a summary of starting conditions that can be adapted for your specific chloropyrimidine.
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation | Rationale & Comments |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%) | Common, effective Pd(0) precursors. |
| Ligand | SPhos, XPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for activating C-Cl bonds. |
| Pre-formed Catalyst | PdCl₂(dppf) (2-5 mol%) | A robust, common pre-catalyst, though may require higher temperatures. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases are often required for challenging couplings.[1] |
| Solvent | 1,4-Dioxane, Toluene, or DMF (often with a small amount of water) | Aprotic solvents are common. A small amount of water can be beneficial, especially with K₃PO₄.[2] |
| Temperature | 80 - 110 °C | Chloropyrimidines generally require elevated temperatures for efficient reaction.[2] |
General Protocol for Suzuki Coupling of a Chloropyrimidine
This protocol assumes the use of standard Schlenk line techniques for maintaining an inert atmosphere.[1]
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).[1]
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 90-100 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.[1]
The Advantage of Microwave Irradiation
For rapid optimization and synthesis, microwave-assisted procedures can be highly effective for the Suzuki coupling of chloropyrimidines.
-
Benefits: Microwave heating can dramatically reduce reaction times (often to as little as 15 minutes), improve yields, and may allow for lower catalyst loadings (e.g., 0.5 mol%).[4][6]
-
Considerations: A study on 2,4-dichloropyrimidines found that 100 °C for 15 minutes using Pd(PPh₃)₄ and K₂CO₃ in a 1,4-dioxane/water mixture was optimal.[4][5] Higher temperatures led to the formation of side products.[5]
Caption: A streamlined workflow for microwave-assisted Suzuki coupling of chloropyrimidines.
References
- Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem.
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
- Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. Benchchem.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives. Benchchem.
-
Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]
-
One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
Sources
Technical Support Center: Troubleshooting Incomplete Pyrimidine Synthesis Reactions
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine ring formation. Here, we address common challenges encountered during synthesis, providing in-depth, experience-driven insights and actionable protocols to troubleshoot incomplete reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction has stalled, showing significant amounts of unreacted starting materials by TLC. What are the primary factors to investigate?
A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2] Key areas to troubleshoot include:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, concentration is critical.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[1][2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in starting materials can inhibit the reaction.[2]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rate. While common solvents like ethanol are widely used, exploring other options or solvent-free conditions could improve yields for specific substrates.[1][3][4]
Q2: I'm observing a major, unexpected byproduct in my reaction. How can I identify and mitigate its formation?
A2: The formation of side-products complicates the purification process and reduces the overall yield of the desired compound.[5] Common byproducts in pyrimidine synthesis, particularly the Biginelli reaction, include Knoevenagel adducts, open-chain ureides, and Hantzsch-type 1,4-dihydropyridines (DHPs).[2][6]
-
Identification: Characterization by NMR and mass spectrometry is the most definitive way to identify byproducts.[6][7] The Knoevenagel product results from the condensation of the aldehyde and β-ketoester, while the open-chain intermediate will contain all three components but will not be cyclized.[6] Hantzsch DHPs are often yellow and highly fluorescent.[2]
-
Mitigation Strategies:
-
Temperature Control: Higher temperatures can favor the formation of Hantzsch byproducts.[1][2] Running the reaction at a lower temperature can significantly reduce their formation.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and side reactions.[1][2]
-
Order of Addition: In some cases, adding urea last can minimize its decomposition into ammonia, which can participate in side reactions.[1][2]
-
Q3: My Pinner synthesis is failing, yielding a complex mixture. What are the most critical parameters for this reaction?
A3: The Pinner synthesis is highly sensitive to reaction conditions.[6] Key parameters to control are:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts.[6] It is crucial to use freshly distilled, anhydrous solvents and thoroughly dried glassware under an inert atmosphere.[6]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[6]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[6] The quality of the amidine is also critical; use freshly prepared or purified amidine hydrochloride as it can be hygroscopic and prone to hydrolysis.[1]
In-Depth Troubleshooting Guides
Scenario 1: Incomplete Cyclization in the Final Step
Symptoms: Analysis by HPLC or NMR indicates the presence of a significant amount of an uncyclized intermediate.
Causality: The final intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring can be the rate-limiting step. This is often due to insufficient activation of the carbonyl group for nucleophilic attack or steric hindrance from bulky substituents.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Protocols:
-
Enhance Catalysis:
-
Brønsted/Lewis Acids: If not already in use, add a catalytic amount of a Brønsted acid (e.g., HCl, p-TsOH) or a Lewis acid (e.g., ZnCl₂, InCl₃) to facilitate the cyclization and dehydration steps.[1][8]
-
Increased Loading: If a catalyst is already present, consider increasing the catalytic loading incrementally while monitoring for potential side reactions.[6]
-
-
Optimize Reaction Temperature:
-
Gradual Heating: Slowly increase the reaction temperature in 10-20°C increments. Refluxing in a suitable solvent like ethanol or THF can provide the necessary activation energy for ring closure.[6]
-
Exotherm Control: Be mindful of potential exotherms, especially during scale-up. Use a high-boiling point solvent or controlled reactant addition to manage heat generation.[9]
-
-
Solvent System Evaluation:
Scenario 2: Low Yield Due to Byproduct Formation in Biginelli Reaction
Symptoms: A significant portion of the starting materials is converted into a fluorescent yellow byproduct, identified as a Hantzsch-type 1,4-dihydropyridine (DHP).
Causality: The Hantzsch DHP is formed when two equivalents of the β-ketoester react with the aldehyde and ammonia.[2] Ammonia can be generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1][2]
Data-Driven Optimization:
The reaction temperature has a profound impact on the product distribution between the desired Biginelli product and the Hantzsch byproduct.
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 87 | Not Observed |
| Benzaldehyde | 100 | 25 | 65 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 20 | 70 |
| Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[1] |
Experimental Protocol: Minimizing Hantzsch Byproduct Formation
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch DHP byproduct.[1]
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, and urea.
-
Add the catalyst.
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
-
Scenario 3: Difficult Purification Due to Similar Polarities
Symptoms: The desired pyrimidine product and a major impurity co-elute during column chromatography, making separation difficult.
Causality: If the desired product and impurities have similar polarities, separation by standard column chromatography can be challenging.[5] This is often the case with N-acylurea byproducts in the Biginelli reaction or uncyclized intermediates.[1][2]
Purification Strategy Flowchart:
Caption: Decision-making flowchart for purification challenges.
Detailed Purification Protocols:
-
Recrystallization: This is often the most effective method for removing impurities with different solubility profiles.[10]
-
Solvent Selection: Choose a solvent in which the desired pyrimidine is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[10] Common solvents include ethanol, methanol, water, and ethyl acetate.[10]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]
-
-
Optimized Flash Column Chromatography:
-
Solvent System Screening: Use TLC to screen various solvent systems to maximize the separation (ΔRf) between your product and the impurity.[10] Sometimes, a small change in the solvent ratio or the addition of a third solvent (e.g., a few drops of triethylamine for basic compounds) can significantly improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.[5]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
Analytical Monitoring Techniques
Effective reaction monitoring is crucial for troubleshooting. The choice of technique depends on the nature of your starting materials, products, and available equipment.[12]
| Technique | Advantages | Disadvantages | Best For |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative, cost-effective.[12] | Not quantitative, lower resolution. | Initial screening, monitoring disappearance of starting materials.[12] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative, highly reproducible, can be coupled with MS.[11][12] | More time-consuming, requires specialized equipment. | Determining conversion rates and purity.[11][12] |
| Gas Chromatography (GC) | Excellent separation and quantification.[12] | Suitable only for volatile and thermally stable compounds.[12] | Analysis of volatile pyrimidine derivatives.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Lower sensitivity, requires higher sample concentration. | Identifying intermediates and byproducts. |
| Mass Spectrometry (MS) | High sensitivity and specificity.[7][11] | May require chromatographic separation first. | Confirming molecular weight of products and byproducts.[7][11] |
Standard Operating Procedure: Reaction Monitoring by HPLC
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it (e.g., by diluting in a suitable solvent or adding a quenching agent). Filter the sample through a 0.22 µm syringe filter.[12]
-
Method Development:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typical.
-
Detector: Set the UV detector to a wavelength where the pyrimidine core absorbs, often around 254 nm.[12]
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Identify peaks corresponding to starting materials and products by comparing their retention times with authentic standards. The peak area can be used to quantify conversion and purity.[12]
References
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
- Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. (n.d.). ResearchGate.
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. (n.d.). Benchchem.
- Unraveling Pyrimidine Synthesis: A Comparative Guide to Mechanistic Studies Using Kinetic Isotope Effects. (n.d.). Benchchem.
- overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Common side reactions in the synthesis of pyrimidines and their prevention. (n.d.). Benchchem.
- Optimization of the pyrimidine synthesis. (n.d.). ResearchGate.
- Technical Support Center: Synthesis of Pyrimidine Derivatives. (n.d.). Benchchem.
- Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18). Creative Proteomics Blog.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
- Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Derivatives. (2025, October 10).
- De novo pyrimidine synthesis steps, pathways, uses. (2023, October 18). Microbe Notes.
- Pyrimidine Synthesis. (2024, February 21). YouTube.
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate.
- Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021, February 17). YouTube.
- Pyrimidine. (n.d.). Wikipedia.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). PMC - NIH.
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University.
- “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (n.d.). ACS Sustainable Chemistry & Engineering.
- Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. (n.d.). PubMed Central.
- Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate.
- Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. (n.d.). Biochemistry Den.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (n.d.). MDPI.
- Pyrimidine Synthesis - CRASH! Medical Review Series. (2022, April 13). YouTube.
- Chromatography of Pyrimidine Reduction Products. (n.d.). Analytical Chemistry.
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Technical Support Center: Purification of Crude 4-Chloro-N,6-dimethylpyrimidin-2-amine
Welcome to the technical support center for the purification of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high purity for your compound.
Introduction: Understanding the Purification Challenges
This compound is a key building block in medicinal chemistry. However, its synthesis often results in a crude product containing impurities with similar physicochemical properties, making purification a non-trivial step. The primary challenges stem from the compound's moderate polarity and the presence of a basic amino group, which can lead to difficulties in separation from starting materials and side-products.[1][2] This guide outlines systematic approaches to tackle these issues using standard laboratory techniques.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before starting the purification process.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a di-chlorinated pyrimidine with dimethylamine. Based on this, you can anticipate:
-
Unreacted Starting Materials: Such as 2,4-dichloro-6-methylpyrimidine.
-
Hydrolysis Products: The chloro group can be susceptible to hydrolysis, especially during aqueous work-ups, leading to the formation of 2-(dimethylamino)-6-methylpyrimidin-4-ol.[3]
-
Over-alkylation or Regioisomers: Depending on the starting materials, you might see isomers or products of further reaction.
-
Residual Solvents and Reagents: Synthesis and work-up solvents (e.g., DMF, propanol, ethyl acetate) and reagents like triethylamine are common.[4]
Q2: How can I effectively assess the purity of my crude and purified product?
A: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method to monitor reaction progress and assess the complexity of the crude mixture. It is essential for developing a solvent system for column chromatography.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase, provides quantitative data on purity.[1][7] For polar pyrimidine derivatives, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can also be highly effective.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities if their concentration is high enough for detection.[6][9]
-
Mass Spectrometry (MS): MS confirms the molecular weight of your target compound and can help identify impurities.[10][11]
-
Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity. The literature value for the related 2-amino-4-chloro-6-methylpyrimidine is 183-186 °C.[12]
Q3: What are the principal purification strategies for this compound?
A: The three main strategies, which will be detailed in the troubleshooting guide, are:
-
Recrystallization: Ideal if your crude product is a solid and the impurities have different solubility profiles from the desired compound.[13][14]
-
Column Chromatography: The most versatile method for separating compounds with similar polarities.[2][10]
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the 2-amino group to separate the target compound from neutral or acidic impurities.[15][16]
Q4: Is this compound stable, and how should I store it?
A: Chloropyrimidines can be sensitive to moisture and heat, which can lead to hydrolysis of the C-Cl bond.[3] For long-term storage, it is best to keep the purified compound in a tightly sealed container under an inert atmosphere (like nitrogen or argon), protected from light, and stored in a cool, dry place (refrigerator or freezer).
Section 2: Troubleshooting Guide
This section provides step-by-step solutions to specific experimental problems you may encounter.
Issue 1: My crude product is a persistent oil or wax and will not solidify.
This often happens when residual solvents or low-melting impurities are present.
-
Potential Cause: Trapped solvent (e.g., DMF, toluene) or oily side-products.
-
Solution 1: Trituration.
-
Place the crude oil in a flask.
-
Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether, or cold water).
-
Stir or sonicate the mixture vigorously. The goal is to dissolve the oily impurities while encouraging your solid product to precipitate.
-
Collect the resulting solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
-
Solution 2: Co-evaporation.
-
Dissolve the oil in a volatile solvent like dichloromethane (DCM) or methanol.
-
Add a high-boiling, non-polar solvent like heptane.
-
Concentrate the mixture on a rotary evaporator. The azeotropic removal of the initial solvent can sometimes break up the oil and promote crystallization.
-
-
Solution 3: Proceed to Chromatography. If the product refuses to solidify, it may be best to purify it directly via column chromatography as an oil.
Issue 2: Recrystallization is ineffective, resulting in low yield or no purity improvement.
This is a common issue that can almost always be solved by optimizing the solvent system.
-
Potential Cause: The chosen solvent is either too good (product remains dissolved even when cold) or too poor (product crashes out of solution immediately with impurities).
-
Solution 1: Systematic Solvent Screening.
-
Test the solubility of a small amount of your crude material in various solvents at room temperature and at their boiling point (see Table 1).
-
An ideal single solvent will dissolve the compound when hot but not when cold.[14]
-
If no single solvent is ideal, select a "solvent/anti-solvent" pair for a two-solvent recrystallization.[17] In this method, the compound is dissolved in a minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate), and a "poor" solvent (e.g., water, hexanes) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly.
-
-
Solution 2: Ensure Slow Cooling. Rapid cooling (e.g., placing the hot flask directly into an ice bath) leads to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature first, which promotes the growth of larger, purer crystals, before moving it to an ice bath to maximize yield.[14]
-
Solution 3: Use Activated Carbon. If your product is colored due to highly conjugated impurities, you can add a small amount (1-2% by weight) of activated carbon to the hot solution before filtration to adsorb these impurities.[13] Be aware that carbon can also adsorb your product, so use it sparingly.
Table 1: Common Solvents for Recrystallization of Moderately Polar Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good anti-solvent for less polar compounds. |
| Ethanol | 78 | High | Often a good starting point for polar compounds. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, slightly less polar. |
| Acetone | 56 | Medium | Very versatile but low boiling point can be an issue. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Dichloromethane | 40 | Medium-Low | Often too good a solvent; low boiling point. |
| Toluene | 111 | Low | Good for dissolving non-polar impurities. |
| Hexanes/Heptane | ~69 / ~98 | Low | Excellent for precipitating polar compounds (anti-solvent). |
Issue 3: TLC shows multiple spots with close Rf values, making separation difficult.
This indicates that the product and impurities have very similar polarities, the classic scenario where column chromatography is required.
-
Potential Cause: Isomeric impurities or side-products with minor structural differences.
-
Solution 1: Optimize the Mobile Phase.
-
The goal on TLC is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and maximizes the separation (ΔRf) between it and the impurities.[5]
-
Start with a standard eluent system like Hexane/Ethyl Acetate. If separation is poor, try switching to a different system like Dichloromethane/Methanol.
-
Adding a small amount of a modifier can dramatically improve separation. For a basic compound like this, adding 0.5-1% triethylamine (Et₃N) to the mobile phase can reduce peak tailing on silica gel.[5]
-
-
Solution 2: Use Gradient Elution. Instead of running the column with a single solvent mixture (isocratic), start with a less polar mixture and gradually increase the polarity. This sharpens the elution bands and can resolve compounds that co-elute under isocratic conditions.
-
Solution 3: Consider a Different Stationary Phase. While silica gel is the default, it is slightly acidic and can sometimes cause degradation or irreversible adsorption of basic compounds.[5] If you experience these issues, consider using neutral alumina as the stationary phase.[2]
Issue 4: I suspect my main impurities are non-basic starting materials or byproducts.
This is an ideal situation to use acid-base extraction for a bulk purification step before chromatography or recrystallization.
-
Potential Cause: Unreacted neutral or acidic starting materials (e.g., a dichloropyrimidine) mixed with your basic product.
-
Solution: Acid-Base Extraction Workflow.
-
Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will be protonated (forming a salt) and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[16][18]
-
Separate the layers. You can now discard the organic layer (or save it for analysis).
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is basic (pH > 9). Your product will deprotonate and precipitate out or form an oil.
-
Extract the now-basic aqueous layer several times with fresh organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and concentrate to yield the purified product.[4]
-
Section 3: Protocols & Visual Workflows
Diagram 1: Purification Strategy Decision Tree
A visual guide to selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid completely.[14]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[13]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Diagram 2: Acid-Base Extraction Workflow
Visualizing the separation of basic product from neutral impurities.
Caption: Workflow for purification via acid-base extraction.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives.
- Benchekroun, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- Bayer AG. (1996). Process for the preparation of chloropyrimidines. Google Patents (US5525724A).
- Stanovnik, B., & Tisler, M. (1984). The synthesis and some reactions of chloropyrimidines. HETEROCYCLES, 22(1).
- Tsoleridis, C. A., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Bayer Aktiengesellschaft. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents (DE10249946B4).
- Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate.
- Toviwek, S., et al. (2019). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. National Institutes of Health (NIH).
- Hafez, H. N., et al. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.
- Larhed, M., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Chemistry LibreTexts. (2023). Recrystallization.
- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97%.
- American Cyanamid Company. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents (US2660579A).
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate.
- Cassera, M. B., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
- Li, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. PubMed.
- Egbadon, E. O., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
- ResearchGate. (2021). Separation and Purification of Amino Acids.
- The Dow Chemical Company. (1987). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Google Patents (US4661606A).
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Chloro-N,6-dimethylpyrimidin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 4-Chloro-N,6-dimethylpyrimidin-2-amine, a common yet challenging substrate in medicinal chemistry. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate your experiments successfully.
Section 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses the critical upfront decisions for reaction setup, focusing on the selection of the optimal catalyst, ligand, and base for various cross-coupling transformations.
Q1: Why is the cross-coupling of this compound considered challenging?
A1: The primary challenge stems from the inherent stability and low reactivity of the Carbon-Chlorine (C-Cl) bond on the pyrimidine ring.[1][2] Unlike more reactive C-Br or C-I bonds, the oxidative addition of a palladium(0) catalyst into the C-Cl bond is often the rate-limiting step of the catalytic cycle and requires a highly active catalyst system.[2] Additionally, the substrate has two key features that influence reactivity:
-
Electron-Rich Nature: The 2-amino group is a strong electron-donating group, which can decrease the electrophilicity of the C4 position, making oxidative addition more difficult.
-
Coordinating Sites: The pyrimidine ring nitrogens and the exocyclic amine can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]
Therefore, successful coupling requires a carefully selected catalyst system that is both highly reactive and robust enough to overcome these challenges.
Q2: What is the best starting catalyst system for a Suzuki-Miyaura coupling with this substrate?
A2: For the Suzuki-Miyaura coupling of heteroaryl chlorides, particularly electron-rich ones, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] A more potent system is required. We recommend starting with a modern palladium precatalyst and a specialized ligand. These systems generate the active LPd(0) species more cleanly and efficiently than traditional palladium sources like Pd(OAc)₂.
The key to success lies in using sterically bulky and highly electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[4] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[4]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | G3/G4 Buchwald Precatalyst (e.g., XPhos Pd G3) (1-2 mol%) | Provides a reliable and rapid generation of the active Pd(0) catalyst, leading to more reproducible results. |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.2 eq. to Pd) | These bulky, electron-rich ligands are proven to be highly effective for activating C-Cl bonds in challenging heteroaryl systems.[1][3][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases are typically required for aryl chlorides. K₃PO₄ is a good first choice due to its balance of strength and cost.[1][3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents are standard. A small, controlled amount of water can be beneficial for the transmetalation step.[5][6] |
| Temperature | 80-110 °C | Higher temperatures are generally necessary to overcome the activation energy for C-Cl bond cleavage.[1] |
Q3: Which catalyst system should I choose for a Buchwald-Hartwig amination?
A3: The Buchwald-Hartwig amination of this compound also requires a highly active catalyst system. The choice of ligand is paramount, and similar to Suzuki couplings, bulky, electron-rich phosphines are the most effective.[7][8] The base, however, is different. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in other side reactions.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst | Pd₂(dba)₃ is a common and effective Pd(0) source. Precatalysts offer more consistent activation.[3] |
| Ligand | XPhos, RuPhos, or BINAP (2-4 mol%) | These ligands have demonstrated broad utility and high activity in C-N bond formation with aryl chlorides.[3][8][9] |
| Base | NaOtBu, KOtBu, or LHMDS (1.5-2.0 equivalents) | Strong, sterically hindered bases are essential for efficient deprotonation of the amine and promoting the catalytic cycle.[10] NaOtBu is a common and effective first choice. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Anhydrous, aprotic solvents are critical to prevent quenching of the strong base. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Q4: Is a Sonogashira coupling feasible, and what are the key parameters?
A4: Yes, a Sonogashira coupling to form a C-C triple bond at the C4 position is feasible, but it is generally the most challenging of the common cross-coupling reactions for an aryl chloride.[11] Success often hinges on a copper(I) co-catalyst, although copper-free conditions have been developed.
The classic Sonogashira reaction employs a dual-catalyst system.[11] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (like CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which speeds up the transmetalation step. The choice of ligand is again critical for activating the C-Cl bond.[12][13]
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ | These are traditional, effective catalysts for Sonogashira couplings. For a chloride, a more active ligand may be needed. |
| Co-catalyst | Copper(I) Iodide (CuI) (1-5 mol%) | Essential in the classic protocol to facilitate the formation of the reactive copper acetylide.[11] |
| Ligand | PPh₃ (if using PdCl₂) or a more electron-rich ligand | The ligand stabilizes the palladium center. For challenging chlorides, consider adding a ligand like cataCXium® A or XPhos. |
| Base | A strong amine base (e.g., Et₃N, DIPEA) | The base acts as both a proton scavenger and the solvent in many cases. |
| Solvent | Amine base itself, or THF/amine mixture | The solvent must be anhydrous and degassed. |
| Temperature | 50-100 °C | Reaction temperature depends on the specific alkyne and catalyst system's robustness. |
Section 2: Troubleshooting Guide
Even with optimized starting conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Caption: Troubleshooting Decision Tree for Low Conversion.
Problem 1: Low or No Conversion to the Desired Product
-
Q: My reaction shows very little or no consumption of the starting material. What are the first steps to troubleshoot?
-
A1: Reagent Quality & Reaction Setup. Before suspecting the catalyst, verify the fundamentals.[14] Ensure your this compound and coupling partner (e.g., boronic acid) are pure. Solvents must be anhydrous and bases should be fresh and of high purity. Moisture can kill the catalyst and quench intermediates.
-
A2: Inadequate Inert Atmosphere. The active Pd(0) catalyst is highly sensitive to oxygen.[1][15] If your solvent and reaction vessel were not rigorously degassed (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon for 30+ minutes), the catalyst may have been oxidized and rendered inactive.[15]
-
A3: Inappropriate Catalyst/Ligand Choice. This is the most common cause for failure with aryl chlorides. If you are using a ligand like triphenylphosphine (PPh₃), it is likely not active enough.[1] You must use a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos to facilitate the difficult oxidative addition step.[3][4] Using a modern precatalyst (e.g., a Buchwald G3 palladacycle) is highly recommended over older methods of generating Pd(0) in situ from Pd(OAc)₂.
-
A4: Insufficient Temperature or Base Strength. C-Cl bond activation requires significant thermal energy.[1] Ensure your reaction is being heated sufficiently (typically 80-110 °C). For Suzuki couplings, a weak base like Na₂CO₃ will likely be ineffective; a stronger base such as K₃PO₄ is required.[1][5]
-
Problem 2: Significant Side Product Formation
-
Q: My starting material is consumed, but the yield of my desired product is low, and I see other spots on my TLC/LC-MS. What are these byproducts?
-
A1: Hydrodehalogenation. You may observe the formation of N,6-dimethylpyrimidin-2-amine, where the chlorine has been replaced by a hydrogen. This arises from a side reaction where an intermediate palladium-hydride species reductively eliminates. This can be caused by trace water or other proton sources in the reaction. Ensure all reagents are scrupulously dried.
-
A2: Homocoupling (Suzuki Reaction). You may see a biaryl product derived from two molecules of your boronic acid coupling together. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and favor this side pathway.[5][16] Rigorous degassing is the best preventative measure.
-
A3: Protodeboronation (Suzuki Reaction). Your boronic acid may be decomposing back to the corresponding arene before it can participate in the cross-coupling. This is often base and solvent-dependent.[1] Using a less aqueous solvent system or a different base (e.g., switching from Cs₂CO₃ to K₃PO₄) can sometimes mitigate this issue.
-
Problem 3: The Reaction Stalls and Does Not Go to Completion
-
Q: The reaction proceeds to ~50-60% conversion and then stops. What could be causing this?
-
A1: Catalyst Deactivation. The nitrogen atoms on the pyrimidine ring can act as ligands for the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[3] Using a ligand that binds more strongly and has a larger steric profile (like XPhos) can help prevent the substrate from poisoning its own catalyst.
-
A2: Insufficient Catalyst Loading. For a challenging substrate, the catalyst may simply not have a long enough lifetime to achieve full conversion. If you are using very low loadings (<1 mol%), consider increasing the catalyst and ligand amount to 2-3 mol%.
-
A3: Base Decomposition or Insolubility. In some solvent systems, the base may not be sufficiently soluble or may be consumed in side reactions over time. Ensure vigorous stirring to maximize the interaction of the (often solid) base with the reagents in the solution.
-
Section 3: Experimental Protocols & Workflow
The following are generalized, step-by-step protocols that serve as a robust starting point for your experiments.
Caption: General Experimental Workflow for Cross-Coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).[15]
-
Inerting: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[15]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and any additional ligand if required.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to achieve a concentration of ~0.2 M) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Inerting: Seal the flask, evacuate, and backfill with argon or nitrogen (3x cycle).
-
Catalyst & Reagent Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), this compound (1.0 equiv.), and anhydrous, degassed toluene via syringe.
-
Nucleophile Addition: Add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem.
- Buchwald–Hartwig amin
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sonogashira coupling. Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Regioselectivity in Reactions with Substituted Chloropyrimidines
Welcome to the Technical Support Center for managing regioselectivity in reactions involving substituted chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Halogenated pyrimidines, particularly dichloropyrimidines, are versatile intermediates for constructing diverse molecular architectures through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[1][3][4] However, the presence of multiple reactive chlorine atoms introduces the critical challenge of regioselectivity—controlling which position on the pyrimidine ring reacts.
The reactivity of chloro substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for both SNAr and most palladium-catalyzed cross-coupling reactions.[4][5][6] While this intrinsic preference provides a starting point, it is often not absolute and can be influenced by a subtle interplay of electronic and steric factors, as well as reaction conditions, frequently leading to mixtures of isomers that are difficult to separate.[5][6][7]
This guide will provide a structured approach to understanding and controlling these factors to achieve desired regiochemical outcomes in your syntheses.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C and C-N bond formation.[4][8] However, achieving high regioselectivity with dichloropyrimidines can be challenging.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki-Miyaura coupling of a 2,4-dichloropyrimidine is giving a mixture of C4 and C2 isomers. How can I improve selectivity for the C4 position?
Answer: This is a common issue. While the C4 position is generally more reactive in Suzuki couplings, several factors can lead to poor selectivity.[1][2] Here’s a systematic approach to enhance C4 selectivity:
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is paramount. For C4-selective Suzuki coupling of 2,4-dichloropyrimidines, Pd(PPh₃)₄ is a well-established and effective catalyst.[1][9] The bulky phosphine ligands favor oxidative addition at the more accessible C4 position.
-
Solvent and Base: The solvent system can significantly impact selectivity. A thorough screening of solvents is recommended.[1][9] Alcoholic solvent mixtures have been shown to afford greater reactivity and selectivity compared to polar aprotic solvents.[2] Potassium carbonate (K₂CO₃) is a commonly used base that provides good results.[1]
-
Temperature and Reaction Time: Microwave-assisted synthesis has proven highly effective for achieving rapid and selective C4-arylation, often in as little as 15 minutes.[1][9] For conventional heating, careful optimization of temperature is necessary to favor the kinetic product (C4) without promoting isomerization or reaction at C2.
-
Steric Effects: The steric bulk of the boronic acid can influence the outcome. Less hindered boronic acids tend to react more cleanly at the C4 position. Ortho-substituted boronic acids may show reduced reactivity and selectivity.[2]
Question 2: I want to achieve C2-selective cross-coupling on a 2,4-dichloropyrimidine. Is this possible?
Answer: Yes, while C4 is the conventionally favored site, inverting this selectivity for C2 functionalization is a known challenge that can be overcome with specific strategies.[10][11]
-
Ligand-Controlled C2-Selectivity: Recent studies have shown that using palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S coupling (thiolation).[10][11] This approach stands in contrast to thousands of previously reported methods favoring C4.
-
Substituent Effects: The electronic nature of other substituents on the pyrimidine ring can dramatically alter the regiochemical outcome. For instance, the presence of a sterically demanding group at the C5 position can direct incoming nucleophiles or coupling partners to the C2 position.[12][13]
-
Sequential Coupling Strategy: A common and reliable method is to first perform a selective reaction at the C4 position and then target the C2 position in a subsequent step under different reaction conditions.[2]
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol outlines a microwave-assisted procedure for the highly regioselective C4-arylation of 2,4-dichloropyrimidine.[1][9]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or Heteroaryl Boronic Acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the boronic acid (1.1 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a constant temperature (e.g., 120 °C) for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Conditions for Suzuki Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Selectivity (C4:C2) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 15 min | >95:5 | Good-Excellent | [1][9] |
| Pd₂(dba)₃ | None | K₂CO₃ | Toluene | 100 | 12 h | Variable | Moderate | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 18 h | High | Good | [4] |
Workflow for Optimizing Suzuki Coupling Regioselectivity
Caption: A systematic workflow for optimizing C4-regioselectivity in Suzuki coupling reactions.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a fundamental method for functionalizing chloropyrimidines. The inherent electron deficiency of the pyrimidine ring facilitates these reactions, but controlling regioselectivity remains a primary concern.[3][4]
Frequently Asked Questions (FAQs)
Question 3: My SNAr amination of 2,4-dichloropyrimidine with a secondary amine gives a poor ratio of C4 to C2 isomers. How can I improve this?
Answer: Achieving high regioselectivity in SNAr aminations of 2,4-dichloropyrimidines is a well-documented challenge, with neutral amines often giving isomer ratios between 1:1 and 4:1.[4][6] Several factors can be manipulated to favor one isomer over the other:
-
Electronic Effects of Ring Substituents: This is the most powerful tool for directing regioselectivity.
-
To favor C4: An electron-withdrawing group (EWG) at the C5 position (e.g., -NO₂, -CN, -CF₃) strongly activates the C4 position towards nucleophilic attack, leading to excellent C4 selectivity.[14] This is due to the stabilization of the Meisenheimer intermediate.
-
To favor C2: An electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity and favor substitution at the C2 position.[7] Quantum mechanics calculations suggest this is due to changes in the Lowest Unoccupied Molecular Orbital (LUMO) distribution.[7]
-
-
Nature of the Nucleophile:
-
Anionic Nucleophiles: Deprotonating the amine with a strong base (e.g., LiHMDS) to form an anionic nucleophile can significantly improve C4 selectivity, especially in palladium-catalyzed aminations.[4]
-
Tertiary Amines: Interestingly, using tertiary amines as nucleophiles with 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[14]
-
-
Reaction Conditions: While less impactful than electronic effects, optimizing solvent and temperature can provide modest improvements in selectivity.
Question 4: I am observing a reversal of the expected C4 selectivity in my SNAr reaction with 2-MeSO₂-4-chloropyrimidine and an alkoxide. Why is the C2 product forming exclusively?
Answer: This is a fascinating and well-studied case of "dichotomy in regioselectivity".[15] While LUMO analysis might suggest a mixture of products, the exclusive C2 selectivity arises from a specific non-covalent interaction.
-
Hydrogen Bonding: The acidic proton of the methyl group on the sulfone (MeSO₂) can form a hydrogen bond with the anionic alkoxide nucleophile.[15]
-
Transition State Stabilization: This hydrogen bond pre-organizes the nucleophile for an attack at the C2 position. The interaction is maintained in the transition state, significantly lowering its energy compared to the transition state for C4 attack, which would require breaking this bond.[15] This leads to the high C2 regioselectivity observed experimentally, even at low temperatures like -78°C.[15]
Mechanistic Insight: The Role of Substituents in SNAr
The regioselectivity of SNAr on the 2,4-dichloropyrimidine core is dictated by the stability of the intermediate Meisenheimer complex.
Caption: Factors influencing regioselectivity in SNAr reactions on 2,4-dichloropyrimidines.
Experimental Protocol: C2-Selective Amination using a C5-Substituent Strategy
This protocol leverages a C5-trimethylsilyl group to direct amination to the C2 position.[12][13]
Materials:
-
5-Trimethylsilyl-2,4-dichloropyrimidine
-
Amine (e.g., morpholine)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a reaction vessel, add 5-trimethylsilyl-2,4-dichloropyrimidine (1.0 mmol), the amine (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add dioxane (5 mL) and heat the mixture at 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate under reduced pressure.
-
The TMS group can be removed in a subsequent step if desired.
-
Purify the product by column chromatography. For many nucleophilic dialkylamines, this reaction proceeds with high C2 selectivity even without a palladium catalyst.[12][13]
Section 3: General Troubleshooting Guide
This section provides solutions to common issues encountered during the synthesis and analysis of substituted pyrimidines.[16][17]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Suboptimal temperature or reaction time.3. Impure starting materials. | 1. Use a fresh batch of catalyst or a different precatalyst.2. Monitor the reaction by TLC/LC-MS to optimize time and temperature.3. Purify starting materials before use. |
| Formation of Insoluble Byproducts | 1. Polymerization of starting materials (e.g., aldehydes).2. Low solubility of an intermediate. | 1. Use a milder catalyst or add the problematic reagent slowly.2. Screen different solvents to improve solubility. |
| Difficult Product Purification | 1. Formation of regioisomers with similar polarity.2. Presence of unreacted starting materials or byproducts. | 1. Re-optimize the reaction for higher regioselectivity (see sections above).2. Consider derivatization to alter polarity before chromatography. |
| Inconsistent Results | 1. Sensitivity to air or moisture.2. Variability in reagent quality. | 1. Ensure reactions are run under an inert atmosphere (N₂ or Ar).2. Use anhydrous solvents and high-purity reagents. |
Conclusion
Managing regioselectivity in reactions with substituted chloropyrimidines is a nuanced but controllable aspect of modern synthetic chemistry. By systematically evaluating the electronic and steric properties of the substrate and nucleophile, and by carefully selecting the catalyst, solvent, and reaction conditions, researchers can effectively steer reactions toward the desired constitutional isomer. This guide provides a framework for troubleshooting common issues and applying rational design principles to achieve synthetic goals, ultimately accelerating the discovery and development of novel pyrimidine-based therapeutics.
References
-
Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 45. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]
-
Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. PubMed. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datapdf.com [datapdf.com]
- 13. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Stability of 4-Chloro-N,6-dimethylpyrimidin-2-amine During Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 4-Chloro-N,6-dimethylpyrimidin-2-amine during chemical reactions. This substituted pyrimidine is a valuable building block, but its reactivity, particularly at the C4 position, can lead to undesired decomposition and side products if not handled with care. This document is designed to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your starting material and the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound in a typical reaction?
A1: The principal cause of decomposition is the high reactivity of the chlorine atom at the C4 position of the pyrimidine ring. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4(6) > C2.[1] This makes the 4-chloro group highly susceptible to displacement by nucleophiles. The two most common decomposition pathways are:
-
Hydrolysis: Reaction with trace amounts of water in solvents, reagents, or from atmospheric moisture, leading to the formation of the corresponding 4-hydroxypyrimidine (pyrimidinone) derivative. This is often exacerbated by acidic or basic conditions.[2][3]
-
Unwanted Nucleophilic Aromatic Substitution (SNAr): Reaction with other nucleophiles present in the reaction mixture, such as amine-based bases, alcohols (if using alkoxide bases), or even some solvents at elevated temperatures.
Q2: My reaction mixture is turning dark or showing signs of charring, even at moderate temperatures. What's happening?
A2: Darkening or charring often indicates thermal decomposition. While relatively stable at room temperature, many substituted pyrimidines begin to degrade at elevated temperatures.[4][5] For some derivatives, the onset of mass loss can be observed between 142-190°C.[4] It is crucial to maintain careful temperature control and run reactions at the lowest effective temperature.
Q3: How can I prevent hydrolysis of the 4-chloro group?
A3: Preventing hydrolysis requires stringent control of water content. Key strategies include:
-
Use of Anhydrous Solvents: Employ freshly dried, anhydrous solvents from a solvent purification system or use sealed commercial grades (e.g., AcroSeal™ or Sure/Seal™).
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.
-
Drying of Reagents: Ensure all solid reagents are thoroughly dried before use, and liquid reagents are handled with dry syringes or cannulas.
-
Proper Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed water.
Q4: I am performing a nucleophilic substitution at the C4 position, but I'm getting low yields and a mixture of products. How can I improve selectivity?
A4: Low yields and product mixtures in SNAr reactions suggest either decomposition of the starting material or competing side reactions. To improve selectivity:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable rate. For highly reactive nucleophiles, this may be at 0°C or even lower.
-
Choice of Base: Use a non-nucleophilic base (e.g., LiHMDS, K₂CO₃, or a hindered amine base like Diisopropylethylamine - DIPEA) to deprotonate your nucleophile without competing in the substitution reaction.[1]
-
Stoichiometry: Use a precise stoichiometry of your nucleophile (often 1.0-1.2 equivalents) to minimize side reactions.
Visualizing the Decomposition Pathway
The primary routes of degradation for this compound are nucleophilic attack at the C4 position. The diagram below illustrates the two most common decomposition reactions.
Caption: Primary decomposition pathways for the title compound.
Troubleshooting Guides
Scenario 1: Low Yield and a Polar Byproduct Detected by TLC/LC-MS
-
Observation: The reaction does not go to completion, and a new, more polar spot appears on the TLC plate that stains with permanganate. LC-MS analysis confirms a mass corresponding to the replacement of -Cl with -OH.
-
Probable Cause: Hydrolysis of the 4-chloro group.
-
Mechanistic Explanation: The electron-withdrawing pyrimidine ring activates the C4 position for nucleophilic attack. Water, though a weak nucleophile, can readily displace the chloride, especially if the reaction is run for an extended time, at elevated temperatures, or under non-anhydrous conditions.[3]
Troubleshooting Workflow
Caption: Workflow for troubleshooting hydrolysis.
Corrective Action Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware at 120°C for at least 4 hours or flame-dry under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas (N₂ or Ar).
-
Solvents: Use a freshly opened bottle of a high-purity anhydrous solvent or dispense solvent from a solvent purification system (e.g., Grubbs apparatus).
-
Reagents: Dry solid reagents in a vacuum oven. Ensure liquid reagents are of an anhydrous grade and are handled via syringe through a septum.
-
Execution: Maintain a positive flow of inert gas throughout the entire reaction, including reagent addition and workup.
Scenario 2: Multiple Products in a Nucleophilic Substitution Reaction
-
Observation: HPLC or ¹H NMR analysis of the crude reaction mixture shows the desired product along with several other major peaks, potentially including starting material and isomers or products from reaction with the base.
-
Probable Cause: Lack of reaction control, leading to competing nucleophilic substitutions or side reactions.
-
Mechanistic Explanation: The reactivity of halopyrimidines can be modulated by solvent and the nature of the nucleophile.[1] If a nucleophilic base (e.g., an amine) is used, it may compete with the intended nucleophile. Highly exothermic additions can lead to localized heating, promoting side reactions.
Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Start at 0°C or -20°C; slowly warm if needed. | Minimizes thermal decomposition and reduces the rate of side reactions, enhancing selectivity.[6] |
| Base | Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, LiHMDS). | Prevents the base from acting as a competing nucleophile at the C4 position.[1] |
| Solvent | Polar aprotic (e.g., DMF, DMAc, THF, Acetonitrile). | These solvents effectively solvate cations without interfering in SNAr reactions and are generally stable.[1][7] |
| Addition Rate | Add reagents dropwise via syringe pump. | Maintains better temperature control and prevents localized concentration gradients, reducing byproduct formation. |
Analytical Monitoring Protocol
To effectively troubleshoot, you must be able to accurately monitor the reaction. A stability-indicating HPLC method is essential.[8]
Protocol: HPLC Method for Stability Monitoring
-
Objective: To separate and quantify this compound from its primary hydrolytic degradant (4-hydroxy-N,6-dimethylpyrimidin-2-amine) and other potential impurities.
-
Instrumentation & Materials:
-
HPLC with UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reference standards for starting material and suspected byproducts, if available.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Procedure:
-
Time Zero (T₀) Sample: Before initiating the reaction (e.g., before adding the final reagent or starting heating), withdraw a small aliquot (~10-20 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., 1 mL of 50:50 Acetonitrile/Water). This stops the reaction and prepares the sample for analysis.
-
Monitoring: Withdraw and quench subsequent aliquots at regular intervals (e.g., every 30-60 minutes) to track the consumption of starting material and the formation of products and byproducts.
-
Analysis: Analyze the quenched samples by HPLC. The starting material will be less polar and have a longer retention time than the more polar hydrolysis product.
-
By implementing these rigorous experimental and analytical practices, you can successfully prevent the decomposition of this compound and achieve higher yields and purities in your synthetic endeavors.
References
-
Shah, S. W., et al. (2001). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Journal of Biological Sciences, 1, 394-397. [Link]
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Baluja, S., et al. Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]
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Baluja, S., et al. Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
-
Zhang, J., et al. (2023). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine. Taylor & Francis Online. [Link]
-
Kak-Shan, L. (1997). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
Man, H-W., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. [Link]
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ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
- Not shown. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [No URL provided]
-
ResearchGate. (n.d.). The polymerisation of 4-chloropyridine. ResearchGate. [Link]
- Not shown. (n.d.). biomolecules chapter 9. [No URL provided]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
-
National Institutes of Health. (n.d.). 4-Chloropyrimidine. PubChem. [Link]
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Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
National Institutes of Health. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. PMC. [Link]
-
ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
-
LookChem. (n.d.). 4-AMINO-2,6-DIMETHYLPYRIMIDINE. LookChem. [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. [Link]
-
National Institutes of Health. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. PubChem. [Link]
- Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
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- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Overcoming poor reactivity of 4-Chloro-N,6-dimethylpyrimidin-2-amine in nucleophilic substitution
Welcome to the technical support center for 4-Chloro-N,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reagent in nucleophilic substitution reactions. Here, we address common challenges related to its reactivity, providing troubleshooting guides and in-depth scientific explanations to help you optimize your synthetic routes.
Section 1: Understanding the Substrate's Reactivity
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions.
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates nucleophilic attack, as the ring can stabilize the negative charge of the intermediate Meisenheimer complex.[1][2] Generally, substitution on a pyrimidine ring is favored at the C4 and C6 positions over the C2 position.[3] This preference is due to greater stabilization of the anionic intermediate when the negative charge can be delocalized onto both ring nitrogens.[1][2]
However, the 2-amino group on this compound is a powerful electron-donating group (EDG). This group counteracts the inductive electron-withdrawing effect of the ring nitrogens, thereby deactivating the pyrimidine ring towards nucleophilic attack. This deactivation is the primary reason for the "poor reactivity" often observed with this substrate.
Section 2: Troubleshooting Guide for Poor Reactivity
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Question 1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is the most frequent issue. A systematic approach is key to identifying the root cause.
Logical Troubleshooting Workflow
Below is a workflow to diagnose the problem systematically.
Caption: A step-by-step workflow for troubleshooting low reaction conversion.
In-Depth Analysis & Solutions:
1. Starting Material and Reagent Integrity:
-
Substrate Purity: Ensure the this compound is pure and has not degraded.
-
Nucleophile Quality: If using an amine, ensure it is not a salt (e.g., hydrochloride) unless the base is sufficient to neutralize it and deprotonate it for the reaction.
-
Solvent and Base Anhydrous Conditions: Water can hydrolyze the chloro-substituent, leading to the formation of hydroxypyrimidine byproducts.[4] Ensure solvents are anhydrous and use a strong, non-nucleophilic base.
2. Reaction Conditions:
-
Temperature: Due to the deactivating effect of the 2-amino group, high temperatures are often required. Reactions can be run from 80 °C up to 140 °C or higher in a sealed vessel.[4]
-
Solvent Choice: Aprotic polar solvents like DMF, DMAc, NMP, or dioxane are generally preferred as they can dissolve the reactants and reach high temperatures.
-
Base Selection: A suitable base is critical to deprotonate the nucleophile (if it's an amine or alcohol) and to scavenge the HCl byproduct. Common choices include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DIPEA.
3. Activation Strategies: If optimizing the above conditions fails, an activation strategy is necessary.
-
Thermal Activation (Microwave Irradiation): Microwave-assisted synthesis is highly effective for SNAr reactions on deactivated systems.[5] It allows for rapid heating to high temperatures, significantly reducing reaction times and often improving yields.[6][7]
-
Catalytic Activation (Palladium-Catalyzed Amination): For amination reactions, the Buchwald-Hartwig amination is a powerful alternative when traditional SNAr fails.[4] This method uses a palladium catalyst and a specialized phosphine ligand to couple the amine with the chloropyrimidine.[8]
Question 2: I'm observing side products. How can I improve selectivity?
Side product formation often points to issues with solvent interaction or di-substitution.
Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Hydroxypyrimidine | Reaction with trace water in the solvent or reagents. | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Alkoxypyrimidine | Reaction with an alcohol solvent (solvolysis) when a base is present.[4] | Switch to a non-alcoholic, aprotic solvent like dioxane, toluene, or DMF. |
| Bis-substituted Product | If the nucleophile can react twice (e.g., a primary amine with another reactive site). | Use a protecting group strategy on the nucleophile. |
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted SNAr Reaction
This protocol is a starting point for the reaction with a generic amine nucleophile.
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv).
-
Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 equiv) and diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).
-
Solvent: Add 5 mL of anhydrous NMP or DMAc.
-
Sealing: Seal the vial with a septum cap.
-
Microwave Reaction: Place the vial in a microwave reactor. Irradiate at 140-160 °C for 30-90 minutes. Monitor power to avoid excessive pressure buildup.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.[9]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is for coupling with an amine when SNAr is unsuccessful.
-
Inert Atmosphere: In an oven-dried Schlenk tube under an argon or nitrogen atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv).[8]
-
Reagent Addition: Add this compound (1.0 mmol, 1 equiv) and the amine nucleophile (1.2 equiv).
-
Solvent: Add 5-10 mL of anhydrous dioxane or toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify by flash chromatography.[4]
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the 4-chloro position reactive at all, given the 2-amino group? The two ring nitrogens create electron-deficient centers at the C2, C4, and C6 positions. The C4 position is "para" to one nitrogen and "ortho" to the other, making it highly susceptible to nucleophilic attack because the resulting negative charge in the Meisenheimer intermediate is well-stabilized by both nitrogens through resonance.[1][10] While the 2-amino group is deactivating, this inherent activation of the C4 position is strong enough that a reaction can often be forced under appropriate conditions.
Caption: Generalized energy profile for a two-step SNAr reaction.
Q2: Can I use other transition metal catalysts besides palladium? While palladium is the most common and versatile catalyst for C-N cross-coupling, nickel and copper-based systems have also been reported for similar transformations on heteroaromatic chlorides. However, palladium catalysis with biarylphosphine ligands remains the most robust and widely applicable method for challenging substrates.
Q3: Is it possible to achieve substitution at the 6-methyl position? No, the methyl group at the C6 position is not a leaving group and is not susceptible to nucleophilic substitution under these conditions. SNAr reactions occur at positions bearing a suitable leaving group, such as a halogen.
Q4: My nucleophile is sensitive to high temperatures. What is my best option? If your nucleophile cannot tolerate temperatures above 80-100 °C, the Palladium-Catalyzed Buchwald-Hartwig amination is the superior choice.[4][8] These reactions often proceed at lower temperatures than thermally driven SNAr and can be highly efficient. Careful selection of the ligand and base combination is key to success at lower temperatures.
References
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
-
Renata, H., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(48), 14360-14397. Available from: [Link]
-
QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(4), M1493. Available from: [Link]
-
National Institutes of Health (NIH). (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Available from: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]
-
National Institutes of Health (NIH). (2008). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Available from: [Link]
-
QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]
-
Thieme Connect. (2008). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synthesis, 2008(15), 2351-2356. Available from: [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5030. Available from: [Link]
-
National Institutes of Health (NIH). (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
National Institutes of Health (NIH). (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available from: [Link]
-
ResearchGate. (2014). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. Available from: [Link]
-
Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Available from: [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
-
YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Available from: [Link]
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Available from: [Link]
-
ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform. Available from: [Link]
-
ResearchGate. (2012). Regioselective 2-Amination of Polychloropyrimidines. Available from: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine. Available from: [Link]
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Available from: [Link]
-
ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available from: [Link]
-
YouTube. (2013). Nucleophilic Aromatic Substitution (SNAr). Available from: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 6. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Alternative solvents for the synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to equip you with the necessary knowledge to navigate potential challenges and explore alternative, more sustainable synthetic routes.
I. Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds via a two-step sequence:
-
Chlorination: Conversion of the hydroxyl group at the 4-position of a pyrimidine precursor to a chloro group.
-
N-methylation: Introduction of a methyl group to the 2-amino functionality.
The primary challenges in this synthesis often revolve around the choice of reagents and solvents, reaction control, and purification of the final product. This guide will address these challenges with a focus on providing practical solutions and exploring greener alternatives.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chlorination Step: Conversion of 4-Hydroxy-N,6-dimethylpyrimidin-2-amine to this compound
Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. What are the potential causes and solutions?
Answer:
Incomplete chlorination is a common issue and can be attributed to several factors:
-
Reagent Quality: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. Ensure you are using a fresh, unopened bottle or a properly stored and sealed reagent. The presence of moisture in your reaction setup will consume POCl₃ and reduce its effectiveness. All glassware should be thoroughly dried before use.[1]
-
Insufficient Reagent: While greener methods advocate for equimolar amounts of POCl₃, traditional methods often use it in excess to drive the reaction to completion, with POCl₃ itself acting as the solvent.[2][3] If you are observing a significant amount of starting material, a modest increase in the molar ratio of POCl₃ may be necessary.
-
Reaction Temperature: This reaction typically requires heating.[1] If the reaction is proceeding slowly, consider gradually increasing the temperature. However, be cautious as excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[1]
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl), which can inhibit the reaction. The use of a tertiary amine base like pyridine or N,N-dimethylaniline is often employed to neutralize the generated HCl.[1] Ensure the appropriate stoichiometry of the base is used.
Question 2: I am observing the formation of a dark, tarry residue in my chlorination reaction. What is causing this and how can I prevent it?
Answer:
The formation of a dark, tarry residue is often a sign of decomposition of the starting material or product.[1] This is typically caused by:
-
Excessive Heat: Overheating the reaction mixture is a primary cause of decomposition. It is crucial to maintain a controlled and uniform temperature throughout the reaction.
-
Concentrated Reaction Conditions: Running the reaction neat (without a solvent) can sometimes lead to localized overheating. The use of a high-boiling inert solvent can help to better moderate the reaction temperature.
To mitigate this, consider the following:
-
Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable reaction temperature.
-
Solvent Addition: If using a neat protocol, consider adding a high-boiling aprotic solvent to improve heat distribution. Suitable solvents include butyronitrile, nitrobenzene, benzonitrile, or o-tolunitrile.[4]
Question 3: The work-up of my POCl₃ reaction is hazardous. Are there safer quenching procedures?
Answer:
Quenching excess POCl₃ with water is highly exothermic and releases large volumes of HCl gas. A safer approach is to:
-
Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath.
-
Slow, controlled addition: Add the reaction mixture slowly to a vigorously stirred mixture of ice and water. This should always be performed in a well-ventilated fume hood.[1]
-
Alternative Quenching: Some protocols suggest quenching with an alcohol, which is generally a less vigorous reaction. The resulting phosphate esters are also often easier to handle and separate.
N-Methylation Step: Conversion of 2-Amino-4-chloro-6-methylpyrimidine to this compound
Question 4: I am having difficulty achieving selective mono-N-methylation and am getting di-methylation or no reaction. How can I control the methylation?
Answer:
Controlling the degree of N-methylation can be challenging. Here are some strategies:
-
Choice of Methylating Agent: Traditional methylating agents like methyl iodide can be highly reactive and lead to over-methylation. Consider using less reactive, "greener" alternatives such as dimethyl carbonate.
-
Reaction Conditions: Carefully control the stoichiometry of the methylating agent. Using a slight excess (1.1-1.5 equivalents) is often sufficient. The reaction temperature and time also play a crucial role; monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can favor di-methylation.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in the reaction.
Question 5: I want to avoid toxic methylating agents like methyl iodide and dimethyl sulfate. What are some greener alternatives for the N-methylation of my aminopyrimidine?
Answer:
Several greener alternatives to traditional methylating agents are available:
-
Dimethyl Carbonate (DMC): DMC is an environmentally friendly methylating agent. The reaction is often carried out in the presence of a base.
-
Dimethyl Sulfoxide (DMSO): DMSO can act as both a solvent and a methylating agent, particularly in the presence of an activating agent. This can be a convenient one-pot method.
III. Frequently Asked Questions (FAQs)
Synthesis Strategy & Reagent Selection
Q1: What is the most common and reliable method for the chlorination of the 4-hydroxypyrimidine precursor?
A1: The most widely used method is treatment with phosphorus oxychloride (POCl₃).[2][3] This reagent is effective for converting hydroxypyrimidines to their corresponding chloro derivatives. The reaction can be performed neat or in the presence of a high-boiling aprotic solvent.[4]
Q2: Are there any "greener" alternatives to using excess POCl₃ for the chlorination step?
A2: Yes, a significant green alternative is a solvent-free approach using an equimolar amount of POCl₃ in the presence of one equivalent of pyridine as a base.[2] This method drastically reduces the amount of hazardous waste generated from unreacted POCl₃. The reaction is typically carried out in a sealed reactor at elevated temperatures.[2]
Q3: What are the advantages of using dimethylformamide (DMF) in the chlorination reaction?
A3: Dimethylformamide (DMF) can play a dual role in this type of reaction. It can act as a solvent and also as a reagent to form a Vilsmeier-Haack type reagent with POCl₃.[5][6] This in-situ formed reagent can be a more effective chlorinating agent for some substrates.
Alternative Solvents
Q4: What are some alternative solvents I can use for the chlorination reaction if I want to avoid using excess POCl₃ as the solvent?
A4: Several high-boiling aprotic solvents can be employed. These include:
-
Butyronitrile
-
Nitrobenzene
-
Benzonitrile
-
o-Tolunitrile
-
m-Tolunitrile
-
Acetonitrile
-
o-Xylene[4]
The choice of solvent will depend on the specific solubility of your starting material and the desired reaction temperature.
Q5: What are some recommended green solvents for the N-methylation step?
A5: For the N-methylation step, consider these greener solvent options:
-
Dimethyl Carbonate (DMC): Can act as both the methylating agent and a relatively green solvent.
-
Dimethyl Sulfoxide (DMSO): Can also serve as both the methylating source and solvent.
-
Ethanol or other bio-derived alcohols: Can be suitable depending on the chosen methylating agent and base.
Reaction Mechanism & Purity
Q6: Can you briefly explain the mechanism of the chlorination with POCl₃?
A6: The chlorination of a hydroxypyrimidine with POCl₃ is believed to proceed through a Vilsmeier-Haack type mechanism. The hydroxyl group of the pyrimidine attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, with the phosphate group acting as a good leaving group, to yield the 4-chloropyrimidine. The presence of a base helps to neutralize the HCl generated during the reaction.
Q7: How can I effectively purify the final product, this compound?
A7: Purification of the final product can typically be achieved through the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and effective purification technique.
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography on silica gel is a standard method.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
IV. Experimental Protocols
Protocol 1: Solvent-Free Chlorination of 4-Hydroxy-N,6-dimethylpyrimidin-2-amine
This protocol is adapted from a general method for the solvent-free chlorination of hydroxypyrimidines.[2]
-
In a dry, sealed reaction vessel, combine 4-hydroxy-N,6-dimethylpyrimidin-2-amine (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).
-
Seal the reactor and heat the mixture to 160 °C for 2-4 hours with stirring.
-
Allow the reactor to cool to room temperature.
-
Carefully open the reactor in a well-ventilated fume hood.
-
Slowly and cautiously quench the reaction mixture by adding it to a vigorously stirred mixture of ice and water.
-
Adjust the pH of the resulting solution to 7-8 with a suitable base (e.g., sodium carbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Methylation of 2-Amino-4-chloro-6-methylpyrimidine using Dimethyl Carbonate
-
To a solution of 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Add dimethyl carbonate (1.2 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
V. Data Summary
Table 1: Comparison of Solvents for Chlorination of Hydroxypyrimidines
| Solvent | Boiling Point (°C) | Properties | Reference |
| None (Neat POCl₃) | 105.8 | Reagent and solvent, can lead to excess waste | [2][3] |
| None (Solvent-Free) | N/A | Greener alternative, requires sealed reactor | [2] |
| Butyronitrile | 117 | Aprotic, polar | [4] |
| Nitrobenzene | 211 | Aprotic, polar, high boiling point | [4] |
| Benzonitrile | 191 | Aprotic, polar | [4] |
| o-Tolunitrile | 205 | Aprotic, less polar than benzonitrile | [4] |
| Acetonitrile | 82 | Aprotic, polar, lower boiling point | [4] |
| o-Xylene | 144 | Aprotic, non-polar | [4] |
VI. Visualizations
Diagram 1: Synthetic Pathway for this compound
A simplified overview of the two-step synthesis.
Diagram 2: Decision-Making Workflow for Solvent Selection in Chlorination
A flowchart to guide solvent choice for the chlorination step.
VII. References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: [Link]
-
Synthesis of chlorinated pyrimidines. Google Patents. Available at:
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Intermediates: 4-Chloro-N,6-dimethylpyrimidin-2-amine vs. 2,4-Dichloropyrimidine in Synthesis
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents.[1] The functionalization of this heterocycle often relies on halogenated intermediates, among which 2,4-dichloropyrimidine is a foundational and versatile building block.[2][3] However, its difunctional nature presents regioselectivity challenges that can complicate synthetic routes. This guide presents a comparative analysis of 2,4-dichloropyrimidine and its pre-functionalized analog, 4-Chloro-N,6-dimethylpyrimidin-2-amine. We will dissect their respective reactivities, explore strategic synthetic applications, and provide field-proven experimental protocols. The core objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal reagent, thereby streamlining synthesis, minimizing purification challenges, and accelerating discovery timelines.
Introduction: The Strategic Choice of a Pyrimidine Core
Pyrimidines are not merely structural motifs; their electron-deficient nature makes them excellent platforms for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[4] This reactivity is fundamental to their widespread use in constructing molecules for oncology, virology, and immunology.[1][3]
2,4-Dichloropyrimidine is a widely used starting material, offering two reactive chlorine atoms for sequential or, with careful control, selective functionalization.[2][5] It is the workhorse reagent for building diverse chemical libraries where variation at both the C2 and C4 positions is desired.
This compound , in contrast, is a specialized intermediate. With the C2 position occupied by a dimethylamino group and the C6 position by a methyl group, it offers a single, well-defined point of reaction at the C4 chloro-substituent. This pre-functionalization represents a strategic choice for target-oriented synthesis, providing an elegant solution to the regioselectivity issues inherent to its dichlorinated counterpart.
This guide will illuminate the causality behind these choices, moving beyond simple protocols to explain the underlying principles that govern reactivity and selectivity.
Part 1: A Tale of Two Reactivities
The synthetic utility of these two reagents is dictated by the electronic landscape of the pyrimidine ring and the nature of the leaving groups.
The Versatile Dichloride: 2,4-Dichloropyrimidine
Synthesized typically via the chlorination of uracil with reagents like phosphorus oxychloride (POCl₃), 2,4-dichloropyrimidine is an economical and readily available starting material.[2][5][6]
Its primary feature is the differential reactivity of its two chlorine atoms. In nucleophilic aromatic substitution (SNAr) reactions, substitution overwhelmingly favors the C4 position over the C2 position.[4][7][8]
Causality of C4-Selectivity: This preference is rooted in the stability of the transient Meisenheimer complex formed during the reaction.[9] Nucleophilic attack at C4 allows the negative charge of the intermediate to be delocalized over both ring nitrogens, forming a more stable para-quinoid-like resonance structure.[4] In contrast, attack at C2 results in a less stable ortho-quinoid intermediate.[4] Quantum mechanics calculations support this observation, showing that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4, identifying it as the more electrophilic site.[8][10]
However, this selectivity is not absolute and can be a significant synthetic challenge, often leading to isomeric mixtures that are difficult to separate.[4][11] Factors influencing the C4/C2 ratio include:
-
Ring Substituents: Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring C2 substitution.[7][10] Conversely, electron-withdrawing groups (EWGs) at the C5 position enhance the natural preference for C4 attack.[7][12]
-
Nucleophile: While most nucleophiles favor C4, certain tertiary amines have been shown to exhibit excellent C2 selectivity.[12][13]
-
Reaction Conditions: The choice of solvent, base, and temperature can be finely tuned to maximize the yield of the desired isomer.[7][11]
Caption: General SNAr reactivity of 2,4-dichloropyrimidine.
The Specialized Monochloride: this compound
This reagent is designed for scenarios where the N,N-dimethylamino group at C2 and the methyl group at C6 are desired in the final molecule. Its synthesis often involves the cyclization of a substituted guanidine with a β-diketone followed by chlorination. The key advantage is its single reactive site.
Reactivity Profile: With the C2 position blocked, nucleophilic attack can only occur at the C4 chlorine. This completely eliminates the issue of C2/C4 isomerism, guaranteeing regiocontrol. The electron-donating nature of the 2-(dimethylamino) and 6-methyl groups slightly deactivates the pyrimidine ring towards nucleophilic attack compared to the unsubstituted 2,4-dichloropyrimidine. This means that reactions may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times), but this is a minor trade-off for absolute regioselectivity.
Caption: SNAr reactivity of this compound.
Part 2: Head-to-Head Synthesis & Strategic Workflow
To illustrate the practical implications of these differences, let's consider a common synthetic goal: the preparation of a 2-amino-4-anilino-6-methylpyrimidine derivative.
Route A: The 2,4-Dichloropyrimidine Pathway
-
Step 1: C4-Selective Amination. React 2,4-dichloro-6-methylpyrimidine with aniline. This step is prone to forming a mixture of the desired 4-anilino-2-chloro-6-methylpyrimidine and the undesired 2-anilino-4-chloro-6-methylpyrimidine isomer. Extensive optimization of conditions (solvent, base, temperature) is required to maximize the C4/C2 ratio, and chromatographic separation is almost always necessary.
-
Step 2: C2-Amination. The purified 4-anilino-2-chloro isomer is then reacted with dimethylamine, often under pressure and/or elevated temperatures, to displace the remaining chlorine and yield the final product.
This two-step route suffers from potential yield loss during purification and requires careful process control to manage isomer formation.
Route B: The this compound Pathway
-
Step 1: C4-Amination. React this compound directly with aniline. The reaction proceeds at a single position, yielding the desired product exclusively. Purification is simplified, often requiring only crystallization or a simple wash to remove excess reagents.
This one-step route is a clear example of strategic synthesis . By choosing a starting material that already contains half of the target's functionality, the synthesis becomes more efficient, predictable, and scalable.
Decision-Making Workflow
The choice between these two building blocks is a strategic one, guided by the final synthetic target.
Caption: Strategic workflow for selecting the optimal pyrimidine intermediate.
Part 3: Quantitative Data & Experimental Protocols
Trustworthy protocols are self-validating. The following data and methodologies are synthesized from established literature to provide a reliable starting point for your own investigations.
Data Summary Tables
Table 1: Comparison of Physicochemical Properties
| Property | 2,4-Dichloropyrimidine | This compound |
| CAS Number | 3934-20-1[2] | 34595-94-3 (example) |
| Molecular Formula | C₄H₂Cl₂N₂[6] | C₇H₁₀ClN₃ |
| Molecular Weight | 148.98 g/mol [6] | 171.63 g/mol |
| Appearance | White to off-white solid[3] | Typically an off-white solid |
| Melting Point | 57-61 °C[5][14] | Varies with specific structure |
| Boiling Point | 101 °C @ 23 mmHg[5][14] | N/A |
Table 2: Illustrative Regioselectivity in SNAr of 2,4-Dichloropyrimidines
| Nucleophile | Conditions | C4:C2 Ratio | Reference |
| Neutral Amines | Varies | 1:1 to 4:1 | [4] |
| N-Methylaniline | LiHMDS, Pd catalyst | 97:3 | [4] |
| Anionic Phenolate | Varies | 90:10 | [4] |
| Various Amines | nBuOH / DIPEA | Single C4 product | [11] |
| Tertiary Amines (with C5-EWG) | Varies | Excellent C2 selectivity | [12] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination of 2,4-Dichloropyrimidine
This protocol is designed to maximize C4 selectivity, based on principles reported in the literature.[11]
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol (nBuOH) to a concentration of 0.2 M.
-
Addition of Amine: Add the desired amine nucleophile (1.1 eq) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified via column chromatography on silica gel to isolate the C4-substituted isomer from any C2-substituted byproduct.
Protocol 2: Synthesis of 4-Anilino-N,6-dimethylpyrimidin-2-amine
This protocol demonstrates the straightforward reactivity of the pre-functionalized intermediate.
-
Reagent Preparation: In a microwave reaction vial or a sealed tube, combine this compound (1.0 eq), aniline (1.2 eq), and triethylamine (1.5 eq) in anhydrous propanol (0.5 M).[15]
-
Reaction: Heat the reaction mixture to 120-140 °C for 30-60 minutes (if using microwave) or 4-8 hours (if using a sealed tube). Monitor reaction completion by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid is often of high purity and may not require further chromatographic purification, though recrystallization can be performed if necessary.
Conclusion and Expert Recommendations
The choice between 2,4-dichloropyrimidine and this compound is a critical decision that reflects the overarching goal of a synthetic campaign.
-
Choose 2,4-Dichloropyrimidine for diversity-oriented synthesis. When the objective is to create a library of compounds with variations at both the C2 and C4 positions, its versatility is unmatched. It is the more economical and fundamental starting point, but be prepared to invest time in reaction optimization and purification to manage regioselectivity.
-
Choose this compound for target-oriented synthesis. When the 2-(dimethylamino)-6-methyl scaffold is a required pharmacophore, this reagent is the superior choice. It offers unparalleled regiocontrol, simplifies synthesis to a single step, and dramatically eases purification, leading to a more efficient and robust route to the final target molecule.
By understanding the fundamental principles of reactivity and making a strategic choice of starting material, researchers can significantly accelerate their path from concept to compound.
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Cee, V. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
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Check, C. T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
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Patsnap. (n.d.). A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. Eureka. Available at: [Link]
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SLS. (n.d.). 2,4-Dichloropyrimidine, 98% | 143847-10G | SIGMA-ALDRICH. Available at: [Link]
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Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Available at: [Link]...
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Pathak, V., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
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ResearchGate. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Available at: [Link]
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry. Available at: [Link]
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Comparative Analysis of the Biological Activity of 4-Chloro-N,6-dimethylpyrimidin-2-amine Derivatives
A Guide for Medicinal Chemists and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and a multitude of approved therapeutic agents.[1][2] Its versatile structure allows for extensive modification, making it a "privileged scaffold" in the quest for novel drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] This guide focuses on derivatives of 4-Chloro-N,6-dimethylpyrimidin-2-amine, a highly adaptable precursor for generating diverse molecular libraries. We will objectively compare the biological performance of these derivatives against established drugs, supported by experimental data and protocols, to provide a clear perspective on their therapeutic potential.
I. Synthetic Strategy: Leveraging a Versatile Precursor
The primary route for creating derivatives from 2-amino-4-chloro-pyrimidine compounds involves nucleophilic aromatic substitution. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by various nucleophiles such as amines, thiols, or alkoxides. This straightforward and efficient reaction allows for the introduction of diverse functional groups, enabling systematic exploration of the structure-activity relationship (SAR).[5][6]
Caption: General workflow for synthesizing pyrimidine derivatives.
II. Anticancer Activity: A Promising Avenue
Derivatives of the aminopyrimidine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in tumors.[6]
Comparative Performance Data
The cytotoxic effects of these novel compounds are typically evaluated against various human cancer cell lines and compared to standard chemotherapeutic agents. As shown in the table below, while early-stage derivatives show modest activity, strategic modifications can lead to compounds with exceptionally high potency, rivaling or even exceeding that of established drugs in specific assays.
| Compound/Drug | Target / Cancer Cell Line | Potency (IC₅₀ / EC₅₀) | Reference Drug | Ref. Drug Potency | Citation |
| Derivative 6 (bromophenyl piperazine moiety) | HCT116 (Colon Cancer) | 89.24 µM | Doxorubicin | ~2.0 µM | [7][8] |
| Derivative 6 (bromophenyl piperazine moiety) | MCF7 (Breast Cancer) | 89.37 µM | Doxorubicin | ~0.98 µM | [7][8] |
| Pyrimidodiazepine 16c | Various (e.g., Leukemia) | Cytotoxic (LC₅₀) > Adriamycin | Adriamycin | - | [9] |
| Derivative 8h | PLK4 (Polo-like kinase 4) | 0.0067 µM | - | - | [6] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Varies (Cell-dependent) | N/A | N/A | [10][11] |
| Erlotinib | EGFR Kinase | Varies (nM range) | N/A | N/A | [2] |
Analysis: Initial derivatives, such as compound 6 , exhibit micromolar activity, which is considerably less potent than the standard cytotoxic agent Doxorubicin.[8] However, this establishes a baseline for further optimization. More complex derivatives, like the pyrimidodiazepine 16c , have shown cytotoxic activity exceeding that of Adriamycin (a brand name for Doxorubicin) against multiple cancer cell lines.[9] The most striking results come from targeted approaches. Compound 8h , designed as a specific PLK4 kinase inhibitor, demonstrates nanomolar potency (IC₅₀ = 6.7 nM), placing it in the range of highly effective targeted therapies like Erlotinib.[6] This highlights a key insight: while the pyrimidine core can be part of broadly cytotoxic agents, its greatest potential may lie in the development of specific enzyme inhibitors.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. Its selection is based on its reliability and suitability for high-throughput screening of chemical compounds. The inclusion of positive and negative controls is essential for validating the results.
Caption: Workflow for the Agar Disc Diffusion antimicrobial test.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacterium is prepared to ensure a uniform lawn of growth.
-
Agar Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound. These discs, along with positive control (e.g., a standard antibiotic) and negative control (solvent) discs, are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions (typically 37°C for 18-24 hours).
-
Measurement and Interpretation: The compound diffuses from the disc into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is measured to assess the compound's activity.
IV. Conclusion and Future Outlook
Derivatives of this compound represent a promising and synthetically accessible class of compounds. The current body of research demonstrates clear potential in two major therapeutic areas:
-
Anticancer Therapy: The most significant promise lies in the development of targeted kinase inhibitors. While broad cytotoxic activity is present, the ability to generate highly potent and specific inhibitors, as seen with the PLK4 inhibitor 8h , suggests this is the most fruitful path forward. Future work should focus on designing derivatives that target other clinically relevant kinases.
-
Antimicrobial Agents: The observed antibacterial activity is currently modest. To compete with existing antibiotics, significant structural optimization will be required to improve potency and broaden the activity spectrum. Focusing on inhibiting specific bacterial enzymes, such as DHFR, in a manner superior to existing drugs like Trimethoprim, could be a viable strategy.
This guide underscores the versatility of the pyrimidine scaffold. By leveraging established synthetic and screening protocols, researchers can continue to explore the vast chemical space around this core, paving the way for the development of next-generation therapeutics.
References
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Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Kumar, R., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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A Senior Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines
Introduction: The Pyrimidine Core and the Challenge of C-Cl Activation
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents and biologically active molecules.[1] Its prevalence drives a constant need for efficient and versatile synthetic methods to create diverse libraries for drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for forging carbon-carbon bonds, enabling the crucial arylation of the pyrimidine core.[2][3]
While bromo- and iodo-pyrimidines are reactive partners in these couplings, their chloro-analogs are often more desirable due to their lower cost and greater commercial availability.[1][4] However, the inherent strength and lower reactivity of the C-Cl bond present a significant synthetic hurdle. Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[5][6]
This guide provides a comparative analysis of palladium catalyst systems for the Suzuki coupling of chloropyrimidines. We will move beyond simple protocols to explore the causality behind catalyst selection, offering data-driven insights to help researchers navigate this challenging but rewarding transformation.
The Evolving Landscape of Palladium Catalysts: A Comparative Analysis
The success of a Suzuki coupling with a chloropyrimidine substrate is almost entirely dependent on the choice of the palladium catalyst and, more specifically, its associated ligand system. The ligand stabilizes the palladium center, influences its reactivity, and is intimately involved in every step of the catalytic cycle.[7] We can broadly classify these systems into three major generations.
Traditional Phosphine Ligands: The Classical Approach
Catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, are the classical workhorses of cross-coupling chemistry.[8] They are well-understood, readily available, and can be effective under certain conditions.[4][9] However, for the demanding task of activating a C-Cl bond on a pyrimidine ring, they often fall short. These systems typically require higher catalyst loadings (3-5 mol%), elevated temperatures, and longer reaction times, leading to lower yields and a higher potential for side reactions.[2] Their sensitivity to air also necessitates scrupulous inert atmosphere techniques to prevent ligand oxidation and catalyst decomposition.[1]
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Revolution
The development of sterically hindered and highly electron-donating phosphine ligands by the Buchwald group and others marked a paradigm shift in cross-coupling chemistry.[10][11] Ligands such as XPhos , SPhos , and other dialkylbiaryl phosphines are designed to overcome the key challenges of C-Cl activation.
The Causality of Performance:
-
Accelerated Oxidative Addition: The high electron density on these ligands makes the palladium(0) center more nucleophilic, facilitating its insertion into the strong C-Cl bond—often the rate-limiting step for chloroarenes.[10][12]
-
Steric Hindrance: The bulk of the ligands promotes the final, product-releasing step (reductive elimination) and helps prevent the formation of inactive palladium dimers.[12]
These advanced ligands are most conveniently used with palladium "precatalysts" (e.g., XPhos Pd G3), which are air-stable, crystalline solids that reliably generate the active Pd(0) species in solution, enhancing reproducibility.[2][6]
N-Heterocyclic Carbene (NHC) Ligands: A New Frontier of Stability and Activity
N-Heterocyclic Carbenes (NHCs) have emerged as a superior alternative to phosphines in many applications. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are exceptional σ-donors, forming highly stable and reactive palladium complexes.[13][14]
The Causality of Performance:
-
Strong σ-Donation: NHCs are even stronger electron donors than most phosphines, leading to extremely active catalysts for C-Cl bond activation.[12][14]
-
Robustness: The strong Pd-NHC bond results in catalysts that are often more resistant to decomposition at high temperatures, translating to higher turnover numbers and overall efficiency.[15]
Commercially available precatalysts like PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) provide a user-friendly entry point to this powerful catalyst class.[2][13]
Data-Driven Performance Comparison
To provide an objective assessment, the following table summarizes typical performance data for representative catalysts in the Suzuki coupling of chloropyrimidines with arylboronic acids. The data is compiled from various literature sources to offer a standardized view.[2][4][16][17]
| Catalyst System / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 80–100 | 18–24 | 3–5 | 40–75 |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Toluene / DMF | 100–120 | 12–18 | 2–5 | 60–85 |
| XPhos Pd G3 | XPhos | K₃PO₄ | 1,4-Dioxane / THF | 80–100 | 2–8 | 1–2 | >90 |
| PEPPSI™-IPr | IPr | K₂CO₃ / K₃PO₄ | t-BuOH / Toluene | 80-100 | 2-10 | 1-3 | >90 |
Note: Yields are representative and highly dependent on the specific chloropyrimidine and boronic acid substrates, reagent purity, and precise reaction conditions.
Mechanistic Insights: The Engine of the Reaction
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through three key, interconnected steps, each influenced by the catalyst system.[3][17][18]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is a critical and often rate-limiting step, which is significantly accelerated by electron-rich ligands (Buchwald-type, NHCs).
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium(II) center, displacing the chloride.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating Workflow
This protocol describes a general procedure for the Suzuki coupling of a chloropyrimidine using a modern Buchwald-type precatalyst, incorporating best practices to ensure reproducibility and high yields.
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
Step-by-Step Procedure:
-
Vessel Preparation & Rationale: To a dry Schlenk flask that has been flame- or oven-dried, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Causality: Using a dry flask prevents quenching of the active catalyst by water. Finely grinding the base increases its surface area, improving reaction kinetics.
-
-
Catalyst Addition & Rationale: Briefly remove the septum/cap and add the XPhos Pd G3 precatalyst (2 mol%).
-
Causality: The precatalyst is air-stable, allowing for brief handling in air. Its use ensures an accurate and reproducible ratio of palladium to ligand.
-
-
Inerting the Atmosphere & Rationale: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum until bubbling ceases, then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: This is the most critical step. The active Pd(0) species is highly sensitive to oxygen, which can cause irreversible oxidation to inactive Pd(II) oxides. Electron-rich phosphine ligands are also prone to oxidation.[1] A robust inert atmosphere is paramount for success.
-
-
Solvent Addition & Rationale: Using a syringe, add the anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Causality: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. The dioxane/water system provides excellent solubility for both the organic substrates and the inorganic base, facilitating the reaction.
-
-
Reaction & Rationale: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Causality: While modern catalysts are highly active, C-Cl bond activation still requires thermal energy. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring & Rationale: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting chloropyrimidine is consumed (typically 2-8 hours).
-
Causality: This prevents unnecessary heating that could lead to product decomposition or side reactions.
-
-
Workup & Purification: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of chloropyrimidines has evolved from a challenging transformation into a reliable and robust synthetic operation, thanks to significant advances in catalyst technology.
-
For routine couplings where cost is a primary driver and conditions can be pushed, traditional catalysts like Pd(dppf)Cl₂ may suffice.
-
For the vast majority of applications in research and development, where efficiency, reliability, and broad substrate scope are paramount, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., XPhos Pd G3) or N-Heterocyclic Carbenes (e.g., PEPPSI-IPr) are the clear recommendation. They provide higher yields in shorter times, under milder conditions, and with lower catalyst loadings.
The investment in these advanced catalyst systems is invariably repaid through improved yields, higher reproducibility, and accelerated project timelines—critical metrics in the fast-paced environment of drug discovery.
References
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Ullah, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5731. [Link]
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ResearchGate (Various Authors). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate Publication Database. [Link]
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Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry. [Link]
-
ResearchGate (Various Authors). (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. ResearchGate Publication Database. [Link]
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Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. [Link]
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Grotjahn, D. B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
-
Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(4), 1526–1537. [Link]
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Itami, K., et al. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
-
Cavallo, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2145–2155. [Link]
-
Reddy, B. V. S., et al. (2018). Transition Metal-Catalyzed C-H Arylation of 2-Aryl Pyridines by Transition Metal Complexes. ResearchGate Publication Database. [Link]
-
Česnek, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(1), 183. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Reddit r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
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Szostak, M., et al. (2020). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Chemistry – A European Journal. [Link]
-
Fihri, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. [Link]
-
Buchwald Research Group. (2015). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. The Buchwald Research Group at MIT. [Link]
-
Palomo, L. L. (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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A Senior Application Scientist's Guide to Evaluating 2-Amino-4-Chloropyrimidine Precursors in Anticancer Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology
To researchers in oncology drug discovery, the pyrimidine nucleus is a familiar and highly valued scaffold. As a fundamental component of DNA and RNA, its structure is intrinsically linked to the machinery of cell proliferation.[1] This inherent biocompatibility has made pyrimidine and its fused-ring analogues a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, from classic antimetabolites like 5-Fluorouracil to modern targeted kinase inhibitors.[1][2][3]
The development of drugs targeting protein kinases has become a significant priority in addressing human cancers, aiming to overcome the challenges of severe side effects and acquired resistance associated with traditional chemotherapy.[4] Kinase deregulation is a well-established mechanism by which cancer cells evade normal physiological controls on growth and survival.[2] Pyrimidine derivatives have proven exceptionally versatile as kinase inhibitors, acting as bioisosteres of the purine ring of ATP and competitively blocking the enzyme's active site.[2][5][6] This guide focuses specifically on the strategic evaluation of 2-amino-4-chloro-pyrimidine precursors, a critical class of intermediates used to generate libraries of potent kinase inhibitors for anticancer research. We will delve into their mechanism, comparative efficacy, and the self-validating experimental workflows required to rigorously assess their potential.
Mechanism of Action: Targeting Dysregulated Kinase Signaling
The primary anticancer mechanism for many advanced pyrimidine derivatives is the inhibition of protein kinases, particularly those in pathways critical for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.[7][8][9][10]
-
EGFR Inhibition: EGFR, a receptor tyrosine kinase, plays a vital role in cell proliferation and apoptosis.[7] Its uncontrolled activation is a hallmark of numerous cancers, including non-small-cell lung cancer (NSCLC).[7][8] Pyrimidine-based inhibitors are designed to compete with ATP at the kinase domain's binding site, preventing the auto-phosphorylation that triggers downstream pro-survival signaling.[11][12]
-
CDK Inhibition: CDKs are crucial for regulating the cell cycle.[5][9] Their inhibition is a promising strategy for cancer treatment. Pyrazolo[3,4-d]pyrimidine scaffolds, which are bioisosteres of adenine, have shown great potential as CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[5][9]
The 4-chloro group on the pyrimidine ring is not merely a structural feature; it is a synthetic linchpin. It serves as an excellent leaving group, allowing medicinal chemists to perform nucleophilic substitution reactions and introduce a diverse array of functional groups at the C4 position. This diversification is key to tuning the compound's potency, selectivity, and pharmacokinetic properties against specific kinase targets.
Below is a conceptual diagram illustrating how a pyrimidine-based inhibitor blocks the EGFR signaling cascade.
Caption: EGFR signaling pathway inhibition by a pyrimidine-based compound.
Comparative Efficacy of 2-Aminopyrimidine Derivatives
A crucial step in preclinical evaluation is to benchmark the cytotoxic activity of novel compounds against established agents and across a panel of relevant cancer cell lines.[13] While specific data for 4-Chloro-N,6-dimethylpyrimidin-2-amine is limited in readily available literature, we can compile a representative comparison using published data for structurally related 2-amino-4-substituted pyrimidine derivatives to illustrate the process.
The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is the primary metric for this comparison, representing the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[13][14]
Table 1: Comparative In Vitro Cytotoxicity of Representative Pyrimidine Derivatives
| Compound ID | Core Scaffold | Substitution at C4 | Cancer Cell Line | Cancer Type | IC₅₀ / EC₅₀ (µM) | Reference Compound (IC₅₀ / EC₅₀) | Source |
|---|---|---|---|---|---|---|---|
| Derivative 6 | 2-Amino-4-chloropyrimidine | Bromophenyl piperazine | HCT116 | Colon Colorectal | 89.24 ± 1.36 | Doxorubicin (2 µM) | [15][16] |
| Derivative 6 | 2-Amino-4-chloropyrimidine | Bromophenyl piperazine | MCF7 | Breast Cancer | 89.37 ± 1.17 | Doxorubicin (0.98 µM) | [15][16] |
| Derivative 1 | 2-Amino-4-chloropyrimidine | 4-methyl piperazine | HCT116 | Colon Colorectal | 209.17 ± 1.23 | Doxorubicin (2 µM) | [15][16] |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | Cyano-substituted aryl | (NCI-60 Panel Avg.) | Various | GI₅₀: 0.018 - 9.98 | - | [17] |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | Substituted aryl | (NCI-60 Panel Avg.) | Various | GI₅₀: 0.018 - 9.98 | - | [17] |
| Compound 17 | Pyrazolo[3,4-d]pyrimidine | Benzene sulphonamide | (Cancer Cell Lines) | Various | CDK2 IC₅₀: 0.19 | - |[6] |
Note: GI₅₀ (Growth Inhibition 50) is conceptually similar to IC₅₀. Lower values indicate higher potency. The reference compound data illustrates the high benchmark set by standard chemotherapeutics.
Expert Analysis of Experimental Choices:
-
Choice of Cell Lines: Using a panel of cell lines (e.g., HCT116 for colon, MCF7 for breast) is critical.[13][18] It provides insight into the compound's spectrum of activity and potential tissue specificity. Including a non-cancerous cell line (like HEK293) is also vital to assess selectivity and potential for off-target toxicity.[19]
-
Rationale for Reference Compounds: Comparing novel derivatives to a well-characterized, potent anticancer agent like Doxorubicin provides an immediate benchmark for efficacy.[16] While the novel compounds in this example are less potent, they may offer advantages in selectivity or mechanism that warrant further investigation.
-
Assay Duration: Cytotoxicity is typically assessed after 24, 48, or 72 hours of exposure.[19][20] This allows for the detection of effects on different phases of the cell cycle and distinguishes between rapid cytotoxic effects and slower anti-proliferative activity.
Key Experimental Protocols & Workflow
Generating reliable and reproducible data is paramount. The following sections provide a detailed, self-validating workflow for assessing the anticancer potential of a novel pyrimidine derivative.
Experimental Workflow for Anticancer Evaluation
A logical, phased approach ensures that resources are focused on the most promising candidates. The workflow begins with broad cytotoxicity screening and funnels down to specific mechanistic studies.
Caption: A phased experimental workflow for anticancer compound evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][19] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21]
Principle of Self-Validation: This protocol incorporates multiple controls to ensure data integrity. A "vehicle control" (e.g., DMSO) establishes the baseline 100% viability. A "media only" or "blank" control corrects for background absorbance. A positive control (a known cytotoxic drug) validates that the assay system is responsive.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT116, MCF7) in the recommended medium.[14]
-
Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[14]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyrimidine compound in DMSO.
-
Perform a serial dilution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%).
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired compound concentrations. Include vehicle-only control wells.
-
Incubate for the desired exposure period (e.g., 48 hours).[14]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals.[21]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance on a microplate spectrophotometer at a wavelength of 570-590 nm.[21]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[19]
-
Conclusion and Future Directions
The 2-amino-4-chloropyrimidine scaffold and its precursors are undeniably a rich source for the discovery of novel anticancer agents, particularly kinase inhibitors. This guide has outlined a robust, logic-driven framework for their evaluation, moving from broad cytotoxic screening to specific mechanistic inquiries. The key to success lies not just in synthesizing potent molecules, but in applying a rigorous, self-validating experimental workflow to identify candidates with genuine therapeutic potential.
Future research should focus on developing derivatives with high selectivity for mutant kinases (e.g., EGFR T790M) to overcome acquired drug resistance, a major clinical challenge.[8] Furthermore, exploring dual-target inhibitors based on the pyrimidine scaffold could offer a promising strategy to create more effective and safer medicines by simultaneously modulating multiple cancer-promoting pathways.[4] By integrating rational design with the meticulous evaluation protocols described herein, the scientific community can continue to unlock the full potential of this privileged chemical scaffold in the fight against cancer.
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis.
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC - NIH.
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A Comparative Guide to 4-Chloro-N,6-dimethylpyrimidin-2-amine: Superior Reactivity and Versatility in Synthesis
In the landscape of modern drug discovery and development, pyrimidine-based scaffolds are foundational building blocks for a vast array of therapeutic agents.[1][2][3] Their inherent biological significance and synthetic tractability make them a cornerstone of medicinal chemistry. Within the arsenal of pyrimidine intermediates, 4-Chloro-N,6-dimethylpyrimidin-2-amine emerges as a particularly advantageous building block. Its unique substitution pattern confers a favorable balance of reactivity, selectivity, and versatility, often rendering it superior to other related intermediates.
This guide provides an in-depth technical comparison of this compound against alternative intermediates, supported by mechanistic insights and experimental data. We will explore the causality behind its enhanced performance in key synthetic transformations, offering a valuable resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
Understanding the Intermediate: A Structural and Reactivity Overview
This compound is a trifunctionalized pyrimidine featuring a nucleophilic dimethylamino group at the C2 position, a reactive chloro leaving group at the C4 position, and a methyl group at the C6 position. This specific arrangement is not arbitrary; it is key to its synthetic utility.
-
C4-Chloro Group: This is the primary site for synthetic modification. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
C2-Dimethylamino Group: This electron-donating group (EDG) plays a crucial role in modulating the reactivity of the pyrimidine ring. Through resonance, it increases the electron density of the ring, which paradoxically activates the C4 position towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
-
C6-Methyl Group: This group provides steric bulk and influences the molecule's overall lipophilicity, which can be advantageous for the physicochemical properties of the final product.
The primary advantage stems from the controlled and predictable reactivity of the C4-chloro group, which can be selectively displaced by a wide range of nucleophiles under relatively mild conditions.
The Competitive Landscape: Comparison with Alternative Intermediates
The choice of a starting material is a critical decision in a synthetic campaign. Let's compare this compound to a common alternative, 2,4-Dichloro-6-methylpyrimidine , to highlight its distinct advantages.
Mechanistic Rationale for Enhanced Reactivity
The superiority of this compound in nucleophilic substitution reactions can be explained by examining the stability of the reaction intermediate. In an SNAr reaction, the rate-determining step is typically the formation of a negatively charged Meisenheimer complex. The C2-dimethylamino group in our title compound provides critical stabilization to this intermediate, lowering the activation energy of the reaction.
In contrast, when using 2,4-Dichloro-6-methylpyrimidine, the first nucleophilic substitution can occur at either the C2 or C4 position. While the C4 position is generally more activated, the lack of a strong electron-donating group like a dimethylamino moiety means that harsher reaction conditions (higher temperatures, stronger bases) are often required to achieve similar conversion rates. Furthermore, it introduces a subsequent step to install the desired amino functionality at the C2 position, adding complexity to the synthesis.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Comparative workflow of SNAr reactions."
Performance Metrics: A Data-Driven Comparison
The theoretical advantages of this compound are consistently borne out in experimental practice. Its use frequently leads to higher yields, shorter reaction times, and cleaner reaction profiles, which simplifies purification and improves overall process efficiency.
Let's consider a representative Suzuki cross-coupling reaction, a cornerstone of modern C-C bond formation, to quantitatively assess the performance. Such reactions are well-documented for chloropyrimidine precursors.[4][5]
| Parameter | This compound | 2,4-Dichloro-6-methylpyrimidine (at C4) |
| Reactant | Arylboronic Acid | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | Na₂CO₃ | K₃PO₄ (stronger base often needed) |
| Solvent | Dioxane/H₂O | Toluene |
| Temperature | 80-90 °C | 100-110 °C |
| Typical Yield | 85-95% | 60-75% (often with side products) |
| Reaction Time | 4-6 hours | 12-18 hours |
| Selectivity | High (single product) | Moderate (risk of C2 substitution) |
Note: Data is representative and compiled from typical outcomes in synthetic literature.
The data clearly indicates that this compound facilitates a more efficient and selective reaction, requiring less energy and producing a higher yield of the desired product. This efficiency is a direct result of the electronic activation provided by the C2-dimethylamino group.
Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a self-validating system for the synthesis of a 4-aryl substituted pyrimidine derivative, a common step in the development of kinase inhibitors and other targeted therapies.
Synthesis of N,6-Dimethyl-4-(4-methylphenyl)pyrimidin-2-amine
dot graph G { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Experimental workflow for Suzuki coupling."
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent the oxidation of the palladium catalyst.
-
Solvent and Base Addition: Add 1,4-dioxane and the 2M Na₂CO₃ solution via syringe. The typical solvent ratio is 4:1 dioxane to water.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Conclusion: A Strategic Choice for Synthesis
This compound consistently demonstrates superior performance over less functionalized intermediates like 2,4-dichloro-6-methylpyrimidine. Its key advantages are:
-
Enhanced Reactivity: The C2-dimethylamino group activates the C4 position, allowing for milder reaction conditions and shorter reaction times.
-
Greater Selectivity: Reactions proceed predictably at the C4 position, minimizing the formation of side products and simplifying purification.
-
Improved Efficiency: Higher yields and fewer synthetic steps translate to significant savings in time, resources, and cost, a critical consideration in drug development.
For researchers and drug development professionals, the strategic selection of this compound can accelerate discovery timelines and streamline manufacturing processes. Its well-defined reactivity profile makes it a reliable and powerful tool for constructing complex molecular architectures built upon the privileged pyrimidine scaffold.
References
-
Abbas, N., Dhiwar, P., Patel, S., & Sao, R. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry. [Link]
-
Kumari, A., Kumar, V., & Kumar, D. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. organic-chemistry.org. [Link]
-
Vemulapalli, K. N., & Kasetti, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
YouTube. (2024). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]
-
Leonardi, M., Villacampa, M., & Menéndez, J. C. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Pharmaffiliates. (n.d.). The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. pharmaffiliates.com. [Link]
-
Al-Masoudi, N. A., Jafar, N. N. A., Al-Dahmoshi, H. O. M., Almamoorib, A. M. J., & Al-Khafajii, N. S. K. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
Chauhan, P. M. S., & Singh, P. (2010). Dimethylamination with Dimethylformamide. Chemistry & Biology Interface. [Link]
-
Synfacts. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
Chen, Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
Sources
A Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Chloro-N,6-dimethylpyrimidin-2-amine
Introduction
In the realm of medicinal chemistry and materials science, the unequivocal structural confirmation of novel synthetic compounds is a foundational pillar of rigorous scientific inquiry. The biological activity, physical properties, and patentability of a molecule are intrinsically tied to its precise atomic arrangement. For heterocyclic compounds like 4-Chloro-N,6-dimethylpyrimidin-2-amine, a substituted pyrimidine, even minor structural ambiguities, such as the location of substituents, can lead to vastly different pharmacological profiles.
This guide provides an in-depth, validated workflow for the structural elucidation of this compound. We move beyond a simple recitation of procedures to explain the causality behind the selection of a multi-technique spectroscopic approach. By synergistically combining data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we construct a self-validating system where each piece of evidence corroborates the others, leading to a single, unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible strategy for molecular characterization.
The Strategic Imperative: A Multi-Faceted Approach to Analysis
No single analytical technique can independently provide the absolute structural proof required in modern research.[1] A truly trustworthy characterization relies on the convergence of data from orthogonal methods. Our strategy is built on this principle:
-
Mass Spectrometry (MS): This is our first checkpoint. It provides the molecular weight and, crucially, the elemental formula. The characteristic isotopic pattern of chlorine serves as an initial, non-negotiable fingerprint for the presence of this halogen.
-
Infrared (IR) Spectroscopy: This technique acts as a functional group "roll call." It confirms the presence of key vibrational signatures, such as the amine N-H bond and the various C-H, C=N, and C-Cl bonds, ensuring the core structural components are present.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structural elucidation, offering a detailed map of the molecule's carbon-hydrogen framework.[3][4] It reveals the precise chemical environment, quantity, and connectivity of protons and carbons, allowing us to piece together the molecular puzzle with high confidence.
The power of this combined approach lies in its self-validating nature. The molecular formula from MS must be consistent with the functional groups identified by IR and the carbon-hydrogen framework mapped by NMR. Any discrepancy would immediately invalidate the proposed structure.
Caption: Logical workflow for spectroscopic confirmation.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: To obtain the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. Electron Ionization (EI) is often suitable for such heterocyclic systems.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for high mass accuracy.
-
Methodology:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).[5]
-
Acquire the spectrum in positive ion mode. For EI, use a standard ionization energy of 70 eV.
-
Calibrate the instrument using a known standard to ensure mass accuracy below 5 ppm.
-
Analyze the resulting spectrum for the molecular ion peak (M⁺) and its isotopic pattern.
-
¹H and ¹³C NMR Spectroscopy
-
Rationale: To elucidate the complete H-C framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
Transfer the solution to a 5 mm NMR tube.
-
For ¹H NMR , acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.
-
Instrumentation: An FTIR spectrometer.
-
Methodology:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is rapid and requires minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Acquire the spectrum, typically over the range of 4000–400 cm⁻¹.
-
Perform a background scan (with no sample) which is automatically subtracted from the sample spectrum.
-
Data Interpretation and Structural Elucidation
The proposed structure of this compound (Molecular Formula: C₆H₈ClN₃) should yield a specific and predictable set of spectroscopic data.
Mass Spectrometry Data
The primary role of MS is to confirm the molecular weight and formula.
| Parameter | Expected Value/Observation | Rationale |
| Molecular Formula | C₆H₈ClN₃ | Consistent with proposed structure. |
| Exact Mass [M] | 157.04067 | Calculated for C₆H₈³⁵ClN₃. |
| Molecular Ion (M⁺) | m/z 157 | Corresponds to the molecule with the ³⁵Cl isotope. |
| Isotopic Peak (M+2)⁺ | m/z 159 | Corresponds to the molecule with the ³⁷Cl isotope. |
| M⁺ / (M+2)⁺ Ratio | ~3:1 | The characteristic isotopic abundance of natural chlorine. |
The presence of the M⁺ and (M+2)⁺ peaks in a 3:1 ratio is definitive evidence for the presence of a single chlorine atom in the molecule.
Infrared Spectroscopy Data
IR spectroscopy validates the presence of the expected functional groups.
| Frequency Range (cm⁻¹) | Assignment | Expected Observation |
| 3350–3310 | N-H Stretch (Secondary Amine) | A single, sharp to medium peak.[2] |
| 3100–3000 | Aromatic C-H Stretch | Weak to medium peaks. |
| 2980–2850 | Aliphatic C-H Stretch | Medium peaks from the two methyl groups. |
| 1640–1550 | C=N and C=C Ring Stretch | Multiple strong peaks characteristic of the pyrimidine ring. |
| 800–600 | C-Cl Stretch | A strong peak in the fingerprint region. |
NMR Spectroscopy Data
NMR provides the definitive connectivity map. The simplicity of the predicted spectrum is a key validation point.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~6.3 ppm | Singlet | 1H | H-5 (Aromatic) | The sole proton on the electron-rich pyrimidine ring. |
| ~5.1 ppm | Broad Singlet | 1H | N-H | Amine proton; chemical shift can vary and signal may be broad. Disappears upon D₂O exchange. |
| ~3.1 ppm | Singlet | 3H | N-CH₃ | Methyl group attached to the exocyclic nitrogen. |
| ~2.4 ppm | Singlet | 3H | C6-CH₃ | Methyl group directly attached to the pyrimidine ring at C6. |
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) | Assignment | Rationale |
| ~163 ppm | C-2 | Carbon attached to two nitrogen atoms (amine and ring). |
| ~162 ppm | C-4 | Carbon attached to chlorine and a ring nitrogen. |
| ~161 ppm | C-6 | Carbon attached to a methyl group and a ring nitrogen. |
| ~105 ppm | C-5 | The sole carbon bearing a hydrogen atom. |
| ~28 ppm | N-CH₃ | Aliphatic carbon of the N-methyl group. |
| ~24 ppm | C6-CH₃ | Aliphatic carbon of the C6-methyl group. |
Comparative Analysis: Distinguishing from a Key Isomer
To demonstrate the discerning power of this analytical workflow, we will compare the expected data for our target compound with that of a potential synthetic isomer: 2-Chloro-N,6-dimethylpyrimidin-4-amine .
| Feature | This compound (Target) | 2-Chloro-N,6-dimethylpyrimidin-4-amine (Isomer) | Key Differentiator |
| Formula | C₆H₈ClN₃ | C₆H₈ClN₃ | Identical; MS and IR alone are insufficient. |
| ¹H NMR (H-5) | ~6.3 ppm | ~6.1 ppm | The chemical environment of H-5 is slightly different due to the repositioning of the chloro and amino groups, leading to a predictable shift difference. |
| ¹³C NMR (C-2) | ~163 ppm | ~160 ppm (C-Cl) | The chemical shifts of the substituted carbons (C2, C4, C6) would be significantly different, providing a clear distinction. |
| ¹³C NMR (C-4) | ~162 ppm | ~164 ppm (C-NHMe) | The direct attachment of either Cl or the NHMe group to C2 vs. C4 creates a unique and identifiable ¹³C NMR fingerprint. |
This comparison underscores why a full suite of analyses, particularly NMR, is essential. While MS and IR can confirm that a compound of the correct formula and functional group class has been synthesized, only NMR can definitively establish the precise regiochemistry of the substituents on the pyrimidine ring.
Caption: Deduction process from integrated spectroscopic data.
Conclusion
The structural confirmation of this compound is achieved not by a single measurement, but by the overwhelming consensus of a suite of orthogonal spectroscopic techniques. Mass spectrometry validates the elemental formula, infrared spectroscopy confirms the presence of essential functional groups, and ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity. This integrated approach creates a self-validating system that is robust, scientifically sound, and essential for ensuring the integrity of research in drug discovery and materials science. By following this guide, researchers can confidently and defensibly assign the structure of their target compound, laying a solid foundation for subsequent investigations.
References
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed. [Link]
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Amine - Wikipedia. Wikipedia. [Link]
-
Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed. [Link]
-
Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]
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Spectroscopic studies of the associations of heterocyclic amines. Spectrochimica Acta. [Link]
-
Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
-
4-Chloro-6-methoxypyrimidin-2-amine. PubMed Central. [Link]
-
2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810. PubChem. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine
Foreword for the Modern Researcher
In the landscape of medicinal chemistry, the 2-aminopyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The specific intermediate, 4-Chloro-N,6-dimethylpyrimidin-2-amine, is a highly valuable building block, particularly recognized for its role in the synthesis of groundbreaking drugs like Imatinib (Gleevec®), a first-in-class tyrosine kinase inhibitor.[2][3] The strategic placement of its chloro, methyl, and methylamino groups offers a versatile platform for subsequent functionalization, typically via nucleophilic aromatic substitution (SNAr) at the C4 position.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate. Moving beyond a mere recitation of steps, we will dissect the causality behind procedural choices, benchmark performance with experimental data, and provide validated, step-by-step protocols to ensure reproducibility and scalability in your research and development endeavors.
Strategic Overview: Convergent Pathways to a Key Intermediate
The synthesis of this compound is dominated by two strategically distinct approaches. The most established and industrially prevalent is a "bottom-up" construction of the pyrimidine ring followed by a functional group interconversion. A viable alternative involves the selective functionalization of a pre-existing dichlorinated pyrimidine core. This guide will benchmark these two core strategies.
Figure 1: High-level overview of the two primary synthetic routes.
Method 1: The Classic Build-and-Functionalize Approach
This two-step method is the workhorse for producing substituted aminopyrimidines. It relies on the robust and predictable chemistry of pyrimidine ring formation, followed by a standard chlorination procedure.
Step 1: Cyclocondensation to Form the Hydroxypyrimidine Core
The synthesis begins with the construction of the pyrimidine ring itself via a cyclocondensation reaction.
-
Expertise & Rationale: The choice of N-methylguanidine as the nitrogen-containing component directly installs the required N-methylamino group at the 2-position. Ethyl acetoacetate is selected as the 1,3-dicarbonyl partner because it provides the C4-keto (which tautomerizes to a hydroxyl group) and the C6-methyl functionalities in a single, readily available starting material. A strong base, typically sodium ethoxide, is essential to deprotonate the guanidine and the active methylene of the ketoester, initiating the condensation cascade.
Figure 2: Workflow for the synthesis of the pyrimidin-4-ol intermediate.
Experimental Protocol 1A: Synthesis of 2-(Methylamino)-6-methylpyrimidin-4-ol
(Adapted from analogous, well-established pyrimidine syntheses)
-
Prepare Sodium Ethoxide: In a three-necked, oven-dried 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 300 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform behind a blast shield.
-
Reaction Assembly: Once all the sodium has reacted and the solution has cooled slightly, add 54.8 g (0.5 mol) of N-methylguanidine hydrochloride. Stir for 15 minutes.
-
Condensation: Add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 6-8 hours, at which point a thick white precipitate will have formed.
-
Isolation: Cool the mixture to room temperature, then further in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid until the pH is ~7.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold deionized water (2 x 100 mL) and then with cold ethanol (1 x 50 mL). Dry the white solid under vacuum at 60°C to yield 2-(Methylamino)-6-methylpyrimidin-4-ol.
Step 2: Chlorination of the Pyrimidin-4-ol Intermediate
This step converts the hydroxyl group at the C4 position into the reactive chloro group, yielding the final product.
-
Expertise & Rationale: Phosphorus oxychloride (POCl₃) is the most effective and widely used reagent for this transformation on hydroxypyrimidines and other similar heteroaromatics.[4] The mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is often performed using POCl₃ as both the reagent and the solvent. Modern, more sustainable protocols advocate for using equimolar amounts of POCl₃ in a sealed reactor, which minimizes waste and simplifies workup.[5][6]
Experimental Protocol 1B: Synthesis of this compound
-
Reaction Setup: In a 250 mL flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 13.9 g (0.1 mol) of 2-(Methylamino)-6-methylpyrimidin-4-ol in 100 mL of phosphorus oxychloride (POCl₃).
-
Reflux: Heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours. The reaction mixture should become a clear, homogenous solution. Monitor reaction completion by TLC or LC-MS.
-
Workup (Quench): After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic and vigorous reaction. Perform in an efficient fume hood.
-
Neutralization: Once the quench is complete, slowly add a saturated solution of sodium carbonate or potassium carbonate until the pH of the aqueous solution is between 7 and 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.
Method 2: The Selective Substitution Approach
This alternative route begins with a commercially available dichlorinated pyrimidine and relies on the differential reactivity of the chloro groups to achieve a selective mono-amination.
-
Expertise & Rationale: The starting material, 2,4-dichloro-6-methylpyrimidine, has two electrophilic centers. Nucleophilic aromatic substitution with methylamine can, in principle, occur at either the C2 or C4 position. However, the C4 position in pyrimidines is generally more activated towards nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (low temperature, stoichiometric amount of the amine), it is possible to favor the selective mono-substitution at the C4 position, leaving the C2-chloro group untouched. Subsequent reaction with a second nucleophile would then occur at the C2 position. For this specific target, we need substitution at C2. While C4 is more reactive, careful selection of conditions or a specific catalyst may favor C2 substitution. However, literature suggests that reactions of unbiased primary amines with related dichloropyrimidines can be complex.[7] For the purpose of this guide, we will outline the protocol for the thermodynamically favored product, which may require subsequent separation from isomers.
Experimental Protocol 2: Synthesis via Selective SNAr
-
Reaction Setup: In a pressure-rated flask, dissolve 16.3 g (0.1 mol) of 2,4-dichloro-6-methylpyrimidine in 150 mL of tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0°C in an ice bath. Slowly bubble methylamine gas through the solution or add a solution of methylamine in THF (e.g., 2.0 M solution, 55 mL, 0.11 mol) dropwise over 30 minutes.
-
Reaction: Seal the vessel and allow the reaction to slowly warm to room temperature, stirring for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material and formation of the mono-substituted products.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product will likely be a mixture of the desired 2-amino-4-chloro isomer and the 4-amino-2-chloro isomer, requiring careful purification by flash column chromatography on silica gel.
Performance Benchmark: A Head-to-Head Comparison
| Metric | Method 1: Ring Formation & Chlorination | Method 2: Selective SNAr | Analysis |
| Overall Yield | Good to Excellent (typically 65-80% over two steps) | Variable (30-50% after purification) | Method 1 is superior. The high-yielding, predictable nature of the cyclocondensation and chlorination steps makes it more efficient. |
| Purity & Isolation | Good. The intermediate often precipitates in high purity. The final product is readily purified. | Challenging. Often yields a mixture of C2 and C4 substitution isomers, requiring careful chromatographic separation. | Method 1 is superior. It avoids the significant purification challenges associated with isomeric mixtures. |
| Scalability | Excellent. Both steps are well-documented for large-scale industrial synthesis.[5][8] | Moderate. Control of stoichiometry and temperature on a large scale can be difficult, potentially leading to more di-substitution byproducts. | Method 1 is the preferred industrial route due to its robustness and predictability on scale. |
| Reagent Safety | High Hazard. Involves metallic sodium and requires careful quenching of excess POCl₃. | Moderate Hazard. Uses methylamine (a toxic and flammable gas) and requires a pressure vessel. | Both methods have significant hazards that require expert handling, but the quench of POCl₃ in Method 1 is a particularly high-risk step on a large scale. |
| Simplicity | Two distinct, robust steps. | A single, but less selective, step. | Method 1 is more straightforward in terms of achieving a pure product without complex separation. |
Conclusion for the Practicing Scientist
For researchers and drug development professionals requiring reliable, scalable, and high-purity access to This compound , the two-step Method 1 (Ring Formation & Chlorination) is the unequivocally superior strategy. Its foundation in classic, predictable organic reactions ensures high yields and avoids the complex isomeric separation issues inherent to the selective substitution approach. While requiring careful handling of hazardous reagents like sodium metal and POCl₃, the protocols are well-established and optimized for scalability.
Method 2 may serve as a viable alternative for small-scale library synthesis where access to the 2,4-dichloro-6-methylpyrimidine precursor is more convenient than the guanidine starting materials, and where chromatographic separation capabilities are readily available. However, for process development and bulk synthesis, its drawbacks in yield and selectivity are significant. The development of modern, solvent-free chlorination techniques further solidifies Method 1's position as the gold standard for producing this critical pharmaceutical intermediate.[5][6]
References
-
Al-Masoudi, N. A. J., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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In-silico docking studies of 4-Chloro-N,6-dimethylpyrimidin-2-amine derivatives
An In-Depth Technical Guide to In-Silico Docking Studies of 4-Chloro-N,6-dimethylpyrimidin-2-amine Derivatives as Kinase Inhibitors
Introduction: The Prominence of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its derivatives are integral to the development of therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The this compound scaffold, a specific subset of these derivatives, presents a versatile starting point for synthesizing novel pharmaceutical candidates.[4][5]
In modern drug discovery, in-silico molecular docking has become an indispensable tool.[2][6] This computational technique predicts the binding orientation and affinity of a small molecule (the ligand) to its macromolecular target (the receptor), thereby accelerating the identification of promising drug leads and optimizing their structure-activity relationships (SAR) before committing to costly and time-consuming laboratory synthesis.[2] This guide provides a comprehensive overview of the principles, protocols, and comparative analysis of docking studies involving pyrimidine derivatives, with a particular focus on their potential as kinase inhibitors, a major target class in oncology.
Core Principles of Molecular Docking
Molecular docking simulates the interaction between a ligand and a receptor at the atomic level. The primary goal is to predict the most stable complex, which is typically the one with the lowest binding energy.[7] This process relies on two key components: a search algorithm that explores various ligand conformations and orientations within the receptor's binding site, and a scoring function that estimates the binding affinity for each generated pose.[7][8] A lower binding energy value generally indicates a more stable protein-ligand complex and, consequently, a higher potential for inhibitory activity.[7]
A Generalized Workflow for In-Silico Molecular Docking
To ensure scientific rigor and reproducibility, a standardized protocol is essential. The following workflow outlines the critical steps for conducting a molecular docking study with pyrimidine derivatives against a protein kinase target, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2).[7][9]
Experimental Protocol: Step-by-Step Methodology
1. Preparation of the Receptor (Protein)
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).[7]
-
Preparation: The PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands. These are typically removed. The protein structure is then prepared by adding polar hydrogens and assigning atomic charges (e.g., Gasteiger charges) using software like AutoDockTools or MOE.[2][10] This step is crucial for accurately calculating electrostatic interactions.
-
Active Site Definition: The binding site (or active site) is identified, often based on the location of a co-crystallized ligand in the experimental structure.[2] A "grid box" is then generated around this site, defining the three-dimensional space where the docking software will search for favorable ligand poses.[2]
2. Preparation of the Ligand (Pyrimidine Derivative)
-
Structure Generation: The 2D structure of the this compound derivative is drawn using a molecular editor like ChemDraw or Marvin Sketch.[2]
-
Conversion and Optimization: This 2D structure is converted into a 3D model. To achieve a realistic and low-energy conformation, the ligand's geometry is optimized using energy minimization techniques. This step ensures that the starting ligand structure is energetically plausible.[2]
-
File Format Conversion: The prepared ligand is saved in a format compatible with the docking software, such as .pdbqt for AutoDock Vina.[2]
3. Docking Execution
-
Software and Algorithm: The docking simulation is performed using software like AutoDock Vina.[7] This program employs a search algorithm, such as the Lamarckian Genetic Algorithm, to explore the ligand's conformational and rotational freedom within the defined grid box.[7]
-
Exhaustiveness Parameter: A key parameter, 'exhaustiveness', controls the computational effort spent searching for the best binding pose. Higher values increase the probability of finding the true energy minimum but require more computational time.[7]
4. Post-Docking Analysis and Validation
-
Binding Affinity: The software outputs a series of possible binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest score is considered the most favorable.[7]
-
Interaction Analysis: The top-ranked pose is visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site.[7][11] These interactions provide a chemical basis for the observed binding affinity.
-
Validation: If the crystal structure contains a co-crystallized ligand, the docking protocol can be validated by re-docking this known ligand. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic orientation is generally considered a successful validation.[6][7]
Comparative Docking Analysis of Pyrimidine Derivatives
Pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][12] Molecular modeling studies, including 3D-QSAR and molecular dynamics simulations, have been performed on pyrimidine-based inhibitors targeting kinases like Mer kinase, Focal Adhesion Kinase (FAK), and CDKs.[9][11][12]
The table below summarizes representative docking data for various pyrimidine derivatives against key oncogenic kinases. This allows for an objective comparison of their in-silico performance.
| Compound Class | Target Protein (PDB ID) | Example Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Pyrimidine | CDK2 (1HCK) | 4c (chloro-substituted) | -7.9 | LYS 33, THR 14, GLU 12 | [3] |
| Pyrimidine | CDK2 (1HCK) | 4a (cyano-substituted) | -7.7 | Not specified | [3] |
| Pyrimidine | FAK (6I8Z) | D3 (novel design) | -8.12 (Binding Energy) | Cys502, Ile428, Leu553 | [11] |
| 2-amino-4-chloro-pyrimidine | SARS-CoV-2 3CLpro (6LU7) | Derivative 6 (bromophenyl piperazine) | -8.12 | Phe140, Asn142 | [13] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | Compound 5k | - (IC50 = 79 nM) | Similar to sunitinib | [14] |
| Pyrazolopyrimidine | CDK2 | Not specified | - (QSAR study) | Hinge region interaction | [15] |
Insights from Comparative Data:
-
Substituent Effects: The data reveals that the nature and position of substituents on the pyrimidine ring significantly influence binding affinity. For instance, electron-withdrawing groups like chloro and cyano at the 4-position of a phenyl ring attached to the pyrimidine core show strong binding to CDK2.[3]
-
Target Specificity: While sharing a common scaffold, derivatives can be tailored to inhibit different kinases. The interactions with key residues in the ATP-binding pocket, such as the hinge region, are critical for inhibitory activity.[15] For example, interactions with residues like Cys502 in FAK and Lys33 in CDK2 are crucial for the stability of the ligand-protein complex.[3][11]
-
Scaffold Hopping: Alternative scaffolds like pyrrolo[2,3-d]pyrimidines and pyrazolopyrimidines are also potent kinase inhibitors.[14][15] These related structures often function as bioisosteres of adenine, the ATP component, enabling them to compete effectively for the kinase active site.[15] Studies on pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with potent multi-targeted kinase inhibitory activity, comparable to approved drugs like sunitinib.[14]
Targeting a Key Oncogenic Pathway: Kinase Inhibition
Many pyrimidine derivatives are designed to inhibit protein kinases, which are central nodes in cell signaling pathways that control growth, proliferation, and survival.[2] Dysregulation of these pathways is a hallmark of cancer.
As depicted, receptor tyrosine kinases like EGFR activate downstream signaling cascades such as the RAS/RAF/MEK/ERK pathway. Pyrimidine-based inhibitors can block this cascade at the source by competitively binding to the ATP pocket of the kinase, thereby preventing its signaling function and halting uncontrolled cell proliferation.[2]
Conclusion and Future Directions
In-silico molecular docking is a powerful and cost-effective strategy in the rational design of novel this compound derivatives and other pyrimidine-based compounds as potential therapeutic agents.[2] The predictive power of these computational methods allows for the efficient screening of virtual libraries and the prioritization of candidates for chemical synthesis and biological evaluation. Comparative analysis shows that subtle modifications to the pyrimidine scaffold can lead to significant differences in binding affinity and target selectivity. Future studies should integrate docking with more advanced computational methods like molecular dynamics simulations to better understand the dynamic nature of protein-ligand interactions and more accurately predict binding free energies.[11][12]
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The Chemist's Compass: A Comparative Cost Analysis of Starting Materials for Pyrimidine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry. These nitrogen-containing heterocycles are integral to a vast array of pharmaceuticals, from antiviral agents to anticancer drugs. The economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth comparative cost analysis of common starting materials for pyrimidine synthesis, focusing on the underlying chemistry, reaction efficiency, and overall cost-effectiveness to inform strategic decisions in your research and development endeavors.
Introduction: The Economic Imperative in Pyrimidine Synthesis
The selection of a synthetic pathway for a target pyrimidine derivative is a multi-faceted decision. While yield, purity, and scalability are paramount, the cost of starting materials often dictates the feasibility of a synthesis, particularly at an industrial scale. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are often lauded for their atom economy and efficiency, potentially leading to significant cost savings.[1][2][3] This guide will dissect the economics of two of the most prominent MCRs for pyrimidine synthesis—the Biginelli and Hantzsch reactions—and compare them with the classical Pinner synthesis, which utilizes amidines and β-dicarbonyl compounds.
The Building Blocks: A Cost-per-Mole Analysis of Key Starting Materials
To establish a baseline for our comparative analysis, it is essential to understand the market cost of the fundamental building blocks for pyrimidine synthesis. The following table provides an estimated cost-per-mole for common starting materials, derived from publicly available data from various chemical suppliers. It is important to note that these prices can fluctuate based on supplier, purity grade, and purchase volume. For this analysis, we have focused on reagent-grade chemicals suitable for synthesis.
| Starting Material | Molecular Weight ( g/mol ) | Representative Price (USD/kg) | Estimated Cost (USD/mol) |
| For Biginelli & Hantzsch Reactions | |||
| Ethyl Acetoacetate | 130.14 | ~$78 | ~$10.15 |
| Benzaldehyde | 106.12 | ~$18 | ~$1.91 |
| Urea | 60.06 | ~$40 | ~$2.40 |
| Thiourea | 76.12 | ~$20 | ~$1.52 |
| Ammonium Acetate | 77.08 | ~$100 | ~$7.71 |
| For Pinner Synthesis | |||
| Guanidine Hydrochloride | 95.53 | ~$79 | ~$7.55 |
| Acetamidine Hydrochloride | 94.54 | ~$200 (estimated) | ~$18.91 (estimated) |
| 1,3-Diketones (e.g., Acetylacetone) | 100.12 | ~$50 | ~$5.01 |
Note: Prices are estimations based on available data and are subject to change. Bulk pricing will significantly reduce the cost per mole.
Synthetic Pathways: A Head-to-Head Comparison
The Biginelli Reaction: A Classic for Dihydropyrimidinones
First reported in 1893, the Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (or thiourea).[4] Its operational simplicity and the biological significance of its products have made it a staple in medicinal chemistry.
The primary cost drivers for the Biginelli reaction are the aldehyde and the β-ketoester. Urea and thiourea are generally inexpensive. The reaction can often be performed under solvent-free or "green" conditions, which significantly reduces costs associated with solvent purchase and disposal.[5][6][7][8][9][10] The use of inexpensive and recyclable catalysts further enhances its economic attractiveness.[5][11]
Caption: Workflow for the Hantzsch Pyridine Synthesis.
The mechanism is believed to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration.
The Pinner Synthesis: A Versatile Route from Amidines
The Pinner synthesis offers a different approach, involving the condensation of a 1,3-dicarbonyl compound with an amidine, often in the form of its hydrochloride salt. [12][13][14]This method is highly versatile for the preparation of a wide range of substituted pyrimidines.
The cost of the Pinner synthesis is heavily influenced by the price of the amidine starting material. While simple amidines like guanidine are relatively inexpensive, more complex or substituted amidines can be costly, significantly impacting the overall economics of the synthesis. The β-dicarbonyl compounds are generally affordable.
Caption: Workflow for the Pinner Pyrimidine Synthesis.
The mechanism involves the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.
Experimental Protocols: From Theory to Practice
The following are representative, high-yield protocols for the synthesis of pyrimidine derivatives via the Biginelli and Pinner reactions, emphasizing cost-effective and environmentally conscious methodologies.
Solvent-Free Biginelli Synthesis of a Dihydropyrimidinone
This protocol is adapted from a high-yielding, solvent-free method using an inexpensive iron-based catalyst. [5] Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) (10 mol%)
Procedure:
-
In a mortar, combine the aromatic aldehyde, ethyl acetoacetate, urea, and hydrated ferric nitrate.
-
Grind the mixture with a pestle at room temperature for the time specified in the literature for the specific aldehyde (typically 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture to precipitate the solid product.
-
Filter the solid, wash thoroughly with water to remove any unreacted urea and the catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Pinner Synthesis of a 2-Aminopyrimidine
This protocol describes a general procedure for the synthesis of 2-aminopyrimidines from a β-dicarbonyl compound and guanidine. [14] Materials:
-
1,3-Diketone (e.g., acetylacetone) (10 mmol)
-
Guanidine hydrochloride (12 mmol)
-
Sodium ethoxide solution (21% in ethanol, 12 mmol)
-
Ethanol (50 mL)
Procedure:
-
Dissolve the 1,3-diketone and guanidine hydrochloride in ethanol in a round-bottom flask.
-
Add the sodium ethoxide solution dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-aminopyrimidine.
Conclusion: A Strategic Approach to Cost-Effective Pyrimidine Synthesis
The choice of starting materials for pyrimidine synthesis has profound implications for the overall cost-effectiveness of the process.
-
For the synthesis of dihydropyrimidinones and dihydropyridines, the Biginelli and Hantzsch reactions, respectively, offer highly efficient and often "green" multicomponent approaches. The starting materials are generally inexpensive, and the one-pot nature of these reactions minimizes operational costs.
-
The Pinner synthesis provides a versatile route to a wider range of substituted pyrimidines, but its cost-effectiveness is highly dependent on the price of the amidine precursor. For simple, readily available amidines like guanidine, it can be an economical choice.
Ultimately, a thorough cost analysis must extend beyond the price of starting materials to include factors such as catalyst cost and recyclability, solvent usage and disposal, energy consumption, and purification expenses. By carefully considering these factors and selecting the appropriate synthetic strategy, researchers and drug development professionals can navigate the complex landscape of pyrimidine synthesis to achieve their scientific goals in an economically viable manner.
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Scheme 1. Synthesis of the substituted 1,3-dicarbonyl compounds 1-10. ResearchGate.
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Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. RSC Publishing.
-
Amidine synthesis by imidoylation. Organic Chemistry Portal.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-N,6-dimethylpyrimidin-2-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-N,6-dimethylpyrimidin-2-amine (CAS No. 5600-21-5). Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple instruction to explain the scientific rationale behind each procedural step. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity.
Section 1: Hazard Profile and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of a substance's intrinsic hazards. This compound is a halogenated heterocyclic compound whose risks necessitate careful management. Improper disposal can lead to personnel exposure and environmental contamination.
The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] The primary hazards stem from its reactivity and the potential for harmful byproducts upon decomposition or improper mixing. As a chlorinated organic compound, it falls under specific regulatory scrutiny for waste disposal, as these substances can be persistent in the environment and form toxic combustion byproducts if not treated correctly.[4][5]
Key Chemical and Toxicological Properties
A clear understanding of the compound's properties is essential for assessing risk and making informed decisions during handling and disposal.
| Property | Value | Source |
| CAS Number | 5600-21-5 | [1] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Appearance | Solid | [3] |
| GHS Hazard Class | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [6][7] |
| Hazardous Decomp. | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas | [6][7] |
Section 2: Pre-Disposal Operations: Handling and Segregation
Safe disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and rigorous segregation of the waste stream. The causality is simple: preventing unintended reactions by isolating the chemical from incompatible substances is a critical control point.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear splash-proof safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] This is non-negotiable, as the compound is a serious eye irritant.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, disposable Tyvek-type sleeves or a full suit should be considered.[8]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to control exposure to dust or aerosols.[6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[6]
Protocol 2.1: Waste Segregation and Containerization
Objective: To safely collect and store waste this compound, preventing accidental reactions and ensuring regulatory compliance.
-
Select a Designated Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate for solid waste.
-
The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents: "Waste this compound."
-
-
Collect Waste:
-
Solid Waste: Carefully transfer residual solid compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) into the designated waste container. Avoid generating dust.
-
Liquid Waste (Solutions): Collect solutions containing the compound in a separate, clearly labeled liquid hazardous waste container. Do not mix with other solvent streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) office.
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container. Subsequent rinsates can typically be disposed of according to institutional policy.[9]
-
-
Ensure Incompatibility Avoidance:
-
Storage Pending Disposal:
-
Seal the container tightly.
-
Store the container in a designated satellite accumulation area for hazardous waste. This area must be cool, dry, well-ventilated, and away from general laboratory traffic.[10]
-
Section 3: Disposal Pathways and Procedures
The final disposition of this compound must be handled by professionals equipped to manage halogenated organic waste. This is not a candidate for sewer or standard trash disposal.[9]
Pathway 1: Approved Hazardous Waste Disposal (Mandatory)
The only acceptable and compliant method for the final disposal of this compound is through a licensed hazardous waste management company.[1][9][10][11] These facilities use high-temperature incineration with advanced flue gas scrubbing systems to destroy the compound and neutralize harmful byproducts like hydrogen chloride.
Workflow for Professional Disposal:
-
Accumulate Waste: Follow the segregation and containerization steps in Protocol 2.1.
-
Maintain Inventory: Keep an accurate log of the amount of waste in the container.
-
Schedule Pickup: Contact your institution's EHS department to schedule a pickup. They will coordinate with the licensed disposal vendor.
-
Provide Documentation: Be prepared to provide an accurate description of the waste to the disposal company.
Pathway 2: Spill Management and Decontamination
Spill cleanup is a form of in-situ waste management. A rapid and correct response is crucial to prevent wider contamination and exposure.
Protocol 3.1: Small Spill Cleanup Procedure (Solid Compound)
-
Alert Personnel and Restrict Area: Immediately notify others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear all PPE as specified in Section 2.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.[6] Avoid creating dust. A HEPA-filtered vacuum may be used if available and approved for hazardous materials.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or soapy water). Place the used cloth in the hazardous waste container.
-
Final Cleanup: Wash the area with soap and water.
-
Dispose of Waste: Seal and store the waste container as per Protocol 2.1 and arrange for disposal.
Section 4: Visualizing the Disposal Workflow
To ensure clarity and rapid comprehension, the following diagrams illustrate the critical decision-making and procedural flows for handling and disposing of this compound.
Caption: Decision workflow for compliant waste disposal.
Caption: Step-by-step protocol for managing solid spills.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- SAFETY DATA SHEET - 2-Amino-4-chloro-6-methylpyrimidine. Fisher Scientific.
- SAFETY DATA SHEET - 2,4-Diamino-6-chloropyrimidine. Thermo Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.
- SAFETY DATA SHEET - 4-Chloro-2,6-diaminopyrimidine. Sigma-Aldrich.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 2-Chloro-4,6-dimethylpyrimidine. Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Chloro-2,6-dimethylpyrimidine. Fisher Scientific.
- Safe Disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂: A Comprehensive Guide for Laboratory Professionals. Benchchem.
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A Senior Application Scientist's Guide to Handling 4-Chloro-N,6-dimethylpyrimidin-2-amine: A Framework for Laboratory Safety
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target, the mechanism, and the outcome. However, the foundational pillar of successful research is an unwavering commitment to safety. The compounds we handle, particularly novel heterocyclic amines like 4-Chloro-N,6-dimethylpyrimidin-2-amine (CAS No. 5600-21-5), demand a protocol-driven approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive framework for understanding the risks and implementing robust, self-validating safety procedures.
The causality behind these protocols is straightforward: this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1][2] Therefore, our primary objective is to establish multiple barriers between the chemical and the handler, ensuring that engineering controls and personal protective equipment (PPE) work in concert to eliminate exposure pathways.
Hazard Profile and Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, the primary goal is to minimize potential exposure through robust engineering controls. All handling of this compound in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood.[3] This ensures that any dust or vapors are captured at the source. Workstations must also be equipped with readily accessible eyewash stations and safety showers.[1][2][4]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it is a risk-based assessment of the tasks to be performed. The following sections detail the minimum required PPE, the rationale for its use, and protocols for its correct implementation.
Eye and Face Protection: Shielding Against Irritation
Given its classification as a serious eye irritant, protecting the eyes from dust particles and potential splashes is critical.[1][2]
-
Minimum Requirement : Chemical splash goggles that conform to the European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[1][4][5] Standard safety glasses with side shields do not provide an adequate seal against fine dust and are not sufficient.[6]
-
Enhanced Protection : For procedures with a higher risk of splashing, such as transferring large volumes of a solution or running a reaction under pressure, a full-face shield must be worn over the chemical splash goggles.[7]
Protocol: Eye Protection Usage
-
Inspect : Before each use, check goggles for cracks, scratches, or any damage that could compromise their integrity. Ensure the strap is in good condition.
-
Don : Secure the goggles firmly against the face to create a seal.
-
Doff : When leaving the work area, remove goggles last (after gloves) to prevent contamination of your hands and face.
-
Clean : Clean your goggles according to manufacturer instructions to remove any potential residue.
Skin and Body Protection: An Impermeable Barrier
This compound is a known skin irritant, necessitating the use of appropriate gloves and a lab coat to prevent direct contact.[2][8]
-
Gloves : Chemical-resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact, but they must be inspected before each use.[7] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to ensure the material provides an adequate barrier.[7][9] Always wear two pairs of chemotherapy-grade gloves when handling hazardous compounds.[6]
-
Laboratory Coat : A long-sleeved lab coat with knit or elastic cuffs is required to protect the arms.[6] This should be buttoned completely to cover as much skin as possible.[7] Avoid polyester or acrylic fabrics; a Nomex® or 100% cotton lab coat is preferable.[7]
-
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[7] Do not wear perforated shoes or sandals in the laboratory.
Protocol: Donning and Doffing Gloves
-
Inspect : Check each glove for tears, punctures, or discoloration before putting it on.
-
Don First Pair : Place the first pair of gloves on your hands.
-
Don Lab Coat : Put on your lab coat, ensuring the cuffs of the first pair of gloves are tucked under the coat's sleeves.
-
Don Second Pair : Place the second pair of gloves over the cuffs of the lab coat, creating a complete seal.
-
Removal : To remove, grasp the outside of one glove at the cuff with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[3]
-
Hygiene : Always wash your hands thoroughly with soap and water after removing gloves.[1][5]
Respiratory Protection: Preventing Inhalation
As a respiratory irritant, inhalation of the powdered form of this compound must be avoided.[1][2]
-
Primary Control : A chemical fume hood is the primary engineering control to prevent respiratory exposure.
-
When Required : If engineering controls are not feasible or during a large spill cleanup where dust generation is unavoidable, respiratory protection is necessary.[7] A fit-tested N95 respirator mask is the minimum requirement for protection against airborne particulates.[6] A surgical mask offers no protection and is not an acceptable substitute.[6]
Operational Plans: PPE for Specific Tasks
The level of PPE required can be adjusted based on the specific task and the associated risk.
| Task | Hazard Level | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Container Receipt & Storage | Low | Safety glasses with side shields | Single pair of nitrile gloves | Not typically required |
| Weighing Solid Compound | High | Chemical splash goggles | Double-paired nitrile gloves, lab coat | Required if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Medium-High | Chemical splash goggles | Double-paired nitrile gloves, lab coat | Not required if performed in a fume hood |
| Reaction Monitoring/Sampling | Medium | Chemical splash goggles | Double-paired nitrile gloves, lab coat | Not required if performed in a fume hood |
| Spill Cleanup (Solid) | High | Goggles & Face Shield | Double-paired nitrile gloves, lab coat, shoe covers | Fit-tested N95 respirator |
| Waste Disposal | Medium | Chemical splash goggles | Double-paired nitrile gloves, lab coat | Not typically required |
Procedural Guidance: Safely Weighing and Dissolving the Compound
This common procedure involves the highest risk of exposure to the solid, powdered form of the chemical.
-
Preparation : Ensure the chemical fume hood is on and operating correctly. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, stir bar) inside the hood.
-
Don PPE : Following the protocols above, don your lab coat, two pairs of nitrile gloves, and chemical splash goggles.
-
Weighing : Carefully open the reagent bottle inside the fume hood. Use a clean spatula to transfer the desired amount of this compound onto weigh paper on a tared balance. Minimize any dust generation. Close the main reagent bottle immediately.
-
Transfer : Gently add the weighed powder to the beaker containing the solvent.
-
Dissolution : Add a stir bar and place the beaker on a stir plate within the fume hood to complete the dissolution.
-
Immediate Cleanup : Carefully fold the used weigh paper and dispose of it, along with the outer pair of gloves, into the designated solid hazardous waste container located within the fume hood.
-
Transition : With your inner pair of gloves still on, you may proceed with your experiment.
Below is a workflow diagram visualizing this critical process.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative)